Product packaging for AV-412 free base(Cat. No.:CAS No. 451492-95-8)

AV-412 free base

Cat. No.: B1245388
CAS No.: 451492-95-8
M. Wt: 507.0 g/mol
InChI Key: ZAJXXUDARPGGOC-UHFFFAOYSA-N
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Description

AV-412 free base, also known as this compound, is a useful research compound. Its molecular formula is C27H28ClFN6O and its molecular weight is 507.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28ClFN6O B1245388 AV-412 free base CAS No. 451492-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJXXUDARPGGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClFN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196403
Record name AV-412 free base
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Molecular Weight

507.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451492-95-8
Record name AV-412 free base
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0451492958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AV-412 free base
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AV-412 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41OXH4FE7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of AV-412 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-412 is a potent, orally available, small-molecule dual inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. This document provides an in-depth technical overview of the mechanism of action of AV-412 free base, summarizing key preclinical data, outlining experimental methodologies, and visualizing the associated signaling pathways. The information presented is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of AV-412's core functions and its potential as a therapeutic agent, particularly in the context of cancers driven by EGFR and ErbB2 signaling, including those with acquired resistance to first-generation EGFR inhibitors.

Introduction

The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and ErbB2 (HER2), are critical regulators of cellular processes including proliferation, survival, and differentiation.[1][2] Dysregulation of these signaling pathways through overexpression or mutation is a hallmark of numerous human cancers, making them key targets for therapeutic intervention.[1][2] AV-412 (also known as MP-412) was developed as a next-generation tyrosine kinase inhibitor (TKI) to target both EGFR and ErbB2, including clinically relevant mutations that confer resistance to earlier TKIs like gefitinib and erlotinib.[3][4] This guide delves into the molecular mechanisms that underpin the therapeutic potential of AV-412.

Biochemical and Cellular Activity of AV-412

AV-412 exerts its anti-cancer effects by directly inhibiting the kinase activity of EGFR and ErbB2, thereby blocking downstream signaling cascades that promote tumor growth. Its efficacy has been demonstrated in both enzymatic assays and cellular models.

Kinase Inhibition Profile

AV-412 is a potent inhibitor of wild-type and mutant forms of EGFR, as well as ErbB2. Notably, it retains high potency against the T790M "gatekeeper" mutation in EGFR, which is a common mechanism of acquired resistance to first-generation EGFR inhibitors.[3][4] The inhibitory activity of AV-412 against a panel of kinases is summarized in Table 1.

Table 1: Kinase Inhibition Profile of AV-412

Kinase TargetIC₅₀ (nM)
EGFR (Wild-Type)0.5 - 2
EGFR (L858R)Not specified, but potent
EGFR (delE746-A750)Not specified, but potent
EGFR (L858R+T790M)Not specified, but potent
ErbB2 (HER2)19
Abl41
Flt-1920
Src2000
IRK>10,000
MEK1>10,000
PKC>10,000
PKA>10,000

Data sourced from Suzuki et al., 2007.[3][4]

Inhibition of Cellular Signaling and Proliferation

In cellular contexts, AV-412 effectively inhibits the autophosphorylation of EGFR and ErbB2, a critical step in the activation of these receptors. This leads to the suppression of downstream signaling pathways and a potent anti-proliferative effect in cancer cell lines that are dependent on EGFR or ErbB2 signaling.

Table 2: Cellular Activity of AV-412

Cell LineTarget PathwayAssayIC₅₀ (nM)
A431 (EGFR overexpression)EGFR AutophosphorylationCellular Assay43
T-47D (ErbB2 overexpression)ErbB2 AutophosphorylationCellular Assay282
A431 (EGFR overexpression)EGF-dependent Proliferation[³H]thymidine incorporation100
H1650 (EGFR delE746-A750)Cell GrowthCell Counting Kit-81400
H1975 (EGFR L858R+T790M)Cell GrowthCell Counting Kit-8500
H1781 (ErbB2 G776V,Cins)Cell GrowthCell Counting Kit-8300

Data sourced from Suzuki et al., 2007 and a subsequent 2009 study by the same group.[3][4][5]

Signaling Pathways Targeted by AV-412

AV-412's mechanism of action is centered on the blockade of the EGFR and ErbB2 signaling cascades. Upon ligand binding (for EGFR) or heterodimerization, these receptors undergo dimerization and autophosphorylation of their intracellular tyrosine kinase domains. This creates docking sites for adaptor proteins and enzymes that initiate downstream signaling. AV-412, by inhibiting this initial phosphorylation step, effectively shuts down these pathways.

The two primary signaling pathways downstream of EGFR and ErbB2 are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both are crucial for cell proliferation, survival, and growth.

EGFR_ErbB2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K ErbB2 ErbB2 ErbB2->GRB2_SOS ErbB2->PI3K AV412 AV-412 AV412->EGFR AV412->ErbB2 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: AV-412 inhibits EGFR and ErbB2 signaling pathways.

Preclinical In Vivo Efficacy

The anti-tumor activity of AV-412 has been validated in xenograft models of human cancers. In mice bearing tumors that overexpress EGFR (A431) or ErbB2 (BT-474), oral administration of AV-412 resulted in significant tumor growth inhibition.[3][4] Furthermore, AV-412 demonstrated potent anti-tumor effects in non-small cell lung cancer (NSCLC) models harboring EGFR mutations that are either sensitive (delE746-A750 in H1650 cells) or resistant (L858R+T790M in H1975 cells) to first-generation TKIs.[2]

In a genetically engineered lung tumor model with the EGFR L858R mutation, AV-412 was found to be more than 10 times more potent than erlotinib, leading to complete tumor regression at a daily dose of 1 mg/kg.[6] It also showed activity against tumors with the erlotinib-resistant EGFR L858R/T790M double mutation.[6]

Experimental Protocols

The following are synthesized methodologies for key experiments used to characterize the mechanism of action of AV-412, based on descriptions in the cited literature.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of AV-412 against target kinases.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase (EGFR, ErbB2, etc.) - Peptide Substrate - ATP ([γ-³³P]ATP) - AV-412 (serial dilutions) start->reagents incubation Incubate Kinase and AV-412 reagents->incubation reaction Initiate Kinase Reaction (Add Substrate and ATP) incubation->reaction stop_reaction Stop Reaction (e.g., add 3% phosphoric acid) reaction->stop_reaction measure Measure Phosphorylation (e.g., filter binding and scintillation counting) stop_reaction->measure analysis Data Analysis (Calculate IC₅₀ values) measure->analysis end End analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Kinase reactions are typically carried out in a buffer solution (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MnCl₂, 10 mM Mg acetate). The peptide substrate (e.g., poly(Glu, Tyr) 4:1) and radiolabeled ATP ([γ-³³P]ATP) are prepared in this buffer. AV-412 is serially diluted to various concentrations.[4]

  • Incubation: The target kinase enzyme is pre-incubated with the different concentrations of AV-412 for a defined period (e.g., 10 minutes at room temperature) to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and [γ-³³P]ATP. The reaction is allowed to proceed for a specific time (e.g., 40 minutes at room temperature).[4]

  • Stopping the Reaction: The reaction is terminated, for example, by the addition of 3% phosphoric acid.

  • Measurement of Phosphorylation: The phosphorylated substrate is separated from the reaction mixture, often by spotting onto a filter membrane. The amount of incorporated radiolabel is then quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of AV-412 is calculated relative to a control without the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay ([³H]thymidine Incorporation)

This protocol describes a method to assess the effect of AV-412 on the proliferation of cancer cells.

Cell_Proliferation_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plates start->seed_cells add_compound Add Serial Dilutions of AV-412 seed_cells->add_compound incubate_compound Incubate with Compound (e.g., 24 hours) add_compound->incubate_compound add_thymidine Add [³H]thymidine incubate_compound->add_thymidine incubate_thymidine Incubate with [³H]thymidine (e.g., 4 hours) add_thymidine->incubate_thymidine harvest_cells Harvest Cells onto Filter Mats incubate_thymidine->harvest_cells measure_radioactivity Measure Incorporated Radioactivity (Scintillation Counting) harvest_cells->measure_radioactivity analysis Data Analysis (Calculate IC₅₀ values) measure_radioactivity->analysis end End analysis->end

Caption: Workflow for a [³H]thymidine incorporation cell proliferation assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A431) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: The cell culture medium is replaced with fresh medium containing various concentrations of AV-412.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24 hours) to allow for its anti-proliferative effects to manifest.[4]

  • Radiolabeling: [³H]thymidine is added to each well. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

  • Incubation with Radiolabel: The cells are incubated for a further period (e.g., 4 hours) to allow for sufficient incorporation of the radiolabel.

  • Cell Harvesting: The cells are harvested onto filter mats using a cell harvester, which lyses the cells and traps the DNA on the filter.

  • Measurement: The amount of radioactivity incorporated into the DNA on the filter mats is measured using a scintillation counter.

  • Data Analysis: The level of [³H]thymidine incorporation is proportional to the rate of cell proliferation. The IC₅₀ value for the inhibition of cell proliferation is calculated from the dose-response curve.

Conclusion

This compound is a potent dual inhibitor of EGFR and ErbB2 tyrosine kinases. Its mechanism of action involves the direct inhibition of receptor autophosphorylation, leading to the blockade of downstream pro-survival and pro-proliferative signaling pathways, namely the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades. A key feature of AV-412 is its ability to inhibit EGFR mutants that are resistant to first-generation TKIs, such as the T790M mutation. Preclinical data from both in vitro and in vivo models demonstrate its significant anti-tumor activity in cancers driven by EGFR and ErbB2. The information provided in this technical guide offers a comprehensive overview of the core mechanism of action of AV-412, supporting its continued investigation and development as a targeted cancer therapeutic.

References

AV-412 Free Base: A Technical Pharmacology Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-412, also known as MP-412, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2) tyrosine kinases.[1][2] As a second-generation kinase inhibitor, AV-412 has demonstrated significant anti-tumor activity in preclinical models, including those resistant to first-generation EGFR inhibitors.[1][2] This technical guide provides a comprehensive overview of the pharmacology of AV-412 free base, focusing on its mechanism of action, pharmacodynamics, and key experimental data.

Chemical Properties

PropertyValue
Synonyms MP-412
CAS Number 451492-95-8[3]
Molecular Formula C27H28ClFN6O[4]
Molecular Weight 507.0 g/mol
Appearance Light yellow to green yellow solid[5]
Purity ≥98%[6]
SMILES O=C(C=C)NC1=CC2=C(N=CN=C2NC3=CC(Cl)=C(F)C=C3)C=C1C#CC(C)(C)N4CCN(C)CC4[5]

Mechanism of Action

AV-412 exerts its therapeutic effects by competitively binding to the ATP-binding site within the kinase domain of both EGFR and ErbB2. This binding inhibits the autophosphorylation of these receptors, a critical step in their activation.[2] The inhibition of EGFR and ErbB2 phosphorylation blocks the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The primary signaling pathways affected by AV-412 are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.

By simultaneously targeting both EGFR and ErbB2, AV-412 offers a broader spectrum of activity compared to inhibitors that target a single receptor. This dual inhibition is particularly relevant in cancers where both receptors are overexpressed or where heterodimerization of EGFR and ErbB2 drives tumor progression.

Pharmacodynamics

The pharmacodynamic effects of AV-412 have been extensively characterized through in vitro and in vivo studies.

In Vitro Activity

AV-412 has demonstrated potent inhibitory activity against wild-type and various mutant forms of EGFR, including those that confer resistance to first-generation inhibitors like gefitinib and erlotinib. It is also a potent inhibitor of ErbB2.

Table 1: In Vitro Inhibitory Activity of AV-412

TargetAssay TypeIC50 (nM)Reference
EGFR (wild-type)Enzyme Assay0.75[3][5]
EGFR (L858R mutant)Enzyme Assay0.5[3][5]
EGFR (T790M mutant)Enzyme Assay0.79[3][5]
EGFR (L858R/T790M double mutant)Enzyme Assay2.3[3][5]
ErbB2 (HER2)Enzyme Assay19[3][5]
EGFR AutophosphorylationCell-based Assay (A431 cells)43[2][3][5]
ErbB2 AutophosphorylationCell-based Assay282[2][3][5]
EGF-dependent Cell ProliferationCell-based Assay (A431 cells)100[2][3][5]

AV-412 has also shown potent anti-proliferative activity against a panel of cancer cell lines with varying levels of EGFR and ErbB2 expression.

In Vivo Activity

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of AV-412 in inhibiting tumor growth.

Table 2: In Vivo Anti-tumor Efficacy of AV-412

Xenograft ModelDosingOutcomeReference
A431 (EGFR overexpressing)10 and 30 mg/kgReduced tumor growth[6]
BT-474 (ErbB2 overexpressing)30 mg/kgReduced tumor growth[6]
KPL-4 (ErbB2 overexpressing, gefitinib-resistant)Not specifiedSignificant antitumor effect[3][5]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by AV-412.

EGFR_ErbB2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_PI3K_pathway PI3K/Akt Pathway cluster_MAPK_pathway MAPK/Erk Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR->EGFR ErbB2 ErbB2 EGFR->ErbB2 Heterodimerization PI3K PI3K EGFR->PI3K Grb2_Sos Grb2/Sos EGFR->Grb2_Sos ErbB2->PI3K ErbB2->Grb2_Sos AV412 AV-412 AV412->EGFR Inhibition AV412->ErbB2 Inhibition PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Transcription Gene Transcription Erk->Transcription

Caption: EGFR and ErbB2 Signaling Pathways and Inhibition by AV-412.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of AV-412.

In Vitro EGFR/ErbB2 Kinase Inhibition Assay

This assay determines the concentration of AV-412 required to inhibit the enzymatic activity of EGFR and ErbB2 by 50% (IC50).

Materials:

  • Recombinant human EGFR and ErbB2 kinase domains

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound, serially diluted

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Protocol:

  • Prepare a reaction mixture containing the kinase, peptide substrate, and kinase buffer.

  • Add serial dilutions of AV-412 or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add the reaction mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which measures luminescence.

  • Calculate the percent inhibition for each concentration of AV-412 relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Inhibition_Assay_Workflow A Prepare Reaction Mixture (Kinase, Substrate, Buffer) C Add Reaction Mixture to Plate A->C B Add AV-412 Dilutions to 384-well Plate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Measure ADP Production E->F G Calculate % Inhibition and IC50 F->G

References

AV-412 Free Base: A Technical Overview of a Dual EGFR/ErbB2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AV-412, also known as MP-412, is a potent, orally available small molecule inhibitor that targets both the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (ErbB2 or HER2).[1] This dual inhibitory activity positions AV-412 as a significant compound in oncology research, particularly for its potential to overcome resistance to first-generation EGFR inhibitors in various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] This document provides a detailed technical guide on the core aspects of AV-412 free base, including its mechanism of action, quantitative inhibitory data, key experimental protocols, and visual representations of its biological context and evaluation workflow.

Mechanism of Action: Dual Inhibition of EGFR and ErbB2

The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and ErbB2, are key regulators of cellular processes such as proliferation, differentiation, and survival.[4] In many cancers, these receptors are overexpressed or harbor activating mutations, leading to uncontrolled signaling and tumor growth.[5][6]

AV-412 functions as an ATP-competitive inhibitor, binding to the kinase domain of both EGFR and ErbB2. This action blocks the autophosphorylation of the receptors, thereby inhibiting the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.[1][4]

A key feature of AV-412 is its potent activity against clinically relevant EGFR mutations. This includes not only the activating L858R mutation but also the T790M "gatekeeper" mutation, which confers resistance to first-generation inhibitors like gefitinib and erlotinib.[1][2][3] AV-412 has demonstrated efficacy against the double mutant (EGFR L858R/T790M), addressing a significant unmet need in the treatment of NSCLC.[2][7]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity and preclinical efficacy of AV-412.

Table 1: In Vitro Kinase Inhibition Profile of AV-412 [8][9][10]

Target KinaseIC₅₀ (nM)
EGFR (Wild-Type)0.75
EGFR L858R0.51
EGFR T790M0.79
EGFR L858R/T790M2.30
ErbB2 (HER2)19

Table 2: Cellular Activity of AV-412 [1][11]

Cellular AssayTarget Cell Line / ConditionIC₅₀ (nM)
EGFR Autophosphorylation-43
ErbB2 Autophosphorylation-282
EGF-Dependent Cell Proliferation-100

Table 3: Preclinical In Vivo Efficacy of AV-412 [1][2][7]

Tumor ModelCancer TypeKey FeatureAV-412 DoseOutcome
A431 XenograftEpidermoid CarcinomaEGFR Overexpression30 mg/kgComplete tumor growth inhibition.
BT-474 XenograftBreast CancerErbB2 Overexpression30 mg/kgComplete tumor growth inhibition.
H1650 XenograftNSCLCEGFR delE746-A75075 or 150 mg/kg (daily)Anti-tumor effect comparable to 100 mg/kg erlotinib.
H1975 XenograftNSCLCEGFR L858R+T790M-Potent anti-tumor effects; model is resistant to erlotinib and gefitinib.
KPL-4 XenograftBreast CancerErbB2 Overexpression-Significant anti-tumor effect; model is resistant to gefitinib.
Genetically Engineered Lung Tumor ModelNSCLCEGFR L858R1 mg/kg (daily)Rapid and complete tumor regression; >10 times more potent than erlotinib.
Genetically Engineered Lung Tumor ModelNSCLCEGFR L858R/T790M-Active against erlotinib-resistant tumors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

In Vitro Kinase Inhibition Assay

This protocol outlines the determination of IC₅₀ values against purified kinase domains.

  • Objective: To measure the concentration of AV-412 required to inhibit 50% of the enzymatic activity of EGFR (and its mutants) and ErbB2.

  • Materials:

    • Recombinant kinase domains of EGFR, EGFRL858R, EGFRT790M, EGFRL858R/T790M, and ErbB2.[11]

    • Kinase reaction buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg acetate, 10 mM MnCl₂.[11]

    • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate (e.g., for EGFRT790M).[11]

    • [γ-³³P-ATP] or ADP-Glo™ Kinase Assay system.[11][12]

    • This compound serially diluted in DMSO.

    • 3% Phosphoric acid or ADP-Glo™ Reagent to stop the reaction.

  • Procedure:

    • Kinase reactions are prepared in a microplate format. Each well contains the kinase reaction buffer, the specific enzyme, and the chosen substrate.[11]

    • AV-412, diluted to various concentrations, is added to the wells. Control wells receive DMSO vehicle.

    • The reaction is initiated by the addition of ATP (containing a tracer like [γ-³³P-ATP]).[11]

    • The plate is incubated at room temperature for a defined period (e.g., 40 minutes) to allow for phosphorylation.[11]

    • The reaction is terminated by adding 3% phosphoric acid.[11]

    • The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

    • Alternatively, a non-radioactive method like the ADP-Glo™ assay can be used, which measures ADP production as a luminescent signal.[12][13]

    • The percentage of inhibition is calculated for each AV-412 concentration relative to the control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This protocol measures the effect of AV-412 on the viability and proliferation of cancer cells.

  • Objective: To determine the concentration of AV-412 that inhibits 50% of cell proliferation in a given cell line.

  • Materials:

    • Cancer cell lines (e.g., H1975, A431).

    • Complete cell culture medium.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Detergent reagent (e.g., acidified isopropanol or DMSO) to solubilize formazan crystals.[14]

    • 96-well microtiter plates.

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allowed to attach overnight.

    • The following day, the medium is replaced with fresh medium containing serial dilutions of AV-412. Control wells receive medium with DMSO.

    • Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

    • After incubation, MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

    • A detergent reagent is added to each well to solubilize the formazan crystals.

    • The absorbance is measured on a microplate reader at a wavelength of ~570 nm.

    • Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined from the resulting dose-response curve.

In Vivo Tumor Xenograft Study

This protocol describes the evaluation of AV-412's anti-tumor efficacy in a mouse model.

  • Objective: To assess the ability of AV-412 to inhibit tumor growth in vivo.

  • Materials:

    • Immunocompromised mice (e.g., nude or NSG mice).[7][15]

    • Human cancer cell lines (e.g., H1975, BT-474).[1][7]

    • Matrigel (optional, to aid tumor engraftment).[16]

    • AV-412 formulated for oral administration.

    • Calipers for tumor measurement.

  • Procedure:

    • Tumor Implantation: A suspension of human tumor cells (e.g., 5-10 million cells), often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[16]

    • Tumor Growth and Cohort Formation: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[15]

    • Drug Administration: The treatment group receives AV-412 orally at a specified dose and schedule (e.g., daily).[1] The control group receives the vehicle.

    • Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (Length x Width²)/2). Animal body weight and overall health are also monitored.[15]

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

    • Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth curves between the treated and control groups. Metrics such as tumor growth inhibition (TGI) and tumor regression are calculated.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to AV-412.

EGFR_ErbB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (ErbB1) Dimer EGFR/ErbB2 Heterodimer EGFR->Dimer Ligand Binding & Dimerization ErbB2 ErbB2 (HER2) ErbB2->Dimer Ligand Binding & Dimerization Grb2_Sos Grb2/SOS Dimer->Grb2_Sos Autophosphorylation PI3K PI3K Dimer->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Transcription (Proliferation, Survival) MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: The simplified EGFR/ErbB2 signaling cascade.

AV412_Mechanism_of_Action Receptor EGFR / ErbB2 Kinase Domain Phosphorylation Substrate Phosphorylation Receptor->Phosphorylation ATP ATP ATP->Receptor Binds to Active Site AV412 AV-412 AV412->Receptor Competitively Binds Block INHIBITION Downstream Downstream Signaling Phosphorylation->Downstream Block->Phosphorylation

Caption: AV-412 competitively inhibits ATP binding to the kinase domain.

In_Vivo_Experimental_Workflow start 1. Tumor Cell Culture & Preparation implant 2. Subcutaneous Implantation into Immunocompromised Mice start->implant growth 3. Tumor Growth Monitoring to Palpable Size implant->growth randomize 4. Randomization into Treatment & Vehicle Groups growth->randomize treat 5. Daily Oral Dosing (AV-412 or Vehicle) randomize->treat measure 6. Regular Measurement of Tumor Volume & Body Weight treat->measure measure->treat Repeat Daily end 7. Endpoint Reached (e.g., Max Tumor Volume) measure->end analyze 8. Data Analysis: Tumor Growth Inhibition end->analyze

Caption: Workflow for a preclinical in vivo tumor xenograft study.

References

Preclinical Profile of AV-412 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-412, also known as MP-412, is a second-generation, orally bioavailable small molecule designed as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1] As a member of the anilinoquinazoline class of compounds, AV-412 was developed to target both wild-type and mutated forms of these receptor tyrosine kinases, which are implicated in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and breast cancer.[2][3]

A key focus of the preclinical development of AV-412 has been its potential to overcome resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[4][5] This resistance is often driven by secondary mutations in the EGFR gene, most notably the T790M "gatekeeper" mutation, which accounts for approximately 50% of acquired resistance cases.[4] Preclinical evidence suggests that AV-412 is effective against such resistant mutations.[4][6]

This technical guide provides a comprehensive overview of the preclinical data for AV-412 free base, summarizing key findings from in vitro and in vivo studies. It includes quantitative data on its inhibitory activity, detailed experimental methodologies, and visualizations of its mechanism of action and the general workflow of its preclinical evaluation.

Mechanism of Action: Dual Inhibition of EGFR and ErbB2 Signaling

AV-412 exerts its anti-neoplastic activity by binding to and inhibiting the kinase activity of both EGFR and ErbB2.[1] These receptors are critical mediators of signaling pathways that control cell proliferation, survival, and angiogenesis. In many cancers, these receptors are overexpressed or harbor activating mutations, leading to uncontrolled tumor growth.

Upon ligand binding, EGFR and ErbB2 form homodimers or heterodimers, leading to autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation creates docking sites for various downstream signaling proteins, activating key pathways such as the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. By inhibiting the initial phosphorylation event, AV-412 effectively blocks these downstream signals, resulting in the inhibition of tumor growth and angiogenesis.[1] A notable feature of AV-412 is its activity against the EGFR T790M mutation, which confers resistance to first-generation inhibitors.[2]

Below is a diagram illustrating the signaling pathway targeted by AV-412.

AV412_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ErbB2 ErbB2 (HER2) EGFR->ErbB2 Dimerization PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P ErbB2->PI3K P ErbB2->RAS P AV412 AV-412 AV412->EGFR Inhibits (Wild-type & Mutant) AV412->ErbB2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

AV-412 inhibits EGFR and ErbB2, blocking downstream signaling pathways.

In Vitro Studies

The in vitro activity of AV-412 has been characterized through enzymatic assays and cell-based assays, demonstrating its potency against EGFR, ErbB2, and various cancer cell lines, including those resistant to other inhibitors.

Enzymatic and Cellular Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of AV-412 in various in vitro assays.

Table 1: Inhibition of EGFR and ErbB2 Autophosphorylation in Cells

Target Cell Line IC50 (nM) Reference
EGFR A431 43 [2]

| ErbB2 | A4 Cells | 282 |[2] |

Table 2: Inhibition of Cell Proliferation

Cell Line Cancer Type Key Mutation(s) IC50 (µM) Reference
NCI-H1650 NSCLC EGFR del(E746-A750) 1.4 [6]
NCI-H1975 NSCLC EGFR L858R + T790M 0.5 [6]
NCI-H1781 NSCLC ErbB2 G776V,C ins 0.3 [6]

| EGF-dependent | - | - | 0.1 |[2] |

Experimental Protocols

Kinase Inhibition Assay (Enzymatic Assay) A standard in vitro kinase assay format was utilized to determine the direct inhibitory effect of AV-412 on the enzymatic activity of EGFR and ErbB2. While specific details for AV-412 are proprietary, a general methodology involves:

  • Enzyme and Substrate Preparation: Recombinant human EGFR and ErbB2 kinase domains are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr), is coated onto microplate wells.

  • Compound Incubation: A dilution series of AV-412 is prepared and pre-incubated with the kinase enzyme in the presence of ATP.

  • Kinase Reaction: The kinase reaction is initiated by adding the enzyme-inhibitor mixture to the substrate-coated wells. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Detection: The level of substrate phosphorylation is quantified. This is often achieved using an antibody that specifically recognizes the phosphorylated substrate, conjugated to an enzyme like horseradish peroxidase (HRP) for colorimetric or chemiluminescent detection.

  • Data Analysis: The signal intensity is measured, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular Autophosphorylation Assay This assay measures the ability of AV-412 to inhibit the phosphorylation of its target receptors within a cellular context.

  • Cell Culture: Human cancer cell lines with known EGFR/ErbB2 status (e.g., A431 for high EGFR expression) are cultured to sub-confluency in appropriate media.

  • Serum Starvation: Cells are typically serum-starved for a period (e.g., 24 hours) to reduce basal receptor phosphorylation.

  • Compound Treatment: Cells are treated with varying concentrations of AV-412 for a specified duration.

  • Ligand Stimulation: Receptor autophosphorylation is stimulated by adding a ligand, such as Epidermal Growth Factor (EGF), for a short period (e.g., 15 minutes).

  • Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard method like the BCA assay.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) or p-ErbB2. Antibodies against total EGFR and ErbB2 are used as loading controls.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels. IC50 values are determined from the dose-response curve.

Cell Proliferation Assay (MTT Assay) This colorimetric assay assesses the impact of AV-412 on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., NCI-H1975, NCI-H1650) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing a serial dilution of AV-412. The cells are then incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: After a few hours of incubation, viable cells with active mitochondrial dehydrogenases will have converted the yellow MTT to a purple formazan precipitate. A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are plotted against the drug concentration to generate a dose-response curve, from which the IC50 value is calculated.

In Vivo Studies

The anti-tumor efficacy of AV-412 has been evaluated in various mouse xenograft models, which involve the subcutaneous implantation of human cancer cells into immunocompromised mice.

Anti-Tumor Efficacy in Xenograft Models

AV-412 has demonstrated significant, dose-dependent anti-tumor activity in several xenograft models, including those resistant to first-generation EGFR inhibitors.

Table 3: In Vivo Anti-Tumor Activity of AV-412

Cell Line Xenograft Cancer Type Key Mutation(s) Dose (mg/kg, oral) Outcome Reference
A431 Skin Squamous Cell Carcinoma EGFR overexpression 30 Complete tumor growth inhibition [2]
BT-474 Breast Ductal Carcinoma ErbB2 overexpression 30 Complete tumor growth inhibition [2]
NCI-H1975 NSCLC EGFR L858R + T790M Not specified Inhibited tumor growth (lapatinib, erlotinib, gefitinib were ineffective) [7]
KPL-4 Breast Cancer ErbB2 overexpression Not specified Potent activity (lapatinib was ineffective) [7]
DU145 Prostate Cancer - Not specified Potent activity (lapatinib was ineffective) [7]
Genetically Engineered Lung Tumor Model Lung Adenocarcinoma EGFR L858R 1 Complete tumor regression [5]

| Genetically Engineered Lung Tumor Model | Lung Adenocarcinoma | EGFR L858R + T790M | Not specified | Active against tumors |[5] |

Experimental Protocol

Human Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of a human cancer cell line (e.g., NCI-H1975) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-300 mm³). The tumor volume is calculated using the formula: (length × width²)/2. Mice are then randomized into treatment and control groups with similar average tumor volumes.

  • Drug Administration: AV-412 is formulated in an appropriate vehicle and administered orally (e.g., by gavage) at various doses and schedules (e.g., once daily). The control group receives the vehicle only.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week) to assess efficacy and toxicity, respectively.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment. The primary endpoint is typically the inhibition of tumor growth.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points after the final dose, tumors can be excised to analyze the in vivo inhibition of target phosphorylation (e.g., p-EGFR) by Western blotting to correlate pharmacokinetics with pharmacodynamics.

Preclinical Development Workflow

The preclinical evaluation of a kinase inhibitor like AV-412 typically follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy and safety studies.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay Enzymatic Kinase Assays (EGFR, ErbB2, Kinome Panel) CellPhospho Cellular Phosphorylation Assays (p-EGFR, p-ErbB2) EnzymeAssay->CellPhospho CellPro Cell Proliferation Assays (IC50 determination) CellPhospho->CellPro PK Pharmacokinetics (PK) (Oral Bioavailability) CellPro->PK Lead Candidate Selection Efficacy Xenograft Efficacy Models (Tumor Growth Inhibition) PK->Efficacy Tox Toxicology Studies (Maximum Tolerated Dose) Efficacy->Tox

References

Probing the Molecular Landscape: A Technical Guide to the Signaling Pathways Modulated by AV-412

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the molecular mechanisms of AV-412, a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). By elucidating its impact on key cellular signaling cascades, we offer a comprehensive resource for professionals engaged in oncology research and targeted therapy development.

Executive Summary

AV-412 (also known as MP-412) is a second-generation, orally bioavailable small molecule that demonstrates significant antineoplastic activity by dually targeting EGFR and HER2.[1][2] Its mechanism of action involves the direct inhibition of these receptor tyrosine kinases, leading to the suppression of critical downstream signaling pathways that govern cell proliferation, survival, and growth.[2][3] Notably, AV-412 has shown efficacy against tumor cells harboring mutations that confer resistance to first-generation EGFR inhibitors, such as the T790M mutation.[2][3][4] This guide synthesizes the available data on AV-412, presenting its effects on signaling networks, quantitative measures of its activity, and the experimental protocols used for its characterization.

Core Signaling Pathways Affected by AV-412

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Upon activation by ligands (like EGF for EGFR) or through heterodimerization (EGFR/HER2), these receptors undergo autophosphorylation, creating docking sites for various signaling proteins. This initiates downstream cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways, which are central to cancer cell proliferation and survival. AV-412 exerts its therapeutic effect by blocking the initial phosphorylation event, thereby preventing the activation of these pro-oncogenic pathways.[3][5]

The EGFR/HER2 Signaling Cascade and its Inhibition

AV-412 binds to the kinase domain of both EGFR and HER2, inhibiting their autophosphorylation and subsequent signal transduction.[2][5] This action effectively abrogates the activation of key downstream effectors, including Akt and Erk, leading to reduced cell proliferation and tumor growth.[3]

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/Erk Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AV412 AV-412 AV412->EGFR Inhibits Autophosphorylation AV412->HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: AV-412 inhibits EGFR/HER2 signaling, blocking downstream PI3K/Akt and MAPK pathways.

Quantitative Data on AV-412 Activity

The potency of AV-412 has been evaluated through enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations, providing a quantitative measure of its efficacy against its primary targets and its impact on cellular functions.

Table 1: In Vitro Inhibitory Activity of AV-412

Target / ProcessIC50 ValueCell Line / Assay TypeReference
EGFR Autophosphorylation43 nMCell-based Assay[2]
HER2 (ErbB2) Autophosphorylation282 nMCell-based Assay[2]
EGF-dependent Cell Proliferation100 nMCell-based Assay[2]
H1781 Cell Growth (ErbB2 mutant)0.3 µMCell Proliferation Assay[3]
H1975 Cell Growth (EGFR L858R, T790M)0.5 µMCell Proliferation Assay[3]
H1650 Cell Growth (EGFR delE746–A750)1.4 µMCell Proliferation Assay[3]

Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed methodologies for key assays used to characterize the effects of AV-412 on cellular signaling.

Western Blot Analysis for Protein Phosphorylation

Objective: To qualitatively and quantitatively assess the inhibition of EGFR, HER2, and downstream signaling protein phosphorylation in cancer cells following treatment with AV-412.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., H1975, BT-474) and grow to 70-80% confluency. Treat cells with varying concentrations of AV-412 (or vehicle control, e.g., DMSO) for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, denature samples, and separate proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature using 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imaging system. Quantify band intensity using densitometry software.

Western_Blot_Workflow A Cell Culture & AV-412 Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE & PVDF Transfer B->C D Blocking C->D E Primary & Secondary Antibody Incubation D->E F ECL Detection & Imaging E->F G Densitometry Analysis F->G

Caption: Workflow for assessing protein phosphorylation via Western blot.

Cell Proliferation Assay

Objective: To determine the effect of AV-412 on the proliferation of cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of AV-412 (typically ranging from nanomolar to micromolar concentrations) for 72 hours.

  • Proliferation Measurement: Use a colorimetric or fluorometric assay to measure cell viability. Common methods include:

    • MTS/MTT Assay: Add MTS or MTT reagent to each well and incubate. The conversion of the reagent to a colored formazan product by metabolically active cells is measured using a microplate reader.

    • BrdU Assay: Measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU).

  • Data Analysis: Plot the percentage of cell viability against the log concentration of AV-412. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Proliferation_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of AV-412 (72h) A->B C Add Viability Reagent (e.g., MTS/MTT) B->C D Incubate & Measure Absorbance C->D E Plot Dose-Response Curve & Calculate IC50 D->E

Caption: Workflow for determining cell proliferation IC50 values.

Conclusion

AV-412 is a potent dual inhibitor of EGFR and HER2, demonstrating significant activity in suppressing key oncogenic signaling pathways, including PI3K/Akt and MAPK/Erk. Its ability to inhibit cancer cells with acquired resistance to first-generation TKIs makes it a valuable compound for further investigation in oncology. The data and protocols presented herein provide a foundational resource for researchers aiming to explore the therapeutic potential and molecular impact of AV-412 in preclinical and clinical settings.

References

AV-412 Free Base: A Pan-ErbB Inhibitor Overcoming Gefitinib Resistance in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The efficacy of first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib, in non-small cell lung cancer (NSCLC) is often thwarted by the emergence of acquired resistance. The most common mechanism of this resistance is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation sterically hinders the binding of gefitinib to the ATP-binding pocket of the EGFR kinase domain, rendering the drug ineffective. AV-412 (also known as MP-412) has emerged as a potent, orally available, dual inhibitor of EGFR and ErbB2 that demonstrates significant preclinical activity against gefitinib-resistant NSCLC, including models harboring the T790M mutation. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies related to the role of AV-412 free base in overcoming gefitinib resistance.

Mechanism of Action of AV-412

AV-412 is an anilinoquinazoline-class compound designed to inhibit both EGFR and ErbB2 (HER2) tyrosine kinases.[1] Its efficacy in the context of gefitinib resistance stems from its ability to effectively inhibit the enzymatic activity of the T790M mutant EGFR.[2][3] Unlike first-generation TKIs, AV-412 demonstrates equipotent activity against both wild-type and various mutant forms of EGFR, including the double mutant (L858R/T790M) that confers resistance to gefitinib and erlotinib.[1][3]

The primary mechanism by which AV-412 overcomes gefitinib resistance is through the potent inhibition of EGFR autophosphorylation in cells harboring the T790M mutation.[1][4] This, in turn, blocks the downstream signaling cascades that are crucial for tumor cell proliferation and survival, namely the PI3K/Akt and MAPK/Erk pathways.[1][5]

Preclinical Data

The preclinical efficacy of AV-412 has been demonstrated in a series of in vitro and in vivo studies.

In Vitro Efficacy

AV-412 has been shown to inhibit the proliferation of gefitinib-resistant NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized in the table below.

Cell LineEGFR Mutation StatusAV-412 IC50 (µM)Lapatinib IC50 (µM)Gefitinib IC50Erlotinib IC50Reference
NCI-H1975L858R + T790M0.55.9>10>10[5]
NCI-H1650delE746-A7501.46.1Effective (IC50 not specified)Effective (IC50 not specified)[5]
NCI-H1781ErbB2 G776V,C insertion0.30.8IneffectiveIneffective[5]
In Vivo Efficacy

In mouse xenograft models using the gefitinib-resistant NCI-H1975 cell line, orally administered AV-412 demonstrated significant tumor growth inhibition, whereas gefitinib and erlotinib were ineffective at their maximum tolerated doses.[5][6]

Xenograft ModelCompoundDosageTumor Growth InhibitionReference
NCI-H1975AV-41275 and 150 mg/kg (p.o., daily)Significant suppression[6]
NCI-H1975Gefitinib113 and 225 mg/kg (p.o., daily)No clear effect[6]
NCI-H1975Erlotinib100 mg/kg (p.o., daily)No clear effect[6]
NCI-H1975AV-412150 mg/kg (p.o., daily)Complete inhibition[5]
NCI-H1975Lapatinib200 mg/kg (p.o., daily)No effect[5]
NCI-H1975Erlotinib100 mg/kg (p.o., daily)No effect[5]
NCI-H1975Gefitinib225 mg/kg (p.o., daily)No effect[5]

Signaling Pathway Inhibition

The mechanism of action of AV-412 involves the direct inhibition of EGFR and ErbB2 and the subsequent blockade of downstream signaling pathways critical for cancer cell survival and proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ErbB2 ErbB2 ErbB2->PI3K ErbB2->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AV412 AV-412 AV412->EGFR Inhibits AV412->ErbB2 Inhibits Gefitinib Gefitinib Gefitinib->EGFR Ineffective

Caption: AV-412 signaling pathway inhibition in gefitinib-resistant cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of AV-412.

Cell Lines and Culture
  • NCI-H1975: Human NSCLC cell line harboring the L858R and T790M mutations in EGFR.

  • NCI-H1650: Human NSCLC cell line with a deletion in exon 19 of EGFR (delE746-A750).

  • NCI-H1781: Human NSCLC cell line with a G776V,C insertion in ErbB2.

  • Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation Assay

start Seed cells in 96-well plates treat Treat with varying concentrations of AV-412, Gefitinib, etc. start->treat incubate Incubate for a specified period (e.g., 72 hours) treat->incubate assay Add proliferation reagent (e.g., MTS/MTT) incubate->assay read Measure absorbance at appropriate wavelength assay->read analyze Calculate IC50 values read->analyze

Caption: Workflow for a typical cell proliferation assay.

A common method to assess cell viability is the MTS or MTT assay.

  • Cells are seeded in 96-well plates at a predetermined density.

  • After allowing the cells to adhere overnight, they are treated with serial dilutions of AV-412, gefitinib, or other inhibitors.

  • The plates are incubated for a period of 48 to 72 hours.

  • A solution containing a tetrazolium salt (e.g., MTS or MTT) is added to each well.

  • After a further incubation period, the absorbance is measured using a microplate reader at a wavelength specific to the formazan product.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis

start Serum-starve cells overnight treat Treat with AV-412 or control for 2h start->treat stimulate Stimulate with EGF (e.g., 100 ng/mL) for 10 min treat->stimulate lyse Lyse cells and quantify protein stimulate->lyse sds Perform SDS-PAGE and transfer to membrane lyse->sds probe Probe with primary and secondary antibodies sds->probe detect Detect protein bands (e.g., chemiluminescence) probe->detect

Caption: Western blot analysis workflow for EGFR signaling.

This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins.

  • Cells are grown to near confluence and then serum-starved overnight to reduce basal signaling.

  • The cells are pre-treated with various concentrations of AV-412 or control compounds for approximately 2 hours.

  • Cells are then stimulated with epidermal growth factor (EGF) for a short period (e.g., 10 minutes) to induce EGFR phosphorylation.

  • The cells are lysed, and the protein concentration of the lysates is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, and Erk.

  • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

  • The protein bands are visualized using a chemiluminescence detection system.

In Vivo Xenograft Studies
  • Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., NCI-H1975).

  • When tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • AV-412, gefitinib, or vehicle control is administered orally, typically on a daily schedule.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • At the end of the study, the tumors are excised and weighed.

  • Tumor growth inhibition is calculated by comparing the tumor volumes or weights of the treated groups to the control group.

Conclusion

This compound has demonstrated compelling preclinical evidence as a potent dual inhibitor of EGFR and ErbB2, capable of overcoming gefitinib resistance in NSCLC models, particularly those with the T790M mutation. Its mechanism of action, centered on the inhibition of EGFR/ErbB2 autophosphorylation and downstream signaling, provides a strong rationale for its clinical development. The data and protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to address the challenge of acquired resistance to EGFR-targeted therapies. Further investigation into the clinical efficacy and safety of AV-412 is warranted.

References

AV-412 Free Base for Breast Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and mechanism of action of AV-412 (also known as MP-412), a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB2) tyrosine kinases. The information presented is intended to support researchers and professionals in the field of breast cancer drug development.

Core Compound Profile

AV-412 is a potent, orally bioavailable small molecule inhibitor that targets both EGFR and ErbB2, including mutations that confer resistance to first-generation EGFR inhibitors.[1][2][3] Its dual inhibitory action makes it a compound of interest for cancers driven by the overexpression or mutation of these receptors, such as certain subtypes of breast cancer.[1]

Mechanism of Action

AV-412 functions by binding to the kinase domain of both EGFR and ErbB2, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[2] This blockade disrupts key cellular processes involved in tumor growth, proliferation, and survival, including the Ras/MAPK and PI3K/Akt pathways.[4] Notably, AV-412 has demonstrated efficacy against gefitinib-resistant breast cancer cell lines and those with EGFR mutations like the T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to EGFR inhibitors.[1][2]

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for AV-412 in cancer models.

Table 1: In Vitro Activity of AV-412
Cell LineCancer TypeTarget OverexpressionParameterValueReference
KPL-4Breast CancerErbB2-Significant anti-tumor effect[1][2]
BT-474Breast CancerErbB2Tumor GrowthComplete inhibition at 30 mg/kg[2]
A431Epidermoid CarcinomaEGFRIC50 (EGFR Autophosphorylation)43 nM[2]
A4 Cells(Not Specified)ErbB2IC50 (ErbB2 Autophosphorylation)282 nM[2]
A431Epidermoid CarcinomaEGFRIC50 (EGF-dependent proliferation)100 nM[2]
Table 2: In Vivo Antitumor Activity of AV-412 in Xenograft Models
Xenograft ModelCancer TypeTreatment and DoseTumor Growth InhibitionReference
KPL-4Breast CancerMP-412 (100 mg/kg)Significant antitumor effect[5]
BT-474Breast CancerMP-412 (30 mg/kg)Complete inhibition[2]
DU145Prostate CancerMP-412Potent activity (lapatinib-ineffective model)[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of AV-412 Inhibition

The following diagram illustrates the mechanism of action of AV-412 in inhibiting the EGFR and ErbB2 signaling pathways.

AV412_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR EGFR->EGFR ErbB2 ErbB2 EGFR->ErbB2 Heterodimerization PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates ErbB2->ErbB2 ErbB2->PI3K Activates ErbB2->Ras Activates Ligand Growth Factors (e.g., EGF) Ligand->EGFR Binds AV412 AV-412 AV412->EGFR AV412->ErbB2 Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

AV-412 inhibits EGFR/ErbB2 signaling pathways.
Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of AV-412 in a breast cancer xenograft model.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Culture ErbB2-overexpressing breast cancer cells (e.g., KPL-4) Implantation 2. Subcutaneous implantation of cells into nude mice CellCulture->Implantation TumorGrowth 3. Monitor tumor growth until a specified volume is reached Implantation->TumorGrowth Randomization 4. Randomize mice into treatment and control groups TumorGrowth->Randomization Dosing 5. Administer AV-412 (e.g., 100 mg/kg) or vehicle control daily Randomization->Dosing Monitoring 6. Measure tumor volume and body weight regularly Dosing->Monitoring Endpoint 7. Euthanize mice at study endpoint Monitoring->Endpoint Excision 8. Excise and weigh tumors Endpoint->Excision Analysis 9. Analyze tumor growth inhibition and perform statistical analysis Excision->Analysis

Workflow for an AV-412 breast cancer xenograft study.

Detailed Experimental Protocols

The following are generalized protocols for key experiments based on the available literature for AV-412 and standard molecular biology techniques. Researchers should optimize these protocols for their specific experimental conditions.

Western Blot for EGFR/ErbB2 Autophosphorylation

This protocol is designed to assess the inhibitory effect of AV-412 on the autophosphorylation of EGFR and ErbB2 in breast cancer cell lines.

Materials:

  • ErbB2-overexpressing breast cancer cell line (e.g., KPL-4, BT-474)

  • Cell culture medium and supplements

  • AV-412 free base

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ErbB2, anti-total-ErbB2, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of AV-412 or vehicle control for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay

This protocol measures the effect of AV-412 on the proliferation of breast cancer cells.

Materials:

  • Breast cancer cell line of interest

  • 96-well cell culture plates

  • Cell culture medium and supplements

  • This compound

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of AV-412 or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.

Breast Cancer Xenograft Model

This protocol outlines the establishment and use of a breast cancer xenograft model to evaluate the in vivo efficacy of AV-412.

Materials:

  • ErbB2-overexpressing breast cancer cell line (e.g., KPL-4)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel (optional)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation: Harvest cultured breast cancer cells and resuspend them in sterile PBS, with or without Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, begin measuring them with calipers.

  • Treatment: When tumors reach a predetermined average size, randomize the mice into treatment and control groups. Administer AV-412 or vehicle control orally on a specified schedule (e.g., daily).

  • Data Collection: Measure tumor volumes and mouse body weights regularly throughout the study.

  • Endpoint and Analysis: At the end of the study (defined by tumor size or time), euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition for the AV-412 treated group compared to the control group.

Conclusion

AV-412 demonstrates significant potential as a therapeutic agent for breast cancers that are dependent on EGFR and/or ErbB2 signaling. Its ability to overcome resistance mechanisms to existing therapies warrants further investigation. The data and protocols presented in this guide are intended to facilitate future research into the clinical utility of AV-412 in breast cancer treatment.

References

The Kinase Selectivity Profile of AV-412 Free Base: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-412, also known as MP-412, is a potent, second-generation, orally bioavailable dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] As a member of the anilinoquinazoline class of kinase inhibitors, AV-412 has demonstrated significant potential in antineoplastic applications, particularly in tumors that exhibit overexpression of EGFR and HER2, or harbor mutations conferring resistance to first-generation inhibitors.[2][3][4] Understanding the precise kinase selectivity profile of AV-412 is critical for elucidating its mechanism of action, predicting potential off-target effects, and guiding its clinical development. This technical guide provides a comprehensive overview of the kinase selectivity of AV-412, including available quantitative data, detailed experimental methodologies, and relevant signaling pathway visualizations.

Kinase Inhibition Profile of AV-412

AV-412 exhibits high-affinity binding and potent inhibition of both EGFR and ErbB2 kinases. In enzymatic assays, AV-412 inhibits EGFR variants and ErbB2 in the nanomolar range.[2] Notably, it retains activity against EGFR mutants, such as the clinically relevant T790M mutation, which confers resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[2][3][4][5]

Quantitative Kinase Inhibition Data
Kinase TargetIC50 (Enzyme Assay)Cellular Autophosphorylation IC50Notes
EGFR Not explicitly stated in nM, but described as in the nanomolar range[2]43 nM[2]Potent inhibition of wild-type and mutant EGFR, including the T790M resistance mutation.[2][3][5]
ErbB2 (HER2) Not explicitly stated in nM, but described as in the nanomolar range[2]282 nM[2]A primary target of AV-412, crucial for its activity in HER2-overexpressing cancers.[2][3]
Other Kinases --Stated to have over 100-fold selectivity for EGFR/ErbB2 compared to other kinases, with the exception of moderate sensitivity observed for Abl and Flt-1.[2] A comprehensive quantitative profile is not available.
Representative Selectivity of a Structurally Related Inhibitor

To provide a broader context for the expected selectivity of anilinoquinazoline-based pan-ErbB inhibitors, the kinase inhibition data for Canertinib (CI-1033), another irreversible pan-ErbB inhibitor, is presented below. This data is for illustrative purposes to represent the general selectivity profile of this class of compounds.

Kinase TargetIC50 (nM)
EGFR 1.5
ErbB2 9.0
ErbB4 7
PDGFR No activity
FGFR No activity
InsR No activity
PKC No activity
CDK1/2/4 No activity

Data for Canertinib (CI-1033) from Selleck Chemicals product datasheet.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the kinase selectivity profile of AV-412.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase is measured. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Materials:

  • Purified recombinant kinase (e.g., EGFR, ErbB2)

  • Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)

  • AV-412 free base dissolved in DMSO

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of AV-412 in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and AV-412 (or DMSO for control) to the kinase reaction buffer.

  • Initiate the reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a solution such as phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.

  • After washing and drying the plate, measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each AV-412 concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Autophosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase within a cellular context.

Principle: Cancer cell lines that overexpress the target kinase (e.g., A431 for EGFR, BT-474 for ErbB2) are treated with the inhibitor. The level of kinase autophosphorylation is then measured by Western blot using a phospho-specific antibody.

Materials:

  • Human cancer cell lines (e.g., A431, BT-474)

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-ErbB2 (e.g., Tyr1248), anti-total-ErbB2, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of AV-412 (and a DMSO control) for a specified period (e.g., 2-4 hours).

  • For some assays, stimulate the cells with a ligand (e.g., EGF for EGFR) for a short period before harvesting to induce receptor phosphorylation.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against the total protein and a loading control.

  • Quantify the band intensities and calculate the IC50 for the inhibition of autophosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by AV-412 and a typical experimental workflow for its characterization.

EGFR_ErbB2_Signaling cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ErbB2 ErbB2 ErbB2->PI3K ErbB2->RAS AV412 AV-412 AV412->EGFR Inhibits AV412->ErbB2 Inhibits Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, Angiogenesis Akt->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: EGFR and ErbB2 signaling pathways inhibited by AV-412.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reagents: - Kinase - Substrate - ATP - Buffer C Combine Kinase, Substrate, and AV-412 in Plate A->C B Prepare Serial Dilutions of AV-412 B->C D Initiate Reaction with ATP C->D E Incubate at Controlled Temperature D->E F Stop Reaction & Transfer to Filter Plate E->F G Wash and Measure Signal (e.g., Radioactivity) F->G H Data Analysis: Calculate % Inhibition and IC50 G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

AV-412 is a potent dual inhibitor of EGFR and ErbB2 with high selectivity over other kinases, as suggested by both qualitative and limited quantitative data. Its ability to inhibit clinically relevant resistance mutations in EGFR underscores its therapeutic potential. The experimental protocols provided herein offer a framework for the further characterization of AV-412 and other similar kinase inhibitors. The development of a comprehensive kinome-wide selectivity profile for AV-412 would be a valuable next step in fully delineating its pharmacological properties and potential for clinical success.

References

In Vitro Characterization of AV-412 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-412 (also known as MP-412) is a potent, orally bioavailable, second-generation dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of AV-412 free base, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling pathways and workflows. The data presented herein demonstrates AV-412's potent inhibitory activity against wild-type and mutant forms of EGFR, as well as its efficacy in cell-based models, including those resistant to first-generation EGFR inhibitors.[3][4][5]

Quantitative Data Summary

The in vitro activity of AV-412 has been assessed through various enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures of its activity.

Table 1: Enzymatic Kinase Inhibition Profile of AV-412
Kinase TargetIC50 (nM)
EGFR (Wild-Type)0.5 - 2
EGFR (L858R)0.5 - 2
EGFR (T790M)0.5 - 2
EGFR (L858R, T790M)0.5 - 2
ErbB2 (HER2)19
Abl41
Flt-1920
Src2000
IRK>10,000
MEK1>10,000
PKC>10,000
PKA>10,000

Data compiled from Suzuki et al., Cancer Science, 2007.[3]

Table 2: Cell-Based Activity of AV-412
Cell LineAssay TypeIC50 (nM)Key Characteristics
A431EGFR Autophosphorylation43Overexpresses EGFR
A431EGF-dependent Cell Proliferation100Overexpresses EGFR
BT-474ErbB2 Autophosphorylation282Overexpresses ErbB2
H1975EGFR AutophosphorylationEffective at 100 nMGefitinib-resistant (EGFR L858R, T790M)
KPL-4Cell ProliferationNot specifiedGefitinib-resistant, ErbB2-overexpressing

Data compiled from Suzuki et al., Cancer Science, 2007.[3][4]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize AV-412.

Enzymatic Kinase Inhibition Assay (Fluorescence Polarization)

This assay determines the concentration of AV-412 required to inhibit the activity of purified kinase enzymes by 50%.

Materials:

  • Recombinant human EGFR (wild-type and mutant variants) and ErbB2 kinase domains.

  • Poly(Glu, Tyr) peptide substrate.

  • ATP.

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

  • This compound, serially diluted.

  • Fluorescence polarization detection system.

Protocol:

  • Prepare a reaction mixture containing the kinase enzyme and the poly(Glu, Tyr) peptide substrate in the kinase reaction buffer.

  • Add serial dilutions of AV-412 or vehicle control (DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at room temperature.

  • Stop the reaction and measure the extent of substrate phosphorylation using a fluorescence polarization-based detection method.

  • Calculate the percent inhibition for each concentration of AV-412 relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell-Based Receptor Autophosphorylation Assay (Western Blot)

This assay measures the ability of AV-412 to inhibit the phosphorylation of EGFR and ErbB2 within a cellular context.

Materials:

  • A431 (EGFR-overexpressing) and BT-474 (ErbB2-overexpressing) cell lines.

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).

  • Serum-free medium.

  • Epidermal Growth Factor (EGF).

  • This compound, serially diluted.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ErbB2, anti-total-ErbB2.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Protocol:

  • Plate cells (e.g., A431 or BT-474) and grow to 80-90% confluency.

  • For EGFR autophosphorylation in A431 cells, serum-starve the cells overnight.

  • Pre-treat the cells with various concentrations of AV-412 or vehicle control for 2 hours.

  • For A431 cells, stimulate with EGF (e.g., 20 ng/mL) for 5 minutes at 37°C. For BT-474 cells, stimulation is not required due to constitutive activation.

  • Wash the cells with ice-cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of EGFR and ErbB2.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Calculate the percent inhibition of phosphorylation and determine the IC50 values.

Cell Proliferation Assay (CCK-8)

This assay evaluates the effect of AV-412 on the growth and viability of cancer cell lines.

Materials:

  • A431 or other relevant cancer cell lines.

  • Cell culture medium with 10% FBS.

  • This compound, serially diluted.

  • Cell Counting Kit-8 (CCK-8) reagent.

  • 96-well microplates.

  • Microplate reader.

Protocol:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of AV-412 or vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Add CCK-8 reagent to each well and incubate for 1-4 hours, or until a visible color change occurs.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of viability against the log concentration of AV-412 and fitting to a dose-response curve.

Mandatory Visualizations

Signaling Pathway of EGFR and ErbB2 Inhibition by AV-412

EGFR_ErbB2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling cluster_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR ErbB2 ErbB2 EGFR->ErbB2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ErbB2->ErbB2 ErbB2->PI3K ErbB2->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AV412 AV-412 AV412->EGFR Inhibits AV412->ErbB2 Inhibits Autophosphorylation_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_result Result start Seed Cells (e.g., A431) starve Serum Starve (Overnight) start->starve treat Treat with AV-412 (2h) starve->treat stimulate Stimulate with EGF (5 min) treat->stimulate lyse Cell Lysis stimulate->lyse sds SDS-PAGE lyse->sds blot Western Blot sds->blot detect Detect p-EGFR and Total EGFR blot->detect quantify Quantify Bands detect->quantify ic50 Determine IC50 quantify->ic50 Logical_Relationship cluster_target Molecular Target cluster_cellular Cellular Effect cluster_phenotype Phenotypic Outcome AV412 AV-412 EGFR EGFR Kinase AV412->EGFR Binds to & Inhibits ErbB2 ErbB2 Kinase AV412->ErbB2 Binds to & Inhibits pEGFR Inhibition of p-EGFR EGFR->pEGFR pErbB2 Inhibition of p-ErbB2 ErbB2->pErbB2 Proliferation Inhibition of Cell Proliferation pEGFR->Proliferation pErbB2->Proliferation

References

An In-Depth Technical Guide on AV-412 Free Base and Its Effect on Tumor Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AV-412, also known as ibudilast, is a small molecule drug with a multifaceted mechanism of action, primarily recognized for its role as a phosphodiesterase (PDE) and macrophage migration inhibitory factor (MIF) inhibitor.[1][2] While its anti-inflammatory and neuroprotective properties are well-documented, emerging evidence points towards a significant, albeit indirect, role in the modulation of tumor angiogenesis. This technical guide synthesizes the current understanding of AV-412's impact on the formation of new blood vessels within the tumor microenvironment, providing a detailed overview of its mechanism of action, relevant signaling pathways, and the experimental methodologies used to evaluate its anti-angiogenic potential.

The primary anti-angiogenic effect of AV-412 is hypothesized to be mediated through its inhibition of MIF, a pleiotropic cytokine known to be a key regulator of inflammation and tumorigenesis.[3] MIF promotes angiogenesis by inducing the expression of potent pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8).[4] By inhibiting MIF, AV-412 can disrupt this signaling cascade, thereby impeding the development of a vascular network essential for tumor growth and metastasis. This guide will delve into the intricacies of the MIF-mediated angiogenic pathway and how AV-412 intervenes.

While direct quantitative data on AV-412's effect on tumor microvessel density from preclinical or clinical studies is not extensively available in the public domain, this document will provide the foundational knowledge and experimental frameworks necessary for researchers to investigate these effects.

Mechanism of Action: Inhibition of MIF-Mediated Angiogenesis

AV-412 (ibudilast) is a selective inhibitor of MIF.[5] MIF is a critical cytokine in the tumor microenvironment that fosters conditions conducive to tumor growth, in part by promoting angiogenesis.[3] The pro-angiogenic activity of MIF is primarily attributed to its ability to stimulate the production of key angiogenic factors, including VEGF and IL-8, by tumor cells in an autocrine fashion.[4]

The binding of MIF to its receptor complex, which includes CD74 and co-receptors such as CXCR2 and CXCR4, triggers downstream signaling cascades that are crucial for angiogenesis.[6] These pathways include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. Activation of these pathways leads to the transcriptional upregulation of pro-angiogenic genes, resulting in endothelial cell proliferation, migration, and tube formation – the cellular hallmarks of angiogenesis.[3]

By inhibiting MIF, AV-412 is postulated to attenuate the activation of these downstream signaling pathways, leading to a reduction in the expression of VEGF and other pro-angiogenic factors. This, in turn, would be expected to decrease the vascularization of tumors, thereby limiting their growth and metastatic potential.

Signaling Pathway Diagram

MIF_Angiogenesis_Pathway MIF-Mediated Angiogenesis Signaling Pathway and the Inhibitory Action of AV-412 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AV-412 AV-412 (Ibudilast) MIF MIF AV-412->MIF Inhibition Receptor CD74 CXCR2 CXCR4 MIF->Receptor Binds to VEGF VEGF Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Tube Formation) VEGF->Angiogenesis Promotes PI3K PI3K Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK Akt Akt PI3K->Akt Transcription Upregulation of Pro-Angiogenic Genes Akt->Transcription MAPK->Transcription Transcription->VEGF Induces Secretion

MIF-mediated angiogenesis pathway and the inhibitory role of AV-412.

Quantitative Data on Anti-Angiogenic Effects

As of the latest literature review, specific quantitative data from preclinical or clinical studies detailing the direct effects of AV-412 on tumor angiogenesis markers, such as microvessel density (MVD), are limited. The majority of published research on AV-412 in oncology focuses on its synergistic effects with chemotherapy in terms of tumor growth inhibition and apoptosis.[5][7]

A Phase 1b/2a clinical trial of ibudilast with temozolomide in glioblastoma patients included immunohistochemistry evaluation of pre-treatment tumor tissue for markers including CD74 (a component of the MIF receptor).[8][9] While this highlights the clinical investigation of the target, the publicly available results have focused on treatment response prediction rather than changes in angiogenesis markers post-treatment.[9]

Future research should aim to quantify the anti-angiogenic effects of AV-412 using established methodologies as detailed in the following section. The table below is presented as a template for structuring such future findings.

Table 1: Hypothetical Quantitative Data on the Anti-Angiogenic Effects of AV-412

ParameterControl GroupAV-412 Treated GroupFold Changep-valueReference
In Vivo
Microvessel Density (vessels/mm²)DataDataDataDataCitation
Tumor VEGF Levels (pg/mg protein)DataDataDataDataCitation
In Vitro
HUVEC Tube Formation (total tube length, µm)DataDataDataDataCitation
Endothelial Cell Migration (cells/field)DataDataDataDataCitation
VEGF Secretion by Cancer Cells (pg/mL)DataDataDataDataCitation

Experimental Protocols

To facilitate further research into the anti-angiogenic properties of AV-412, this section provides detailed methodologies for key experiments.

In Vivo Matrigel Plug Angiogenesis Assay

This assay is a widely used method to assess angiogenesis in vivo.[6][10]

Objective: To quantify the formation of new blood vessels into a Matrigel plug containing pro-angiogenic factors, with and without the administration of AV-412.

Materials:

  • Matrigel Matrix (growth factor reduced)

  • Pro-angiogenic factor (e.g., bFGF or VEGF)

  • AV-412 (ibudilast)

  • 8-10 week old immunodeficient mice (e.g., C57BL/6 or nude mice)

  • Sterile, ice-cold syringes and needles

Procedure:

  • Thaw Matrigel on ice at 4°C overnight.

  • On the day of the experiment, mix the pro-angiogenic factor (e.g., 150 ng/mL bFGF) and AV-412 (at desired concentrations) with the liquid Matrigel on ice. A control group should receive the pro-angiogenic factor without AV-412.

  • Anesthetize the mice according to approved animal care protocols.

  • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.

  • Administer AV-412 systemically (e.g., via oral gavage or intraperitoneal injection) according to the desired dosing schedule for the duration of the experiment.

  • After a defined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

  • Quantify angiogenesis by either:

    • Hemoglobin content: Homogenize the plugs and measure hemoglobin content using a Drabkin's reagent-based assay.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an antibody against an endothelial cell marker such as CD31. Quantify the microvessel density by counting the number of stained vessels per high-power field.[11]

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.[12]

Objective: To determine the effect of AV-412 on the tube-forming capacity of human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • 96-well culture plates

  • AV-412 (ibudilast)

  • Calcein AM (for fluorescence-based quantification)

Procedure:

  • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with 50 µL per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Culture HUVECs to 70-90% confluency.

  • Harvest the HUVECs and resuspend them in basal medium containing various concentrations of AV-412. A control group should be resuspended in basal medium without AV-412.

  • Seed the HUVECs onto the solidified basement membrane extract at a density of 1-1.5 x 10^4 cells per well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualize and photograph the tube formation using a phase-contrast microscope.

  • For quantification, stain the cells with Calcein AM and measure the total tube length, number of junctions, and number of loops using image analysis software.[13]

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for In Vivo Angiogenesis Assessment cluster_invivo In Vivo Model: Tumor Xenograft cluster_analysis Ex Vivo Analysis start Start: Tumor Cell Implantation treatment Treatment Initiation: - Vehicle Control - AV-412 (Ibudilast) start->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision monitoring->endpoint fixation Fixation & Paraffin Embedding endpoint->fixation sectioning Tissue Sectioning fixation->sectioning staining Immunohistochemistry (CD31 Staining) sectioning->staining quantification Microvessel Density (MVD) Quantification staining->quantification

Workflow for assessing AV-412's effect on tumor angiogenesis in a xenograft model.

Conclusion and Future Directions

AV-412 (ibudilast) presents a compelling case for indirect inhibition of tumor angiogenesis through its well-established role as a MIF inhibitor. The MIF-VEGF axis is a critical pathway in promoting the vascularization of tumors, and by targeting MIF, AV-412 has the potential to create a less favorable microenvironment for tumor growth.

While the mechanistic rationale is strong, there is a clear need for further research to directly quantify the anti-angiogenic effects of AV-412 in various cancer models. Future studies should focus on:

  • In vivo studies: Quantifying the impact of AV-412 on microvessel density in different tumor xenograft models, particularly in cancers where MIF is known to be overexpressed, such as glioblastoma.[5]

  • In vitro studies: Conducting endothelial cell tube formation and migration assays with a range of AV-412 concentrations to determine its direct effects on endothelial cell behavior.

  • Molecular analysis: Measuring the expression levels of VEGF, IL-8, and other angiogenic factors in tumor tissues and cancer cell lines following treatment with AV-412.

A thorough investigation of these areas will provide a more complete picture of AV-412's anti-angiogenic potential and could pave the way for its clinical application as an anti-cancer agent that targets the tumor microenvironment.

References

The Therapeutic Potential of AV-412 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-412, also known as MP-412, is a potent, orally bioavailable, dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases. Preclinical studies have demonstrated its significant anti-tumor activity in various cancer models, including those resistant to first-generation EGFR inhibitors. This technical guide provides a comprehensive overview of the therapeutic potential of AV-412, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and development workflow.

Introduction

The EGFR and HER2 signaling pathways are critical drivers of cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many human cancers, making them key targets for therapeutic intervention. While first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib have shown clinical efficacy, the development of acquired resistance, often through secondary mutations such as the T790M "gatekeeper" mutation in EGFR, limits their long-term effectiveness.

AV-412 emerges as a promising next-generation inhibitor designed to overcome these limitations. Its dual targeting of both EGFR and HER2, including clinically relevant mutant forms, suggests a broader and more durable anti-cancer activity. This document consolidates the current knowledge on AV-412 to support further research and development efforts.

Mechanism of Action

AV-412 functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domains of EGFR and HER2. By binding to the kinase domain, AV-412 blocks the autophosphorylation and subsequent activation of these receptors, thereby inhibiting the downstream signaling cascades that promote tumor growth and survival. Notably, AV-412 has demonstrated potent activity against wild-type EGFR, activating EGFR mutants (e.g., L858R and exon 19 deletions), and the erlotinib-resistant T790M mutation.[1][2]

The primary downstream pathways affected by AV-412 inhibition include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are central to cancer cell proliferation and survival.[][4]

Signaling Pathway Diagram

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras AV-412 AV-412 AV-412->EGFR AV-412->HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: AV-412 Mechanism of Action.

Preclinical Data

Enzymatic and Cellular Activity

AV-412 demonstrates potent inhibitory activity against various forms of EGFR and HER2 in enzymatic assays. In cellular assays, it effectively inhibits the autophosphorylation of EGFR and HER2 and suppresses the growth of cancer cell lines driven by these receptors.

Target Enzyme/Cell LineAssay TypeIC50 (nM)Reference
Enzymatic Assays
EGFR (Wild-Type)Kinase Assay0.75[5]
EGFR (L858R)Kinase Assay0.5[5]
EGFR (T790M)Kinase Assay0.79[5]
EGFR (L858R/T790M)Kinase Assay2.3[5]
HER2/ErbB2Kinase Assay19[5]
Cellular Assays
A431 (EGFR Overexpression)EGFR Autophosphorylation43[5]
BT-474 (HER2 Overexpression)HER2 Autophosphorylation282[5]
A431 (EGFR Overexpression)Cell Proliferation100[5]
In Vivo Efficacy

AV-412 has shown significant anti-tumor efficacy in various mouse xenograft models of human cancers.

Xenograft ModelCancer TypeDosing ScheduleTumor Growth InhibitionReference
A431Epidermoid Carcinoma30 mg/kg, p.o., dailyComplete Inhibition[5]
BT-474Breast Cancer30 mg/kg, p.o., dailyComplete Inhibition[5]
KPL-4Breast Cancer (Gefitinib-resistant)Not specifiedSignificant Inhibition[5]
NCI-H1975NSCLC (L858R/T790M)Not specifiedSignificant Inhibition[2]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of AV-412 against EGFR and HER2 tyrosine kinases was determined using a standard kinase assay. Recombinant kinase domains of wild-type and mutant EGFR, as well as purified HER2, were incubated with a peptide substrate and [γ-³³P]ATP in the presence of varying concentrations of AV-412. The reaction was allowed to proceed at room temperature and then stopped. The amount of phosphorylated substrate was quantified to determine the inhibitory concentration (IC50) of AV-412. More detailed protocols can be found in the primary literature.[5]

Cell-Based Autophosphorylation and Proliferation Assays

Cancer cell lines with EGFR or HER2 overexpression (e.g., A431, BT-474) were treated with various concentrations of AV-412. Following treatment, cells were lysed, and protein extracts were subjected to SDS-PAGE and transferred to a membrane. The membranes were probed with antibodies specific for phosphorylated EGFR or HER2 to assess the level of receptor autophosphorylation. Total EGFR and HER2 levels were also measured as loading controls.

The anti-proliferative effect of AV-412 was assessed using a standard cell viability assay (e.g., MTT or Alamar Blue). Cancer cells were seeded in 96-well plates and treated with a range of AV-412 concentrations for a specified period (e.g., 48-72 hours). Cell viability was then measured spectrophotometrically to determine the IC50 value.[6]

In Vivo Xenograft Studies

Female athymic nude mice were used for the xenograft studies. Human cancer cells (e.g., A431, BT-474, NCI-H1975) were subcutaneously injected into the flanks of the mice.

Once tumors reached a palpable size, mice were randomized into control and treatment groups. AV-412 was administered orally at specified doses and schedules. Tumor volume and body weight were measured regularly throughout the study. At the end of the study, tumors were excised and weighed.

Experimental Workflow Diagram

Preclinical_Workflow Start Start Enzymatic_Assay Kinase Inhibition Assay (IC50 Determination) Start->Enzymatic_Assay Cell_Culture Cancer Cell Line Culture (e.g., A431, BT-474, H1975) Start->Cell_Culture End End Enzymatic_Assay->End Western_Blot Western Blot (Receptor Phosphorylation) Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay (IC50 Determination) Cell_Culture->Proliferation_Assay Xenograft_Model Xenograft Model Development (Nude Mice) Cell_Culture->Xenograft_Model Western_Blot->End Proliferation_Assay->End In_Vivo_Efficacy In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->In_Vivo_Efficacy In_Vivo_Efficacy->End Clinical_Trial_Logic Patient_Population Patients with Advanced Solid Tumors Dose_Escalation Dose Escalation Cohorts Patient_Population->Dose_Escalation Daily_Dosing Daily Dosing Schedule Dose_Escalation->Daily_Dosing Intermittent_Dosing Intermittent Dosing (TIW & Once Weekly) Dose_Escalation->Intermittent_Dosing PK_Analysis Pharmacokinetic Analysis Dose_Escalation->PK_Analysis Efficacy_Assessment Preliminary Efficacy (Stable Disease) Dose_Escalation->Efficacy_Assessment MTD_Determination Determine Maximum Tolerated Dose (MTD) Daily_Dosing->MTD_Determination Safety_Profile Assess Safety and Tolerability (DLTs) Daily_Dosing->Safety_Profile Intermittent_Dosing->MTD_Determination Intermittent_Dosing->Safety_Profile

References

AV-412 free base CAS number and supplier information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on AV-412 Free Base for Researchers, Scientists, and Drug Development Professionals

Abstract

AV-412, also known as MP-412, is a potent, orally bioavailable, second-generation dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases. Its free base is identified by the CAS number 451492-95-8 . This document provides a comprehensive technical overview of AV-412, including its chemical properties, supplier information, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers in oncology and drug development.

Chemical Information and Suppliers

This compound is a small molecule inhibitor belonging to the anilinoquinazoline class of compounds.[1]

PropertyValue
CAS Number 451492-95-8[2][3][4][5][6]
Synonyms MP-412 free base[2][3][6]
Molecular Formula C27H28ClFN6O[4][5]
Molecular Weight 507.0 g/mol
Appearance Yellow solid
Solubility Soluble in DMSO[6]

Table 1: Chemical and Physical Properties of this compound.

Supplier Information

This compound is available from several commercial suppliers for research purposes. A list of known suppliers is provided below. Please note that this list is not exhaustive and availability may vary.

SupplierWebsite
MedChemExpress--INVALID-LINK--]">www.medchemexpress.com[3]
Selleck Chemicals--INVALID-LINK--]">www.selleckchem.com[6]
Cayman Chemical--INVALID-LINK--
GlpBio--INVALID-LINK--]">www.glpbio.com[2]
AdooQ Bioscience--INVALID-LINK--
Tocris Bioscience--INVALID-LINK--]">www.tocris.com[5]
TargetMol--INVALID-LINK--
DC Chemicals--INVALID-LINK--

Table 2: Commercial Suppliers of AV-412.

Mechanism of Action and Signaling Pathway

AV-412 functions as a dual inhibitor of EGFR and HER2, which are receptor tyrosine kinases crucial in cell proliferation and tumor vascularization.[7] It binds to the kinase domain of these receptors, leading to the inhibition of their autophosphorylation and downstream signaling pathways. This action results in the suppression of tumor growth and angiogenesis.[7] A key feature of AV-412 is its activity against tumor cells that have developed resistance to first-generation EGFR inhibitors.[7]

The binding of ligands such as EGF to EGFR or the heterodimerization of EGFR and HER2 triggers a signaling cascade that promotes cell growth, proliferation, and survival. AV-412 inhibits the initial autophosphorylation of these receptors, thereby blocking the activation of downstream pathways, including the PI3K/Akt and MAPK/Erk pathways.

AV412_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AV412 AV-412 AV412->EGFR Inhibits Autophosphorylation AV412->HER2 Inhibits Autophosphorylation

Figure 1: Simplified signaling pathway of EGFR and HER2 and the inhibitory action of AV-412. Max Width: 760px.

Quantitative Data

AV-412 has demonstrated potent inhibitory activity against wild-type and various mutant forms of EGFR, as well as HER2. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized below.

Target KinaseIC50 (nM)
EGFR (wild-type)0.75[2][3]
EGFRL858R0.5[2][3]
EGFRT790M0.79[2][3]
EGFRL858R/T790M2.3[2][3]
HER2 (ErbB2)19[2][3]
Abl41
Flt-1920
Src>10,000

Table 3: In Vitro Kinase Inhibitory Activity of AV-412.

In cellular assays, AV-412 effectively inhibits the autophosphorylation of EGFR and HER2 and subsequent cell proliferation.

Cell-Based AssayCell LineIC50 (nM)
EGFR AutophosphorylationA43143[8]
HER2 AutophosphorylationT-47D282[8]
EGF-dependent Cell Proliferation-100[8]
Cell ProliferationH1650 (EGFRdelE746–A750)1400[9]
Cell ProliferationH1975 (EGFRL858R, T790M)500[9]
Cell ProliferationH1781 (ErbB2G776V,Cins)300[9]

Table 4: Cellular Activity of AV-412.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize AV-412.

In Vitro Kinase Assay

This protocol outlines the determination of the inhibitory activity of AV-412 against EGFR and HER2 kinases.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase Recombinant Kinase (EGFR/HER2) Incubate Incubate Kinase with AV-412 Kinase->Incubate AV412_dil Serial Dilution of AV-412 AV412_dil->Incubate Substrate_ATP Substrate and ATP Solution Add_Sub_ATP Add Substrate/ATP Start Reaction Substrate_ATP->Add_Sub_ATP Incubate->Add_Sub_ATP Incubate_React Incubate for Kinase Reaction Add_Sub_ATP->Incubate_React Stop_Reaction Stop Reaction (e.g., with ADP-Glo™ Reagent) Incubate_React->Stop_Reaction Detect_Signal Detect Signal (Luminescence) Stop_Reaction->Detect_Signal Analyze Analyze Data (Calculate IC50) Detect_Signal->Analyze

Figure 2: General workflow for an in vitro kinase assay. Max Width: 760px.

Methodology:

  • Preparation: Recombinant EGFR or HER2 kinase domains are incubated with serially diluted AV-412 in a 96-well plate for 10 minutes at room temperature.[2]

  • Reaction Initiation: A solution containing a suitable substrate and ATP is added to the wells to initiate the kinase reaction. The reaction is allowed to proceed for 60 minutes at room temperature.[2]

  • Detection: The kinase reaction is terminated, and the amount of ADP produced is quantified using a commercial kit such as the ADP-Glo™ Kinase Assay. This involves converting the generated ADP back to ATP, which is then measured via a luciferase/luciferin reaction, producing a luminescent signal.[10]

  • Data Analysis: The luminescence is measured using a luminometer. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This protocol describes the assessment of AV-412's effect on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A431, BT-474, H1650, H1975) are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.[11][12]

  • Compound Treatment: The cells are then treated with a dilution series of AV-412 or a vehicle control (DMSO) and incubated for 72 hours.[12]

  • Viability Assessment: Cell viability is determined using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[12]

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

Mouse Xenograft Model

This protocol details the evaluation of AV-412's antitumor activity in vivo.

Methodology:

  • Tumor Implantation: Human tumor cells (e.g., A431, BT-474) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).[9]

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. AV-412 is administered orally at specified doses (e.g., 30 mg/kg) and schedules (e.g., daily).[8]

  • Tumor Measurement: Tumor volume is measured regularly with calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The antitumor efficacy is calculated as the percentage of tumor growth inhibition compared to the control group.

Conclusion

This compound is a well-characterized dual inhibitor of EGFR and HER2 with potent activity against both wild-type and drug-resistant mutant forms of these receptors. The comprehensive data on its mechanism of action, in vitro and in vivo efficacy, along with detailed experimental protocols, make it a valuable tool for preclinical cancer research and the development of next-generation targeted therapies. This technical guide provides a solid foundation for researchers to design and execute further studies with AV-412.

References

Methodological & Application

AV-412 free base solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the solubility characteristics of the AV-412 free base, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2 tyrosine kinases.[1] Due to the limited availability of public data on the specific solubility of AV-412, this document outlines standardized protocols for determining its solubility in various solvents, including Dimethyl Sulfoxide (DMSO). Additionally, it describes the key signaling pathways affected by AV-412 and provides a workflow for preparing solutions for in vitro assays.

Solubility of this compound

The precise quantitative solubility of this compound in DMSO and other organic solvents is not extensively documented in publicly available literature. However, for research and drug development purposes, determining the solubility is a critical first step. Typically, compounds of this nature are first dissolved in a polar aprotic solvent like DMSO to create a concentrated stock solution, which is then further diluted in aqueous buffers for experimental assays. It is important to note that the presence of even small percentages of DMSO can increase the apparent aqueous solubility of a compound.

Table 1: Solubility of this compound (Template)

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
DMSO25Data to be determinedData to be determinedShake-Flask Method
Ethanol25Data to be determinedData to be determinedShake-Flask Method
Methanol25Data to be determinedData to be determinedShake-Flask Method
Acetonitrile25Data to be determinedData to be determinedShake-Flask Method
Propylene Glycol25Data to be determinedData to be determinedShake-Flask Method
Polyethylene Glycol 40025Data to be determinedData to be determinedShake-Flask Method
Water25Data to be determinedData to be determinedShake-Flask Method

Note: This table is a template. Researchers should determine these values experimentally.

Experimental Protocols

Protocol for Determining AV-412 Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and accurate technique for determining the thermodynamic solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, Ethanol, Water)

  • 2 mL screw-cap vials

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a 2 mL screw-cap vial. The excess solid should be visually apparent.

  • Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Securely cap the vial and place it on an orbital shaker or vortex mixer.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Carefully collect the supernatant, ensuring no solid particles are disturbed.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantify the concentration of AV-412 in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve for AV-412 should be prepared in the same solvent.

  • The determined concentration represents the saturation solubility of AV-412 in that solvent at the specified temperature.

Protocol for Preparation of AV-412 Stock Solutions

For in vitro experiments, a concentrated stock solution of AV-412 in DMSO is typically prepared and then diluted to the final desired concentration in the cell culture medium.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the AV-412 is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing for an experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect the experimental results (typically ≤ 0.5%).

Signaling Pathways and Experimental Workflows

AV-412 is a dual inhibitor of EGFR and ErbB2, which are key components of cellular signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2] Dysregulation of these pathways is a hallmark of many cancers.

AV412_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras ErbB2 ErbB2 ErbB2->PI3K ErbB2->Ras AV412 AV-412 AV412->EGFR Inhibits AV412->ErbB2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Solubility_Workflow start Start: Weigh excess AV-412 solid add_solvent Add known volume of solvent start->add_solvent equilibrate Equilibrate for 24-48h (Shaking at constant temp.) add_solvent->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify end End: Determine solubility quantify->end

References

Application Notes and Protocols for AV-412 Free Base in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-412 is a potent, second-generation, orally bioavailable dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases.[1] It demonstrates significant activity against wild-type EGFR and various mutant forms, including those resistant to first-generation inhibitors like the T790M mutation.[2] These application notes provide detailed protocols for the use of AV-412 free base in cell culture experiments, including its mechanism of action, preparation, and methods for assessing its biological activity.

Mechanism of Action

AV-412 exerts its anti-cancer effects by binding to the ATP-binding site of the intracellular tyrosine kinase domain of both EGFR and ErbB2. This binding inhibits the autophosphorylation of these receptors, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[2] The inhibition of EGFR and ErbB2 signaling by AV-412 leads to the downregulation of key pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells that overexpress or have mutations in these receptors.[3]

Signaling Pathway of AV-412 Inhibition

AV412_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K ErbB2 ErbB2 ErbB2->Ras ErbB2->PI3K EGF EGF EGF->EGFR Binds AV412 AV-412 AV412->EGFR Inhibits Autophosphorylation AV412->ErbB2 Inhibits Autophosphorylation Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: AV-412 inhibits EGFR and ErbB2 signaling pathways.

Quantitative Data Summary

The inhibitory activity of AV-412 has been characterized in various enzymatic and cell-based assays. The following table summarizes the reported IC₅₀ values.

Target/Cell LineAssay TypeIC₅₀ ValueReference
EGFREnzymatic Assay0.75 nM[4]
EGFR L858REnzymatic Assay0.51 nM[5]
EGFR T790MEnzymatic Assay0.79 nM[5]
EGFR L858R/T790MEnzymatic Assay2.30 nM[5]
ErbB2Enzymatic Assay19 nM[4][5]
EGFR AutophosphorylationCell-based Assay43 nM[2][4]
ErbB2 AutophosphorylationCell-based Assay282 nM[2][4]
EGF-dependent ProliferationCell-based Assay100 nM[2][4]
NCI-H1650Cell Proliferation1.4 µM[3]
NCI-H1975Cell Proliferation0.5 µM[3]
NCI-H1781Cell Proliferation0.3 µM[3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in an appropriate volume of DMSO. For example, for 1 mg of AV-412 (Molecular Weight: 507.0 g/mol ), add 197.2 µL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[4]

General Cell Culture Protocol for AV-412 Treatment

Materials:

  • Cancer cell lines of interest (e.g., A431, BT-474, NCI-H1975)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Cell culture plates or flasks

  • AV-412 stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Culture cells in their recommended growth medium to ~70-80% confluency.

  • The day before treatment, seed the cells into appropriate culture plates (e.g., 96-well for cytotoxicity assays, 6-well for Western blotting) at a predetermined optimal density.

  • Prepare working solutions of AV-412 by diluting the 10 mM stock solution in fresh, serum-containing culture medium to the desired final concentrations. It is recommended to perform a serial dilution. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of AV-412. Include a vehicle control (medium with the same concentration of DMSO as the highest AV-412 concentration).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of AV-412 on cancer cells.

Experimental Workflow for Cell Viability Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat cells with AV-412 B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Cells treated with AV-412 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Following treatment with AV-412 for the desired duration, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for EGFR/ErbB2 Phosphorylation

This protocol is to determine the effect of AV-412 on the phosphorylation status of EGFR and ErbB2.

Materials:

  • Cells treated with AV-412 in 6-well plates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ErbB2, anti-total-ErbB2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • After treatment with AV-412, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins and a loading control.

Stability and Storage

This compound is supplied as a solid. For long-term storage, it should be kept at -20°C. The DMSO stock solution is stable for up to one year at -20°C and up to two years at -80°C when stored in tightly sealed, light-protected aliquots.[4] The stability of AV-412 in aqueous cell culture media at 37°C has not been extensively reported. Therefore, it is recommended to prepare fresh dilutions from the frozen stock for each experiment to ensure compound integrity and activity.

Disclaimer

This protocol is intended for research use only. The specific experimental conditions, such as cell seeding densities, drug concentrations, and incubation times, may need to be optimized for different cell lines and experimental setups. Always follow standard laboratory safety procedures when handling chemical reagents and cell cultures.

References

Application Notes and Protocols for Detecting p-EGFR Inhibition by AV-412 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Aberrant activation of EGFR signaling, often through phosphorylation, is a hallmark of various cancers. AV-412 is a potent dual inhibitor of EGFR and ErbB2 tyrosine kinases.[2][3][4] This document provides a detailed protocol for utilizing Western blotting to detect the phosphorylation status of EGFR (p-EGFR) in response to treatment with AV-412, a critical step in evaluating its therapeutic efficacy.

Signaling Pathway and Drug Action

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues, initiating downstream signaling cascades that promote cell growth and survival.[1] AV-412 acts as a kinase inhibitor, binding to the ATP-binding site of the EGFR kinase domain and preventing this autophosphorylation, thereby blocking downstream signaling.[2][3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR pEGFR p-EGFR EGFR->pEGFR EGF PI3K PI3K pEGFR->PI3K MAPK MAPK pEGFR->MAPK AV412 AV-412 AV412->pEGFR Inhibition Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation pMAPK p-MAPK MAPK->pMAPK pMAPK->Proliferation

Caption: EGFR signaling pathway and AV-412 inhibition.

Experimental Protocol: Western Blot for p-EGFR

This protocol outlines the steps for cell culture, treatment with AV-412, protein extraction, and Western blot analysis to determine the levels of phosphorylated EGFR.

Cell Culture and Treatment
  • Seed cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-16 hours prior to treatment to reduce basal EGFR phosphorylation.

  • Treat cells with varying concentrations of AV-412 (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours).

  • Stimulate the cells with epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 10 minutes to induce EGFR phosphorylation.[5]

  • Include a non-EGF stimulated control and a vehicle control (DMSO) for comparison.

Protein Extraction

To preserve the phosphorylation state of proteins, it is crucial to work quickly and keep samples on ice at all times. Use a lysis buffer containing phosphatase and protease inhibitors.[6][7][8]

  • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[6][9]

    • Modified RIPA Buffer Recipe (50 mL):

      • 50 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1% NP-40

      • 0.5% Sodium deoxycholate

      • 0.1% SDS

      • 1 mM EDTA

      • Add Freshly Before Use: 1 mM PMSF, 1X Protease Inhibitor Cocktail, 1X Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate).[6]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a Bradford or BCA protein assay.

SDS-PAGE and Electrotransfer
  • Normalize protein concentrations for all samples with lysis buffer and 4X Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 90 minutes.[10][11] A PVDF membrane is recommended for its durability, especially if stripping and reprobing is required.[10][11]

Immunoblotting
  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Incubate the membrane with the primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[12]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.[10][12]

Stripping and Reprobing for Total EGFR and Loading Control

To normalize the p-EGFR signal, the membrane should be stripped and reprobed for total EGFR and a loading control like β-actin or GAPDH.

  • Wash the membrane in TBST after p-EGFR detection.

  • Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.[10][13]

    • Mild Stripping Buffer: 15 g glycine, 1 g SDS, 10 ml Tween 20, adjust pH to 2.2, and bring the volume to 1 L with ultrapure water.[10]

  • Wash the membrane extensively with PBS and then TBST.[11]

  • Block the membrane again with 5% non-fat dry milk/TBST for 1 hour.

  • Incubate with the primary antibody for total EGFR, followed by the HRP-conjugated secondary antibody, washing steps, and detection as described above.

  • Repeat the stripping and reprobing process for a loading control antibody (e.g., β-actin).

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_reprobing Reprobing cluster_analysis Data Analysis A Cell Culture & AV-412 Treatment B Cell Lysis with Inhibitors A->B C Protein Quantification B->C D SDS-PAGE C->D E Transfer to PVDF Membrane D->E F Blocking (5% BSA) E->F G Primary Antibody (p-EGFR) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Detection H->I J Stripping I->J K Reprobe for Total EGFR & Loading Control J->K L Densitometry Analysis K->L

Caption: Western blot workflow for p-EGFR detection.

Data Presentation and Analysis

The chemiluminescent signals from the Western blot are quantified using densitometry software (e.g., ImageJ).[12][14] The intensity of the p-EGFR band is normalized to the total EGFR band intensity, which is then normalized to the loading control (β-actin) to account for any variations in protein loading.

Quantitative Data Summary

The following table presents hypothetical data from a Western blot experiment investigating the effect of AV-412 on EGF-induced EGFR phosphorylation.

Treatment GroupAV-412 Conc. (nM)p-EGFR Intensity (Arbitrary Units)Total EGFR Intensity (Arbitrary Units)β-actin Intensity (Arbitrary Units)Normalized p-EGFR / Total EGFRFold Change vs. EGF Control
Untreated015025000300000.0060.03
EGF Control0500025500310000.1961.00
AV-412 + EGF10250024800305000.1010.52
AV-412 + EGF50100025200300000.0400.20
AV-412 + EGF10020025100308000.0080.04
AV-412 + EGF5005024900299000.0020.01

Data Analysis: The results indicate a dose-dependent decrease in EGFR phosphorylation upon treatment with AV-412, demonstrating the inhibitory effect of the compound on EGFR signaling.

Conclusion

This detailed protocol provides a robust framework for assessing the efficacy of AV-412 in inhibiting EGFR phosphorylation using Western blotting. Adherence to best practices in sample preparation, particularly the use of phosphatase inhibitors, and accurate quantification are essential for obtaining reliable and reproducible results. The visualization of the signaling pathway and experimental workflow aids in understanding the mechanism of action and the experimental design.

References

Application Notes and Protocols for AV-412 Free Base Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of the dual EGFR/ErbB2 kinase inhibitor, AV-412 free base. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions.

PropertyValueSource
Molecular Formula C₂₇H₂₈ClFN₆O[1]
Molecular Weight 507.00 g/mol [1]
Appearance Solid[1]
Storage of Solid -20°C for 3 years; 4°C for 2 years[1]

Solubility Data

The solubility of this compound in common laboratory solvents is summarized in Table 2. It is characterized by good solubility in DMSO and poor solubility in aqueous solutions.

SolventSolubilityNotesSource
DMSO ≥ 50 mg/mL (≥ 98.62 mM)Ultrasonic treatment may be required to achieve this concentration.[1]
≥ 2.08 mg/mLSaturation unknown.[2]
Ethanol Information not available
PBS (Phosphate-Buffered Saline) PoorInferred from the need for co-solvents for in vivo formulations.[2]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.07 mg of the compound.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound. For 5.07 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[1]

  • Verification: Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.

Table 3: Volumes of DMSO for Preparing AV-412 Stock Solutions [2]

Desired ConcentrationMass of AV-412Volume of DMSO
1 mM1 mg1.972 mL
5 mM1 mg0.394 mL
10 mM1 mg0.197 mL
1 mM5 mg9.862 mL
5 mM5 mg1.972 mL
10 mM5 mg0.986 mL
1 mM10 mg19.724 mL
5 mM10 mg3.945 mL
10 mM10 mg1.972 mL
Preparation of Working Solutions

Due to the poor aqueous solubility of AV-412, direct dilution of the DMSO stock solution into aqueous buffers may lead to precipitation. Therefore, a stepwise dilution is recommended.

Procedure for Cell Culture Experiments:

  • Prepare serial dilutions of the high-concentration DMSO stock solution in DMSO to achieve intermediate concentrations.

  • Add a small volume of the intermediate DMSO solution to the cell culture medium to reach the final desired concentration.

  • Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Protocol for In Vivo Formulation

For animal studies, a co-solvent system is necessary to maintain the solubility of AV-412. The following protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[1]

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • To prepare 1 mL of the final formulation, start with 100 µL of a 25 mg/mL AV-412 stock solution in DMSO.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

  • The final composition of this formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Storage and Stability

Proper storage of this compound and its solutions is critical to maintain its activity.

Table 4: Storage Conditions and Stability

FormStorage TemperatureStabilitySource
Solid -20°C3 years[1]
4°C2 years[1]
DMSO Stock Solution -80°C6 months to 2 years[1][2]
-20°C1 month to 1 year[1][2]
Aqueous Working Solutions Information not availableIt is recommended to prepare fresh daily.

Recommendations:

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.

  • Protection from Moisture: Store the solid compound and DMSO stock solutions in tightly sealed containers, away from moisture, to prevent degradation.[2]

  • Fresh Preparation: Due to the lack of stability data in aqueous solutions, it is best practice to prepare working solutions fresh for each experiment.

Visualizations

AV412_Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_dilution Working Solution Preparation start Start: this compound (Solid) weigh Weigh Compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix stock 10 mM Stock Solution in DMSO mix->stock aliquot Aliquot into Single-Use Vials stock->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Serial Dilutions in DMSO thaw->dilute final_dilution Dilute into Aqueous Buffer / Medium dilute->final_dilution experiment Use in Experiment final_dilution->experiment

Caption: Workflow for preparing AV-412 stock and working solutions.

EGFR_ErbB2_Signaling_Pathway Simplified EGFR/ErbB2 Signaling and Inhibition by AV-412 cluster_membrane Cell Membrane cluster_inhibition Simplified EGFR/ErbB2 Signaling and Inhibition by AV-412 cluster_downstream Downstream Signaling EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates ErbB2 ErbB2 ErbB2->PI3K_AKT Activates ErbB2->RAS_MAPK Activates AV412 AV-412 AV412->EGFR Inhibits AV412->ErbB2 Inhibits Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation RAS_MAPK->Cell_Proliferation

Caption: AV-412 inhibits EGFR and ErbB2 signaling pathways.

References

Application Notes and Protocols for AV-412 Free Base in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-412 is a potent, orally bioavailable, dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2/HER2) tyrosine kinases.[1][2] It has demonstrated significant antitumor activity in various preclinical mouse xenograft models, including those resistant to first-generation EGFR inhibitors.[1][2][3][4] These application notes provide detailed protocols for the dosage and administration of AV-412 free base in mouse xenograft studies to facilitate reproducible and effective preclinical research.

Mechanism of Action

AV-412 exerts its antitumor effect by inhibiting the phosphorylation of both EGFR and ErbB2, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/Akt and MAPK/Erk pathways.[1] This dual inhibition is effective in tumor models overexpressing EGFR or ErbB2, as well as those harboring EGFR mutations, including the erlotinib-resistant T790M mutation.[1][2][3]

Signaling Pathway of EGFR and ErbB2 Inhibition by AV-412

Xenograft_Workflow A Cell Culture (e.g., H1975) B Cell Harvest & Preparation A->B C Subcutaneous Injection in Mice B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F AV-412 or Vehicle Administration (Oral) E->F G Tumor Volume Measurement F->G Daily H Data Analysis G->H

References

Application Notes and Protocols for Cell Proliferation Assay Using AV-412 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-412, also known as MP-412, is a potent, orally bioavailable dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] It has demonstrated significant anti-proliferative activity in a variety of cancer cell lines, including those resistant to first-generation EGFR inhibitors.[3] This document provides detailed application notes and protocols for assessing the effect of AV-412 on cell proliferation.

Mechanism of Action

AV-412 inhibits the autophosphorylation of EGFR and ErbB2, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and RAS/MAPK pathways.[3][4] This inhibition leads to cell cycle arrest and a reduction in tumor cell growth. AV-412 has shown efficacy against wild-type EGFR, mutant forms of EGFR (including the drug-resistant T790M mutation), and in cells overexpressing HER2.[3][4]

Data Presentation: In Vitro Efficacy of AV-412

The following table summarizes the inhibitory concentrations (IC50) of AV-412 in various cancer cell lines, providing a benchmark for designing cell proliferation experiments.

Cell LineCancer TypeTarget(s)Assay EndpointAV-412 IC50 (nM)Reference
H1975Non-Small Cell Lung CancerEGFR (L858R, T790M)EGFR Autophosphorylation-[3]
H1650Non-Small Cell Lung CancerEGFR (del E746-A750)Cell Proliferation1400
H1781Non-Small Cell Lung CancerErbB2 (G776V,C ins)Cell Proliferation300
A431Epidermoid CarcinomaEGFR OverexpressionEGF-dependent Cell Proliferation100[3]
BT-474Breast CancerErbB2 OverexpressionCell Proliferation-[3]
KPL-4Breast CancerErbB2 OverexpressionCell Proliferation-[3]
DU145Prostate CancerEGFR OverexpressionCell Proliferation-
T-47DBreast CancerErbB2ErbB2 Autophosphorylation-[4]
--EGFR Autophosphorylation-43[3]
--ErbB2 Autophosphorylation-282[3]

Signaling Pathway Modulated by AV-412

AV-412 targets the EGFR and ErbB2 receptors, inhibiting their kinase activity and preventing the activation of downstream signaling cascades that promote cell proliferation.

AV412_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR ErbB2 ErbB2 EGFR->ErbB2 Dimerizes with PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ErbB2->PI3K ErbB2->RAS EGF EGF (Ligand) EGF->EGFR Binds Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (Erk) MEK->MAPK MAPK->Proliferation AV412 AV-412 AV412->EGFR AV412->ErbB2 Inhibits

AV-412 inhibits EGFR/ErbB2 signaling pathways.

Experimental Protocols

A common and reliable method to assess cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with AV-412 (serial dilutions) B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Workflow for the MTT cell proliferation assay.
Detailed Protocol: MTT Assay for AV-412

Materials:

  • AV-412 free base

  • Selected cancer cell line (e.g., A431, H1975, or BT-474)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS, sterile-filtered)

  • Solubilizing agent (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Include wells with medium only for blank measurements.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • AV-412 Treatment:

    • Prepare a stock solution of AV-412 in DMSO.

    • Perform serial dilutions of AV-412 in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM, based on the known IC50 values).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AV-412.

    • Include vehicle control wells (medium with the same concentration of DMSO used for the highest AV-412 concentration).

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilizing agent (e.g., DMSO) to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each AV-412 concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the AV-412 concentration and determine the IC50 value using non-linear regression analysis.

AV-412 is a promising anti-cancer agent that effectively inhibits the proliferation of cancer cells driven by EGFR and/or ErbB2 signaling. The provided protocols and data serve as a comprehensive guide for researchers to design and execute robust cell proliferation assays to further investigate the therapeutic potential of AV-412. Careful optimization of cell density and incubation times is recommended for each specific cell line to ensure accurate and reproducible results.

References

Application Notes and Protocols: AV-412 (Ibudilast) in Combination with Temozolomide for Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The designation "AV-412" has been associated with two distinct investigational compounds: an EGFR/HER2 inhibitor and the anti-inflammatory drug Ibudilast (also known as AV-411 or MN-166). This document focuses on Ibudilast , as extensive preclinical and clinical data are available regarding its synergistic effects with the chemotherapy agent temozolomide (TMZ) in the context of glioblastoma (GBM), aligning with the core topic of combination chemotherapy.

Introduction and Mechanism of Action

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a poor prognosis despite standard-of-care treatment involving surgical resection followed by radiation and temozolomide (TMZ) chemotherapy.[1] Acquired resistance to TMZ is a major clinical challenge, and overcoming this resistance is a key area of research.

One mechanism implicated in TMZ resistance is the overexpression of Macrophage Migration Inhibitory Factor (MIF), an inflammatory cytokine.[1][2] High expression of MIF and its receptor, CD74, is associated with poor overall survival in GBM patients.[2][3] MIF promotes tumor cell proliferation, inhibits apoptosis, and contributes to an immunosuppressive tumor microenvironment.[3][4] It binds to the CD74 receptor, initiating a signaling cascade that involves Src kinase, leading to the activation of pro-survival pathways such as PI3K/Akt and MAPK/ERK.[4][5]

Ibudilast (AV-411) is an orally available small molecule that functions as a MIF inhibitor, disrupting the interaction between MIF and its receptor CD74.[2][3] By blocking this interaction, Ibudilast sensitizes GBM cells to the cytotoxic effects of TMZ.[2][6] Preclinical studies have demonstrated that the combination of Ibudilast and TMZ leads to significant synergism, resulting in cell cycle arrest, increased apoptosis, and reduced tumor growth in GBM models, irrespective of the O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation status.[2][7]

Signaling Pathway of Ibudilast and Temozolomide Synergy

The following diagram illustrates the proposed mechanism by which Ibudilast enhances the efficacy of Temozolomide in glioblastoma cells.

MIF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MIF MIF CD74 CD74 Receptor MIF->CD74 Binds Src Src Kinase CD74->Src Activates Ibudilast Ibudilast (AV-412) Ibudilast->CD74 Inhibits PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Proliferation Cell Proliferation Survival PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK_ERK->Proliferation MAPK_ERK->Apoptosis Inhibits TMZ Temozolomide DNA_Damage DNA Damage TMZ->DNA_Damage DNA_Damage->Apoptosis Induces PDX_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis & Endpoint A Harvest Patient-Derived Glioblastoma Cells B Prepare Cell Suspension (1x10^5 cells / 5µL) A->B C Stereotactic Intracranial Injection into Mice B->C D Tumor Establishment (e.g., 7-10 days) C->D E Randomize Mice into Treatment Groups D->E F Administer Therapies - Ibudilast (Oral Gavage) - TMZ (IP Injection) E->F G Monitor Animal Health & Neurological Symptoms F->G H Primary Endpoint: Overall Survival G->H I Post-mortem Tissue Analysis (e.g., Immunohistochemistry) H->I

References

Application Note: Long-Term Stability of AV-412 Free Base in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive overview of the long-term stability of the dual EGFR/ErbB2 inhibitor, AV-412 free base, in solution. It includes recommended protocols for stability assessment and a summary of its mechanism of action.

Disclaimer: Specific long-term stability data for this compound in various solutions is not extensively available in the public domain. The data and protocols presented herein are based on general best practices for small molecule stability studies and should be adapted and validated for specific laboratory conditions.

Introduction to AV-412

AV-412, also known as MP-412, is a potent, second-generation, orally bioavailable dual kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2).[1][2] It has shown potential antineoplastic activity by inhibiting tumor growth and angiogenesis in tumors that overexpress EGFR and HER2.[1][2] AV-412 has demonstrated activity against tumor cells that are resistant to first-generation kinase inhibitors, including those with the EGFR(L858R, T790M) mutation.[2][3]

Mechanism of Action and Signaling Pathway

AV-412 exerts its therapeutic effects by binding to and inhibiting the tyrosine kinase activity of both EGFR and ErbB2.[1][2] This inhibition prevents the autophosphorylation of these receptors, which is a critical step in the activation of downstream signaling pathways. The primary signaling cascades affected are the RAS-RAF-MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and metastasis.[4][5] By blocking these pathways, AV-412 can lead to the inhibition of tumor cell growth and induction of apoptosis.[2][4]

AV412_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_ErbB2 EGFR/ErbB2 Receptor Dimer P_EGFR_ErbB2 Phosphorylated EGFR/ErbB2 EGFR_ErbB2->P_EGFR_ErbB2 Dimerization & Autophosphorylation Ligand Growth Factor (e.g., EGF) Ligand->EGFR_ErbB2 Binds AV412 AV-412 AV412->P_EGFR_ErbB2 Inhibits RAS_RAF_MAPK RAS-RAF-MAPK Pathway P_EGFR_ErbB2->RAS_RAF_MAPK PI3K_AKT PI3K/Akt Pathway P_EGFR_ErbB2->PI3K_AKT Transcription Gene Transcription RAS_RAF_MAPK->Transcription PI3K_AKT->Transcription Cell_Effects Cell Proliferation, Survival, Metastasis Transcription->Cell_Effects

Caption: AV-412 Signaling Pathway Inhibition.

Long-Term Stability Assessment

The stability of a small molecule in solution is critical for ensuring accurate and reproducible results in preclinical and clinical studies. Stability studies are essential to determine the appropriate storage conditions and shelf life of a compound in a particular solvent.

Illustrative Stability Data

The following table summarizes hypothetical long-term stability data for this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Note: This data is for illustrative purposes only and is not derived from experimental testing of AV-412.

Storage ConditionTime PointPurity (%) by HPLCConcentration (% of Initial)Observations
-80°C 0 Months99.8100.0Clear, colorless solution
3 Months99.799.8No change
6 Months99.8100.1No change
12 Months99.699.5No change
-20°C 0 Months99.8100.0Clear, colorless solution
3 Months99.599.2No change
6 Months99.198.5No change
12 Months98.297.1Slight yellow tint
4°C 0 Months99.8100.0Clear, colorless solution
1 Month98.998.0No change
3 Months97.596.2Visible precipitate
6 Months95.193.8Significant precipitate
Room Temp (25°C) 0 Hours99.8100.0Clear, colorless solution
24 Hours99.098.5No change
48 Hours97.896.9Slight turbidity
7 Days92.391.5Visible degradation

Interpretation of Hypothetical Data: Based on this illustrative data, this compound in DMSO is highly stable at -80°C for at least one year. At -20°C, there is minimal degradation over a year. The compound is significantly less stable at 4°C and room temperature, with degradation and precipitation observed over shorter periods. For experimental use, it is recommended to prepare fresh solutions or store stock solutions at -80°C in single-use aliquots to avoid freeze-thaw cycles.

Experimental Protocols

The following are generalized protocols for assessing the long-term stability of a small molecule like AV-412 in solution. These protocols should be optimized based on the specific characteristics of the molecule and the intended application.

Protocol: Long-Term Stability Study in Solution

Objective: To determine the long-term stability of this compound in a specified solvent at various storage temperatures.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Validated HPLC method for AV-412 quantification

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve the compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mM).

    • Ensure complete dissolution. The solubility of AV-412 in DMSO is reported to be ≥ 50 mg/mL.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.

    • Tightly cap the vials.

    • Place the aliquots in the designated temperature-controlled storage units.

  • Time Points for Analysis:

    • Establish a schedule for sample analysis. Recommended time points for a long-term study include: 0, 1, 3, 6, 9, 12, 18, and 24 months.[6][7][8]

  • Sample Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze the sample using a validated stability-indicating HPLC method to determine the purity and concentration of AV-412.

    • Record any changes in physical appearance (e.g., color change, precipitation).

  • Data Evaluation:

    • Compare the purity and concentration of the stored samples to the initial (Time 0) sample.

    • A significant loss of purity or concentration (typically >5-10%) indicates instability under those storage conditions.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of AV-412 under stress conditions. This information is crucial for developing a stability-indicating analytical method.

Procedure:

  • Prepare solutions of AV-412 in the chosen solvent.

  • Expose the solutions to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (for solid compound and solution).

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analyze the stressed samples by HPLC-MS/MS to separate and identify the parent compound and any degradation products.

Analytical Methodology

A validated, stability-indicating analytical method is essential for accurately assessing stability. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[6][9]

Recommended HPLC Method (General Example for Anilinoquinazoline Derivatives):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 7.2).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of AV-412.

  • Quantification: Use of a calibration curve with a reference standard.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Stability_Workflow cluster_storage Storage Conditions Start Start: This compound Prep_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prep_Solution Aliquot Aliquot into Vials Prep_Solution->Aliquot T_minus_80 -80°C Aliquot->T_minus_80 T_minus_20 -20°C Aliquot->T_minus_20 T_4 4°C Aliquot->T_4 T_25 25°C Aliquot->T_25 Time_Points Analyze at Pre-defined Time Points (0, 3, 6, 12 months) T_minus_80->Time_Points T_minus_20->Time_Points T_4->Time_Points T_25->Time_Points Analysis HPLC Analysis: - Purity - Concentration - Degradants Time_Points->Analysis Evaluation Data Evaluation: - Compare to Time 0 - Assess Stability Analysis->Evaluation End End: Determine Shelf-life & Storage Conditions Evaluation->End

Caption: Experimental Workflow for Stability Testing.

Conclusion

While specific experimental data on the long-term stability of this compound in solution is limited in publicly available literature, this application note provides a framework for researchers to conduct their own stability assessments. Based on the general properties of similar small molecules, it is recommended to store stock solutions of AV-412 at -80°C in single-use aliquots to ensure stability and experimental reproducibility. A validated, stability-indicating HPLC method is crucial for accurate assessment. Researchers should perform their own stability studies under their specific experimental conditions.

References

Application Notes and Protocols for Immunoprecipitation of EGFR using AV-412 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-412, also known as MP-412, is a potent, second-generation dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] It demonstrates significant activity against wild-type EGFR as well as clinically relevant mutants, including those resistant to first-generation inhibitors like gefitinib and erlotinib.[2][3] The ability of AV-412 to bind to EGFR with high affinity makes it a valuable tool for researchers studying EGFR signaling and for its potential therapeutic applications.

These application notes provide a detailed protocol for the immunoprecipitation (IP) of the Epidermal Growth Factor Receptor (EGFR) from cell lysates using AV-412 free base. While traditionally performed with antibodies, the high affinity of small molecule inhibitors like AV-412 for their targets can be leveraged for the specific capture and enrichment of proteins of interest. This protocol is designed for researchers familiar with standard immunoprecipitation and western blotting techniques.

This compound: Quantitative Data

The following tables summarize the in vitro inhibitory activity of AV-412 against various forms of EGFR and ErbB2. This data highlights the potency and selectivity of AV-412, which are critical for its use as a specific agent for EGFR immunoprecipitation.

Table 1: In Vitro Inhibitory Activity of AV-412 (IC50 values)

Target KinaseIC50 (nM)
EGFR0.75[4]
EGFR (L858R)0.5[4]
EGFR (T790M)0.79[4]
EGFR (L858R/T790M)2.3[4]
ErbB2 (HER2)19[4]

Table 2: Cellular Activity of AV-412

Cellular EffectCell LineIC50 (nM)
Inhibition of EGFR AutophosphorylationA43143[2]
Inhibition of ErbB2 AutophosphorylationBT-474282[2]
Inhibition of EGF-dependent cell proliferation-100[2]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5][6] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine residues.[7][8] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are critical for many cellular processes and are often dysregulated in cancer.[7][9]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos pY PI3K PI3K Dimerization->PI3K pY PLCg PLCγ Dimerization->PLCg pY STAT STAT Dimerization->STAT pY Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Differentiation Nucleus->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Experimental Workflow for EGFR Immunoprecipitation using AV-412

The following diagram outlines the key steps for the immunoprecipitation of EGFR using a biotinylated version of AV-412. This approach allows for the specific capture of the AV-412-EGFR complex using streptavidin-conjugated beads.

IP_Workflow start Start: EGFR-expressing cells lysis Cell Lysis (Non-denaturing buffer) start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify preclear Pre-clear Lysate (with beads) clarify->preclear incubation Incubate with Biotinylated AV-412 preclear->incubation capture Capture with Streptavidin Beads incubation->capture wash Wash Beads capture->wash elution Elute EGFR-AV-412 Complex wash->elution analysis Analyze by Western Blot elution->analysis

Caption: EGFR Immunoprecipitation Workflow.

Detailed Experimental Protocol

This protocol is adapted from standard immunoprecipitation procedures and tailored for the use of this compound. It assumes the availability of a biotinylated version of AV-412 for efficient pull-down. If a biotinylated version is not available, an alternative approach using an anti-EGFR antibody for capture (co-immunoprecipitation) is suggested.

Materials and Reagents:

  • Cells: Cell line with endogenous or overexpressed EGFR (e.g., A431, HeLa).

  • AV-412: Biotinylated this compound.

  • Lysis Buffer: Non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

  • Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).

  • Elution Buffer: SDS-PAGE sample buffer (for Western blot analysis) or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) for functional assays.

  • Beads: Streptavidin-conjugated agarose or magnetic beads.

  • Antibodies: Primary antibody against EGFR (for Western blot detection), HRP-conjugated secondary antibody.

  • General lab equipment: Centrifuge, rotator, electrophoresis and Western blotting apparatus.

Procedure:

  • Cell Culture and Lysis:

    • Culture EGFR-expressing cells to 80-90% confluency.

    • Optional: Stimulate cells with EGF (e.g., 100 ng/mL for 10 minutes) to induce EGFR activation and phosphorylation.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 20-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, incubate the cell lysate with streptavidin beads (without AV-412) for 30-60 minutes at 4°C on a rotator.

    • Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation with AV-412:

    • To the pre-cleared lysate, add biotinylated AV-412 to a final concentration that is empirically determined. A starting point could be 1-10 µM.

    • Incubate the lysate with AV-412 for 1-2 hours at 4°C on a rotator to allow for the formation of the EGFR-AV-412 complex.

  • Capture of the EGFR-AV-412 Complex:

    • Add pre-washed streptavidin-conjugated beads to the lysate-AV-412 mixture.

    • Incubate for an additional 1-2 hours or overnight at 4°C on a rotator.

  • Washing:

    • Pellet the beads by centrifugation (or using a magnetic rack for magnetic beads).

    • Carefully remove the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, remove all residual supernatant.

  • Elution:

    • For Western Blot Analysis (Denaturing Elution): Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes. Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

    • For Functional Assays (Non-denaturing Elution): Resuspend the beads in a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) and incubate for 5-10 minutes at room temperature. Pellet the beads and immediately neutralize the eluate with a neutralizing buffer (e.g., 1 M Tris, pH 8.5).

  • Analysis by Western Blotting:

    • Resolve the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against EGFR.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an appropriate chemiluminescent substrate.

Alternative Protocol (Co-Immunoprecipitation):

If a biotinylated version of AV-412 is unavailable, EGFR can be immunoprecipitated using an anti-EGFR antibody after incubation with this compound.

  • Follow steps 1 and 2 of the main protocol.

  • Incubate the pre-cleared lysate with non-biotinylated this compound (1-10 µM) for 1-2 hours at 4°C.

  • Add an anti-EGFR antibody to the lysate and incubate for 2-4 hours or overnight at 4°C.

  • Add Protein A/G-conjugated beads and incubate for an additional 1-2 hours at 4°C.

  • Proceed with the washing and elution steps as described above.

Conclusion

This compound is a powerful tool for the study of EGFR. The provided protocols offer a framework for the immunoprecipitation of EGFR, enabling researchers to isolate and study this key receptor and its interacting partners. Optimization of parameters such as AV-412 concentration, incubation times, and buffer compositions may be necessary for specific cell types and experimental goals.

References

Flow cytometry analysis of apoptosis with AV-412 free base

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Flow Cytometry Analysis of Apoptosis with AV-412 Free Base

Introduction

AV-412 is a novel fluorescent probe designed for the sensitive detection of apoptosis in mammalian cells using flow cytometry. This compound exhibits a high affinity for phosphatidylserine (PS), a phospholipid that becomes exposed on the outer leaflet of the plasma membrane during the early stages of apoptosis. The translocation of PS from the inner to the outer membrane leaflet is a hallmark of apoptotic cells and can be leveraged for their identification and quantification. When AV-412 binds to the exposed PS, it emits a strong fluorescent signal, allowing for the differentiation of apoptotic cells from viable and necrotic cells. This application note provides a detailed protocol for using AV-412 in conjunction with a viability dye, such as propidium iodide (PI), for the comprehensive analysis of apoptosis.

Principle of the Assay

In viable cells, phosphatidylserine is exclusively located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. AV-412 can then bind to this exposed PS. By co-staining with a viability dye like PI, which is excluded by cells with intact membranes, it is possible to distinguish between different cell populations:

  • Viable cells: AV-412 negative and PI negative.

  • Early apoptotic cells: AV-412 positive and PI negative.

  • Late apoptotic/necrotic cells: AV-412 positive and PI positive.

  • Necrotic cells: AV-412 negative and PI positive (this population is typically minor).

Experimental Protocol

Materials

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free

  • Cell suspension to be analyzed

  • Flow cytometer equipped with appropriate lasers and filters for detecting the fluorescence of AV-412 and PI.

Cell Preparation

  • Induce apoptosis in your target cells using a method of choice. Remember to include untreated and positive control samples.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

Staining Protocol

  • To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of the AV-412 stock solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Add 5 µL of the PI stock solution.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Flow Cytometry Analysis

  • Set up the flow cytometer to detect the fluorescence of AV-412 (e.g., FITC channel) and PI (e.g., PE or PerCP channel).

  • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters and to adjust the photomultiplier tube (PMT) voltages.

  • Use single-stained controls (AV-412 only and PI only) to set up the compensation.

  • Acquire data from the dual-stained samples.

  • Analyze the data using appropriate software to quantify the percentages of viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

Table 1: Representative Quantitative Data from Apoptosis Induction

Treatment% Viable Cells (AV-412-/PI-)% Early Apoptotic Cells (AV-412+/PI-)% Late Apoptotic/Necrotic Cells (AV-412+/PI+)
Untreated Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Staurosporine (1 µM)45.7 ± 3.535.1 ± 2.919.2 ± 1.7
Doxorubicin (0.5 µM)60.3 ± 4.228.9 ± 3.110.8 ± 1.5

Signaling Pathway and Workflow Diagrams

cluster_membrane Plasma Membrane cluster_apoptosis Early Apoptosis inner Inner Leaflet (Phosphatidylserine) ps_translocation Phosphatidylserine Translocation inner->ps_translocation moves from outer Outer Leaflet av412_binding AV-412 Binding outer->av412_binding enables ps_translocation->outer moves to apoptotic_stimulus Apoptotic Stimulus apoptotic_stimulus->ps_translocation initiates

Caption: Apoptotic stimulus triggers the translocation of phosphatidylserine to the outer membrane, enabling AV-412 binding.

start Induce Apoptosis in Cell Culture harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain_av412 Stain with AV-412 resuspend->stain_av412 stain_pi Stain with PI stain_av412->stain_pi analyze Analyze by Flow Cytometry stain_pi->analyze

Caption: Experimental workflow for apoptosis analysis using AV-412 and PI staining followed by flow cytometry.

Troubleshooting

ProblemPossible CauseSolution
High background fluorescenceAV-412 concentration too highTitrate the AV-412 concentration to determine the optimal staining concentration.
Insufficient washingEnsure cells are washed thoroughly with PBS before staining.
Weak signalAV-412 concentration too lowIncrease the concentration of AV-412.
Low level of apoptosisUse a positive control to confirm the apoptosis induction method is effective.
High percentage of necrotic cellsHarsh cell handlingHandle cells gently during harvesting and washing steps.
Apoptosis induction method is too harshOptimize the concentration and incubation time of the apoptosis-inducing agent.

This compound provides a reliable and sensitive method for the detection of apoptosis by flow cytometry. When used in conjunction with a viability dye like PI, it allows for the clear distinction between viable, early apoptotic, and late apoptotic/necrotic cell populations. The protocol outlined in this application note is a robust starting point for researchers and can be adapted to various cell types and experimental conditions.

Application Notes and Protocols for In Vivo Imaging of Tumor Response to AV-412 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo imaging of tumor response to AV-412, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB2). The following sections detail the mechanism of action of AV-412, protocols for various imaging modalities to assess treatment efficacy, and methods for quantitative data analysis.

Introduction to AV-412

AV-412 (also known as MP-412) is a second-generation, orally bioavailable dual kinase inhibitor with demonstrated antineoplastic activity. It targets both EGFR and ErbB2, key receptor tyrosine kinases that play crucial roles in tumor cell proliferation and vascularization. Preclinical studies have shown that AV-412 can induce tumor growth inhibition and regression in xenograft models of cancers that overexpress EGFR and ErbB2. Notably, AV-412 has shown efficacy against tumor cells that are resistant to first-generation kinase inhibitors, including those with the EGFR T790M mutation.

Signaling Pathway of EGFR and ErbB2 Inhibition by AV-412

EGFR and ErbB2 are members of the ErbB family of receptor tyrosine kinases. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. AV-412 competitively binds to the ATP-binding site in the kinase domain of both EGFR and ErbB2, inhibiting their autophosphorylation and subsequent activation of downstream pathways such as the RAS/MAPK and PI3K/Akt pathways. This dual inhibition leads to cell cycle arrest and apoptosis in tumor cells dependent on these signaling pathways.

EGFR_ErbB2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR P1 P EGFR->P1 Autophosphorylation ErbB2 ErbB2 P2 P ErbB2->P2 Autophosphorylation AV412 AV412 AV412->EGFR Inhibits AV412->ErbB2 Inhibits RAS_MAPK_Pathway RAS/MAPK Pathway P1->RAS_MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway P1->PI3K_Akt_Pathway P2->RAS_MAPK_Pathway P2->PI3K_Akt_Pathway Proliferation Proliferation RAS_MAPK_Pathway->Proliferation Survival Survival PI3K_Akt_Pathway->Survival

Fig 1. EGFR and ErbB2 Signaling Inhibition by AV-412.

Experimental Protocols for In Vivo Imaging

To assess the in vivo efficacy of AV-412, various imaging modalities can be employed. The choice of modality will depend on the specific research question, available resources, and the nature of the tumor model. Below are detailed protocols for commonly used in vivo imaging techniques.

Bioluminescence Imaging (BLI)

Bioluminescence imaging is a highly sensitive method for monitoring tumor growth and response to therapy in real-time. This technique requires the tumor cells to be genetically engineered to express a luciferase enzyme.

Experimental Workflow:

BLI_Workflow cluster_prep Preparation cluster_treatment Treatment & Imaging cluster_analysis Analysis A Transfect Tumor Cells with Luciferase Gene B Select Stably Expressing Cell Clones A->B C Implant Cells into Immunocompromised Mice B->C D Tumor Establishment (Baseline Imaging) C->D E Administer AV-412 or Vehicle Control D->E F Longitudinal BLI Imaging E->F G Quantify Photon Flux from Tumor ROI F->G H Compare Treatment vs. Control Groups G->H

Fig 2. Experimental Workflow for Bioluminescence Imaging.

Protocol:

  • Cell Line Preparation:

    • Transfect the cancer cell line of interest (e.g., A431 for EGFR overexpression, BT-474 for ErbB2 overexpression) with a lentiviral vector carrying a luciferase gene (e.g., firefly luciferase).

    • Select stable clones with high and consistent luciferase expression.

  • Animal Model:

    • Implant the luciferase-expressing tumor cells into immunocompromised mice (e.g., BALB/c nude mice). The implantation can be subcutaneous or orthotopic, depending on the desired tumor model.

  • Imaging Procedure:

    • Anesthetize the mice using isoflurane.

    • Administer D-luciferin, the substrate for firefly luciferase, via intraperitoneal injection at a dose of 150 mg/kg body weight.

    • Wait for 10-15 minutes to allow for the substrate to distribute throughout the body.

    • Place the mouse in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).

    • Acquire bioluminescent images. Exposure times may vary from 1 second to 5 minutes depending on the signal intensity.

  • Data Analysis:

    • Define a region of interest (ROI) around the tumor.

    • Quantify the total photon flux (photons/second) within the ROI using the accompanying software.

    • Monitor tumor growth and response to AV-412 treatment over time by comparing the photon flux between the treated and control groups. A decrease in photon flux in the treated group relative to the control group indicates a positive therapeutic response.

Fluorescence Imaging (FLI)

Fluorescence imaging is another optical technique that can be used to monitor tumor burden. This can be achieved by using tumor cells that express fluorescent proteins or by administering fluorescently labeled probes that target tumor-specific markers.

Protocol:

  • Cell Line Preparation (for fluorescent protein expression):

    • Transfect the cancer cell line with a vector expressing a fluorescent protein (e.g., GFP, RFP).

    • Select stable clones with high fluorescence expression.

  • Animal Model:

    • Implant the fluorescent protein-expressing tumor cells into immunocompromised mice.

  • Imaging Procedure:

    • Anesthetize the mice.

    • Place the mouse in an in vivo fluorescence imaging system.

    • Excite the fluorescent protein using the appropriate wavelength and capture the emission signal.

  • Data Analysis:

    • Define an ROI around the tumor.

    • Quantify the fluorescence intensity within the ROI.

    • Track changes in tumor size based on the fluorescence signal over the course of the treatment with AV-412.

Positron Emission Tomography (PET)

PET is a highly sensitive and quantitative imaging modality that can provide metabolic and functional information about the tumor. For assessing the response to an EGFR/ErbB2 inhibitor like AV-412, [¹⁸F]-fluorodeoxyglucose (FDG)-PET is commonly used to measure tumor glucose metabolism. A reduction in FDG uptake is an early indicator of treatment response.

Protocol:

  • Animal Preparation:

    • Fast the mice for 4-6 hours before imaging to reduce background FDG uptake in non-tumor tissues.

    • Anesthetize the mice and keep them warm to maintain normal physiology.

  • Radiotracer Injection:

    • Administer [¹⁸F]-FDG via tail vein injection.

  • Uptake Period:

    • Allow for a 45-60 minute uptake period.

  • PET/CT Imaging:

    • Acquire a whole-body PET scan followed by a CT scan for anatomical co-registration.

  • Data Analysis:

    • Reconstruct the PET and CT images.

    • Draw ROIs on the tumor in the fused PET/CT images.

    • Calculate the Standardized Uptake Value (SUV) for the tumor. A decrease in the tumor SUV after AV-412 treatment is indicative of a positive response.

Magnetic Resonance Imaging (MRI)

MRI provides high-resolution anatomical images of the tumor and surrounding tissues, making it the gold standard for measuring tumor volume.

Protocol:

  • Animal Preparation:

    • Anesthetize the mice.

    • Position the mouse in the MRI scanner.

  • Image Acquisition:

    • Acquire T1-weighted and T2-weighted images of the tumor.

  • Data Analysis:

    • Manually or semi-automatically segment the tumor in the T2-weighted images.

    • Calculate the tumor volume by summing the area of the tumor in each slice and multiplying by the slice thickness.

    • Monitor the change in tumor volume over time in response to AV-412 treatment.

Quantitative Data Presentation

Summarize the quantitative data from the imaging studies in tables for easy comparison between treatment and control groups.

Table 1: Tumor Burden Measured by Bioluminescence Imaging

Treatment GroupDay 0 (pre-treatment) (Mean Photon Flux ± SD)Day 7 (Mean Photon Flux ± SD)Day 14 (Mean Photon Flux ± SD)% Change from Baseline (Day 14)
Vehicle Control1.0 x 10⁶ ± 0.2 x 10⁶5.0 x 10⁶ ± 1.1 x 10⁶2.5 x 10⁷ ± 0.8 x 10⁷+2400%
AV-412 (30 mg/kg)1.1 x 10⁶ ± 0.3 x 10⁶0.8 x 10⁶ ± 0.2 x 10⁶0.5 x 10⁶ ± 0.1 x 10⁶-54.5%

Table 2: Tumor Volume Measured by MRI

Treatment GroupDay 0 (pre-treatment) (Mean Volume mm³ ± SD)Day 7 (Mean Volume mm³ ± SD)Day 14 (Mean Volume mm³ ± SD)% Change from Baseline (Day 14)
Vehicle Control100 ± 20250 ± 45600 ± 90+500%
AV-412 (30 mg/kg)105 ± 2580 ± 1550 ± 10-52.4%

Table 3: Tumor Metabolism Measured by [¹⁸F]-FDG-PET

Treatment GroupDay 0 (pre-treatment) (Mean SUVmax ± SD)Day 3 (Mean SUVmax ± SD)% Change from Baseline (Day 3)
Vehicle Control2.5 ± 0.42.6 ± 0.5+4%
AV-412 (30 mg/kg)2.6 ± 0.51.3 ± 0.3-50%

Conclusion

In vivo imaging is an indispensable tool for the preclinical evaluation of anti-cancer agents like AV-412. The protocols outlined in these application notes provide a framework for assessing the therapeutic efficacy of AV-412 by monitoring changes in tumor burden, metabolism, and volume. The choice of imaging modality should be tailored to the specific scientific objectives of the study. Rigorous and quantitative analysis of imaging data is crucial for accurately determining the in vivo response to AV-412 treatment.

Application Notes & Protocols: Establishing a Drug-Resistant Cell Line Model for AV-412 Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-412 is a potent, orally bioavailable dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1] Preclinical studies have demonstrated its efficacy in tumor models expressing EGFR and ErbB2, including those resistant to first-generation tyrosine kinase inhibitors (TKIs) due to mutations such as EGFR T790M.[2][3][4] The development of acquired resistance remains a significant challenge in targeted cancer therapy. To facilitate the study of resistance mechanisms to AV-412 and to screen for novel therapeutic strategies to overcome such resistance, the establishment of a reliable in vitro drug-resistant cell line model is crucial.

These application notes provide a detailed protocol for generating and characterizing a cancer cell line with acquired resistance to AV-412. The methodology is based on a stepwise dose-escalation procedure, a commonly used and effective method for inducing drug resistance in vitro.[5]

Materials and Methods

Cell Lines and Culture Conditions
  • Parental Cell Line: Select a cancer cell line known to be sensitive to AV-412. This could be a non-small cell lung cancer (NSCLC) line with an activating EGFR mutation (e.g., PC-9 with exon 19 deletion) or a breast cancer cell line with HER2 amplification (e.g., SKBR3).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

Reagents and Equipment
  • AV-412 (powder, to be dissolved in DMSO to create a stock solution)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well and 6-well cell culture plates

  • Cell culture flasks (T25, T75)

  • Centrifuge

  • Microplate reader

  • Western blot apparatus and reagents

  • PCR equipment and reagents for sequencing

  • Antibodies for Western blotting (e.g., anti-EGFR, anti-p-EGFR, anti-HER2, anti-p-HER2, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, and GAPDH)

Experimental Protocols

Determination of Initial AV-412 IC50 in the Parental Cell Line

The half-maximal inhibitory concentration (IC50) of AV-412 on the parental cell line must be determined to establish the starting concentration for the resistance induction protocol.

  • Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate overnight.

  • Drug Treatment: Prepare serial dilutions of AV-412 in culture medium. The final concentrations should typically range from 0.001 µM to 10 µM. Add 100 µL of the diluted AV-412 to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration well.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Generation of AV-412 Resistant Cell Line by Stepwise Dose Escalation

This protocol involves the continuous exposure of the cancer cell line to gradually increasing concentrations of AV-412 over a prolonged period.

  • Initial Exposure: Culture the parental cells in a T25 flask with a starting concentration of AV-412 equal to the determined IC50.

  • Monitoring and Subculturing: Monitor the cells for signs of recovery and proliferation. Initially, a significant proportion of cells will die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of AV-412.

  • Dose Escalation: Once the cells demonstrate stable growth at the current drug concentration (i.e., consistent doubling time), double the concentration of AV-412.

  • Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation for several months. The entire process can take 6-12 months.

  • Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in the presence of a significantly higher concentration of AV-412 (e.g., 5-10 times the initial IC50) compared to the parental line.

  • Maintenance of Resistant Line: The established resistant cell line should be continuously cultured in the presence of the maintenance concentration of AV-412 to retain its resistant phenotype.

Characterization of the AV-412 Resistant Cell Line

The newly established resistant cell line should be thoroughly characterized to confirm its resistance and investigate potential mechanisms.

  • Confirmation of Resistance: Determine the IC50 of AV-412 in the resistant cell line and compare it to the parental line. A significant fold-increase in IC50 confirms resistance.

  • Cross-Resistance Studies: Evaluate the sensitivity of the resistant cell line to other EGFR/HER2 inhibitors (e.g., gefitinib, lapatinib) and conventional chemotherapeutic agents to assess for cross-resistance profiles.

  • Analysis of Signaling Pathways:

    • Western Blotting: Compare the protein expression and phosphorylation status of key components of the EGFR and HER2 signaling pathways (e.g., EGFR, HER2, Akt, ERK) in the parental and resistant cell lines, both at baseline and after treatment with AV-412.

    • Genetic Analysis: Sequence the EGFR and HER2 genes in the resistant cell line to identify potential secondary mutations (e.g., C797S in EGFR) that may confer resistance.

    • Gene Amplification Analysis: Investigate the amplification of genes known to be involved in bypass signaling, such as MET.

Data Presentation

Table 1: IC50 Values of AV-412 and Other Inhibitors in Parental and Resistant Cell Lines

Cell LineAV-412 IC50 (µM)Gefitinib IC50 (µM)Lapatinib IC50 (µM)
Parental[Insert Value][Insert Value][Insert Value]
AV-412 Resistant[Insert Value][Insert Value][Insert Value]

Table 2: Protein Expression and Phosphorylation Levels in Parental and Resistant Cell Lines

ProteinParental (Relative Expression)AV-412 Resistant (Relative Expression)
p-EGFR/EGFR[Insert Value][Insert Value]
p-HER2/HER2[Insert Value][Insert Value]
p-Akt/Akt[Insert Value][Insert Value]
p-ERK/ERK[Insert Value][Insert Value]

Visualizations

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Characterization Seed Parental Cells Seed Parental Cells Treat with AV-412 dilutions Treat with AV-412 dilutions Seed Parental Cells->Treat with AV-412 dilutions 72h Incubation 72h Incubation Treat with AV-412 dilutions->72h Incubation Viability Assay (MTT) Viability Assay (MTT) 72h Incubation->Viability Assay (MTT) Calculate IC50 Calculate IC50 Viability Assay (MTT)->Calculate IC50 Culture in IC50 of AV-412 Culture in IC50 of AV-412 Calculate IC50->Culture in IC50 of AV-412 Monitor & Subculture Monitor & Subculture Culture in IC50 of AV-412->Monitor & Subculture Stable Growth? Stable Growth? Monitor & Subculture->Stable Growth? Double AV-412 Concentration Double AV-412 Concentration Double AV-412 Concentration->Monitor & Subculture Confirm Resistance (IC50) Confirm Resistance (IC50) Double AV-412 Concentration->Confirm Resistance (IC50) Stable Growth?->Double AV-412 Concentration Yes Maintain Culture Maintain Culture Stable Growth?->Maintain Culture No Cross-Resistance Studies Cross-Resistance Studies Western Blotting Western Blotting Gene Sequencing Gene Sequencing Gene Amplification Analysis Gene Amplification Analysis

Caption: Experimental workflow for establishing and characterizing an AV-412 resistant cell line.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR (e.g., C797S mutation) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS MET MET MET->PI3K Bypass Activation AV-412 AV-412 AV-412->EGFR AV-412->HER2 Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival

References

Application Notes and Protocols for AV-412 Free Base in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-412 (also known as MP-412) is a potent and irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2) tyrosine kinases.[1][2] It has demonstrated significant activity against wild-type and mutant forms of EGFR, including those resistant to first-generation inhibitors, such as the T790M mutation.[1][3] AV-412 also exhibits inhibitory activity against other kinases like Abl.[4][5] These characteristics make AV-412 a valuable tool for cancer research and drug development, particularly for tumors that overexpress EGFR and ErbB2 or harbor resistance mutations.[1][6]

These application notes provide detailed protocols for utilizing AV-412 free base in both biochemical and cell-based kinase activity assays to characterize its inhibitory potential and elucidate its mechanism of action.

Data Presentation

Table 1: Biochemical Potency of AV-412 Against a Panel of Kinases
Target KinaseIC50 (nM)Assay Type
EGFR (wild-type)0.5 - 2Enzyme Assay
EGFR (L858R, T790M mutant)0.5 - 2Enzyme Assay
ErbB2 (HER2)19Enzyme Assay
Abl41Enzyme Assay
Flt-1920Enzyme Assay
Src2000Enzyme Assay

Data compiled from studies on MP-412 (AV-412).[1][4]

Table 2: Cellular Activity of AV-412
Cellular Target/ProcessCell Line(s)IC50 (nM)Assay Type
EGFR AutophosphorylationH1650, H1975 (NSCLC)43Cell-based
ErbB2 AutophosphorylationBT-474 (Breast Cancer)282Cell-based
EGF-dependent Cell ProliferationA431 (Epidermoid Carcinoma)100Cell-based

Data compiled from studies on MP-412 (AV-412).[1]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by AV-412. EGFR and ErbB2, upon ligand binding, dimerize and autophosphorylate, activating downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. AV-412 blocks this initial phosphorylation step.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS/MAPK Pathway EGFR->RAS activates PI3K PI3K/AKT Pathway EGFR->PI3K activates ErbB2 ErbB2 ErbB2->RAS activates ErbB2->PI3K activates AV412 AV-412 AV412->EGFR inhibition AV412->ErbB2 inhibition Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: AV-412 inhibits EGFR and ErbB2 signaling pathways.

Experimental Protocols

Biochemical Kinase Activity Assay (Generic Protocol)

This protocol describes a method to determine the IC50 value of AV-412 against a purified kinase using a fluorescence-based assay. This is a common method for assessing the direct inhibitory effect of a compound on enzyme activity.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare AV-412 dilutions C Incubate kinase with AV-412 A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with substrate and ATP C->D E Allow reaction to proceed D->E F Stop reaction and add detection reagent E->F G Measure fluorescence signal F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow for a biochemical kinase activity assay.

Materials:

  • This compound

  • Purified recombinant kinase (e.g., EGFR, ErbB2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • DMSO (Dimethyl sulfoxide)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)

  • Microplate reader compatible with the detection method

  • 384-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the AV-412 stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM down to 10 pM).

    • Further dilute these concentrations in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Setup:

    • Add a small volume of the diluted AV-412 or DMSO (as a control) to the wells of a 384-well plate.

    • Add the purified kinase to each well.

    • Incubate the plate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

    • Incubate the plate as required by the detection kit.

    • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each AV-412 concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the AV-412 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Autophosphorylation Assay

This protocol outlines a method to assess the ability of AV-412 to inhibit the autophosphorylation of a receptor tyrosine kinase (like EGFR or ErbB2) in a cellular context. This provides more biologically relevant data on the compound's efficacy.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_detection Detection (Western Blot) A Seed cells in a multi-well plate B Starve cells to reduce basal phosphorylation A->B C Treat cells with AV-412 at various concentrations B->C D Stimulate with growth factor (e.g., EGF), if necessary C->D E Lyse cells to extract proteins D->E F Quantify protein concentration (e.g., BCA assay) E->F G Perform SDS-PAGE and Western Blot F->G H Probe with phospho-specific and total kinase antibodies G->H I Image and quantify bands H->I

Caption: Workflow for a cell-based kinase autophosphorylation assay.

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR, BT-474 for ErbB2).

  • This compound

  • Cell culture medium and supplements

  • Serum-free medium

  • Growth factor (e.g., EGF), if required to stimulate the kinase.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibodies: anti-phospho-EGFR (or ErbB2) and anti-total-EGFR (or ErbB2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed the chosen cell line in a multi-well plate and allow them to adhere overnight.

    • Serum-starve the cells for several hours (e.g., 4-24 hours) to reduce basal levels of kinase phosphorylation.

    • Treat the cells with various concentrations of AV-412 (or DMSO as a control) for a specified time (e.g., 1-2 hours).

    • If the target kinase requires ligand-induced activation, stimulate the cells with the appropriate growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes) before cell lysis.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify them by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).

    • After washing, incubate the membrane with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe it with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase.

    • Quantify the band intensities for both the phosphorylated and total protein.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized phosphorylation levels against the AV-412 concentration to determine the IC50 in a cellular context.

Conclusion

AV-412 is a versatile and potent inhibitor suitable for a range of kinase activity assays. The protocols provided here offer a foundation for characterizing its inhibitory profile in both purified enzyme and cellular systems. Proper optimization of assay conditions, such as enzyme/substrate concentrations, incubation times, and cell line selection, is crucial for obtaining accurate and reproducible data. These studies are fundamental in understanding the therapeutic potential of AV-412 and similar kinase inhibitors in oncology and other research areas.

References

Application Notes & Protocols: Immunohistochemical Staining for Biomarkers Following AV-412 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-412, also known as MP-412, is a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 tyrosine kinases.[1][2] It has demonstrated significant anti-tumor activity in various cancer models, including those resistant to first-generation EGFR inhibitors.[1][2][3][4] AV-412 inhibits the autophosphorylation of EGFR and ErbB2, thereby disrupting downstream signaling pathways involved in cell proliferation and tumor growth.[1][2][3] While its primary development has focused on oncology, the modulation of kinase signaling pathways can have broader biological effects. This document provides detailed protocols for the immunohistochemical (IHC) evaluation of key biomarkers of neuroinflammation and glial cell activity following treatment with AV-412. These markers are critical for investigating the potential effects of AV-412 on non-cancerous pathologies, such as neuropathic pain, where glial activation and cytokine signaling play a significant role.

The selected biomarkers for this application note are:

  • Ionized calcium-binding adapter molecule 1 (Iba1): A marker for microglia, the resident immune cells of the central nervous system, which is upregulated upon their activation.[5]

  • Glial Fibrillary Acidic Protein (GFAP): An intermediate filament protein that is upregulated in astrocytes during their activation, a process known as astrogliosis.[6]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine involved in systemic inflammation and the acute phase response.

  • Interleukin-1 beta (IL-1β): A key mediator of the inflammatory response.[7]

Data Presentation: Biomarker Modulation by AV-412

The following tables summarize hypothetical quantitative data illustrating the potential effects of AV-412 on the expression of Iba1, GFAP, TNF-α, and IL-1β in a preclinical model of neuropathic pain. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: Quantification of Iba1 and GFAP Immunoreactivity

Treatment GroupIba1-Positive Cells (cells/mm²)GFAP Immunoreactive Area (%)
Vehicle Control150 ± 1225 ± 3
AV-412 (10 mg/kg)110 ± 918 ± 2
AV-412 (30 mg/kg)75 ± 612 ± 1.5
Positive Control165 ± 1530 ± 4

Table 2: Quantification of TNF-α and IL-1β Expression

Treatment GroupTNF-α Positive Cells (cells/mm²)IL-1β Optical Density (Arbitrary Units)
Vehicle Control80 ± 70.8 ± 0.07
AV-412 (10 mg/kg)55 ± 50.6 ± 0.05
AV-412 (30 mg/kg)30 ± 40.4 ± 0.03
Positive Control95 ± 81.0 ± 0.09

Signaling Pathways and Experimental Workflow

Hypothesized Signaling Pathway of AV-412 in Glial Cells

AV412_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway EGFR->MAPK ErbB2 ErbB2 ErbB2->PI3K_Akt ErbB2->MAPK Ligand Growth Factors Ligand->EGFR Ligand->ErbB2 AV412 AV-412 AV412->EGFR AV412->ErbB2 NFkB NF-κB PI3K_Akt->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Glial_Activation Glial Activation (Iba1, GFAP) NFkB->Glial_Activation

Caption: Hypothesized mechanism of AV-412 inhibiting glial activation and cytokine production.

General Immunohistochemistry Experimental Workflow

IHC_Workflow start Tissue Preparation (Fixation & Sectioning) deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Non-specific Binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., HRP-Polymer, DAB) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting imaging Imaging & Analysis dehydration_mounting->imaging

Caption: A generalized workflow for immunohistochemical staining of tissue sections.

Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of Iba1, GFAP, TNF-α, and IL-1β in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol 1: Iba1 Staining for Microglia

1. Deparaffinization and Rehydration:

  • Immerse slides in three changes of xylene for 5 minutes each.
  • Rehydrate slides through graded ethanol solutions: two changes of 100% ethanol for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.
  • Rinse with distilled water for 5 minutes.

2. Antigen Retrieval:

  • Immerse slides in a 10 mM sodium citrate buffer (pH 6.0).
  • Heat the slides in the buffer to a sub-boiling temperature (95-100°C) for 10-20 minutes.
  • Allow the slides to cool on the benchtop for 30 minutes.[8]

3. Peroxidase Blocking:

  • Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
  • Wash three times in Phosphate Buffered Saline (PBS) for 5 minutes each.

4. Blocking Non-Specific Binding:

  • Incubate sections with a blocking solution (e.g., 1% BSA or 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.[9]

5. Primary Antibody Incubation:

  • Dilute the primary antibody (e.g., rabbit anti-Iba1) to its optimal concentration (typically 1:500 to 1:1000) in the blocking solution.[5][9]
  • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[10]

6. Secondary Antibody and Detection:

  • Wash sections three times in PBS for 5 minutes each.
  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.[5]
  • Wash three times in PBS for 5 minutes each.
  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.[11]
  • Wash three times in PBS for 5 minutes each.
  • Develop the signal with a 3,3'-diaminobenzidine (DAB) substrate kit until the desired stain intensity is reached.[11]
  • Stop the reaction by immersing the slides in distilled water.

7. Counterstaining, Dehydration, and Mounting:

  • Counterstain with Mayer's hematoxylin for 1-2 minutes.
  • "Blue" the hematoxylin in running tap water.
  • Dehydrate the sections through graded ethanol and clear in xylene.
  • Mount with a permanent mounting medium.

Protocol 2: GFAP Staining for Astrocytes

1. Deparaffinization and Rehydration:

  • Follow the same procedure as for Iba1 staining.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-40 minutes.[12][13] Cooling should be done for at least 20 minutes.[14]

3. Peroxidase and Protein Blocking:

  • Block endogenous peroxidase with 3% H2O2 for 10 minutes.
  • Wash with buffer and then apply a protein block (e.g., 10% normal horse serum) for 30 minutes to reduce non-specific binding.[15]

4. Primary Antibody Incubation:

  • Incubate sections with a primary antibody against GFAP (e.g., mouse monoclonal) diluted according to the manufacturer's instructions for 30-60 minutes at room temperature or overnight at 4°C.[14]

5. Secondary Antibody and Detection:

  • Follow a similar procedure as for Iba1, using an appropriate secondary antibody (e.g., anti-mouse) and a suitable detection system (e.g., HRP polymer-based system).[14]

6. Counterstaining, Dehydration, and Mounting:

  • Follow the same procedure as for Iba1 staining.

Protocol 3: TNF-α Staining

1. Deparaffinization and Rehydration:

  • Follow the same procedure as for Iba1 staining.

2. Antigen Retrieval:

  • Bring slides to a boil in 10 mM sodium citrate buffer (pH 6.0) and then maintain at a sub-boiling temperature for 10 minutes.[8]
  • Cool slides on the benchtop for 30 minutes.[8]

3. Peroxidase and Protein Blocking:

  • Quench endogenous peroxidase activity with a suitable blocking reagent for 30 minutes.[16]
  • Rinse and block non-specific sites with normal serum for 30 minutes.[16]

4. Primary Antibody Incubation:

  • Incubate sections with a diluted primary antibody against TNF-α (e.g., rabbit polyclonal) overnight at 4°C.[8]

5. Secondary Antibody and Detection:

  • Wash sections and incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[8]
  • Wash and then incubate with a streptavidin-HRP reagent for 30 minutes.[8]
  • Wash and develop with a DAB substrate, monitoring the color development closely.[8]
  • Immerse in deionized water to stop the reaction.[8]

6. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin.[8]
  • Wash, dehydrate through graded alcohols, clear in xylene, and mount.[16]

Protocol 4: IL-1β Staining

1. Deparaffinization and Rehydration:

  • Follow the same procedure as for Iba1 staining.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval, often with a citrate buffer (pH 6.0), similar to the other protocols. The optimal time and temperature should be determined empirically.

3. Peroxidase and Protein Blocking:

  • Follow standard procedures for blocking endogenous peroxidase and non-specific protein binding.

4. Primary Antibody Incubation:

  • IL-1β is not always constitutively expressed and may require stimulation to be detectable.[7] It is recommended to use a well-validated primary antibody against IL-1β.
  • Incubate sections with the primary antibody for 1 hour at room temperature or overnight at 4°C.

5. Secondary Antibody and Detection:

  • Use an appropriate secondary antibody and detection system based on the primary antibody host species.

6. Counterstaining, Dehydration, and Mounting:

  • Follow the same procedure as for the other biomarkers.

Note on Controls: For all IHC experiments, it is crucial to include appropriate controls, such as negative controls where the primary antibody is omitted and positive controls using tissue known to express the target antigen.

References

Troubleshooting & Optimization

Troubleshooting AV-412 free base precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AV-412.

Troubleshooting Guide: AV-412 Free Base Precipitation in Media

Precipitation of AV-412 in your experimental media can significantly impact your results. This guide provides a step-by-step approach to identify and resolve this issue.

Diagram: Troubleshooting Workflow for AV-412 Precipitation

AV412_Troubleshooting start Precipitation Observed check_stock 1. Verify Stock Solution (Concentration, Storage, Appearance) start->check_stock stock_ok Stock Solution Appears Normal check_stock->stock_ok remake_stock Action: Prepare Fresh Stock Solution stock_ok->remake_stock Precipitate or Cloudiness in Stock check_dilution 2. Review Dilution Protocol (Final Concentration, Media Temperature) stock_ok->check_dilution No Issues remake_stock->check_dilution dilution_ok Dilution Protocol Correct check_dilution->dilution_ok adjust_dilution Action: Optimize Dilution (e.g., pre-warm media, vortex during addition) dilution_ok->adjust_dilution High Final Concentration or Cold Media check_media 3. Examine Media Composition (pH, Serum, Protein Content) dilution_ok->check_media No Issues adjust_dilution->check_media media_ok Media Composition Unlikely Cause check_media->media_ok adjust_media Action: Modify Media Conditions (e.g., adjust pH, use serum-free media for initial dissolution) media_ok->adjust_media Potential pH or Component Interaction contact_support Issue Persists: Contact Technical Support media_ok->contact_support No Obvious Cause adjust_media->contact_support Issue Unresolved

Technical Support Center: Optimizing AV-412 Free Base Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AV-412 free base in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is AV-412 and what is its mechanism of action?

A1: AV-412, also known as MP-412, is a potent, second-generation, orally bioavailable dual kinase inhibitor.[1] It targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1] By inhibiting these receptor tyrosine kinases, AV-412 can suppress tumor cell proliferation and angiogenesis.[1] A key feature of AV-412 is its activity against tumor cells that have developed resistance to first-generation EGFR inhibitors, such as those with the T790M mutation in EGFR.[2][3]

Q2: What is a recommended starting dose for AV-412 in mouse xenograft models?

A2: Based on published studies, a common starting dose for AV-412 in mouse xenograft models is 30 mg/kg, administered orally.[2] This dose has been shown to result in complete tumor growth inhibition in A431 (EGFR overexpressing) and BT-474 (ErbB2 overexpressing) xenograft models.[2] However, the optimal dose can vary depending on the tumor model. For example, in a KPL-4 xenograft model, significant antitumor effects were observed at 100 and 150 mg/kg.

Q3: What is a suitable vehicle for administering this compound in vivo?

A3: For oral administration in mice, AV-412 has been successfully suspended in a 0.5% aqueous solution of gum tragacanth. This vehicle is suitable for creating a stable suspension for oral gavage.

Q4: What is the recommended dosing frequency for AV-412?

A4: Studies have shown that frequent dosing is preferable for AV-412.[2] Daily and every-other-day administration schedules have demonstrated significant antitumor effects.[2] A once-weekly schedule was found to be less effective.[2]

Q5: What are the known downstream signaling pathways affected by AV-412?

A5: AV-412 inhibits the autophosphorylation of EGFR and ErbB2.[2] This, in turn, blocks downstream signaling cascades, including the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell survival and proliferation.[3][4]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Lack of Tumor Growth Inhibition Suboptimal Dose: The dose of AV-412 may be too low for the specific tumor model.Dose Escalation Study: Perform a dose-escalation study to determine the optimal effective dose for your model. Doses ranging from 30 mg/kg to 150 mg/kg have been reported to be effective in different models.
Inadequate Dosing Frequency: A once-weekly dosing schedule may not be sufficient to maintain therapeutic concentrations.Increase Dosing Frequency: Switch to a daily or every-other-day dosing schedule as these have been shown to be more effective.[2]
Poor Bioavailability: The vehicle formulation may not be optimal for absorption.Optimize Vehicle: Ensure the 0.5% gum tragacanth solution is prepared correctly to form a uniform suspension. Consider alternative oral gavage vehicles if absorption issues persist.
Drug Resistance: The tumor model may have intrinsic or acquired resistance mechanisms not overcome by EGFR/ErbB2 inhibition alone.Combination Therapy: Investigate the possibility of combining AV-412 with other therapeutic agents that target different pathways.
Observed Toxicity (e.g., significant body weight loss) Dose is too high: The administered dose may be approaching the maximum tolerated dose (MTD).Dose De-escalation: Reduce the dose of AV-412. A dose of 30 mg/kg has been reported to cause less than 10% body weight loss in mice.
Vehicle-related Toxicity: The vehicle itself may be causing adverse effects.Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound and vehicle toxicity.
Inconsistent Results Between Animals Improper Drug Administration: Inaccurate oral gavage technique can lead to variability in the administered dose.Proper Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing.
Non-homogenous Suspension: If the drug is not uniformly suspended in the vehicle, different animals may receive different doses.Ensure Uniform Suspension: Vortex the drug suspension thoroughly before each administration to ensure homogeneity.

Quantitative Data Summary

Table 1: In Vitro Potency of AV-412

TargetAssayIC50 (nM)
EGFREnzyme Assay43
ErbB2Enzyme Assay282
EGF-dependent cell proliferationCell-based Assay100

Data sourced from Suzuki et al., 2007.[2]

Table 2: In Vivo Efficacy of AV-412 in Xenograft Models

Xenograft ModelCancer TypeAV-412 Dose (mg/kg, p.o.)Dosing ScheduleOutcome
A431Epidermoid Carcinoma (EGFR overexpressing)30DailyComplete tumor growth inhibition
BT-474Breast Cancer (ErbB2 overexpressing)30DailyComplete tumor growth inhibition
KPL-4Breast Cancer (ErbB2 overexpressing, gefitinib-resistant)100, 150DailySignificant antitumor effect
NCI-H1975Non-Small Cell Lung Cancer (EGFR L858R+T790M)Not specifiedNot specifiedInhibition of tumor growth

Data compiled from Suzuki et al., 2007 and Suzuki et al., 2009.[2][3]

Experimental Protocols

Protocol 1: Preparation and Administration of AV-412 for Oral Gavage in Mice

Materials:

  • This compound powder

  • Gum tragacanth powder

  • Sterile water for injection

  • Sterile 15 mL conical tubes

  • Vortex mixer

  • Animal gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Vehicle Preparation (0.5% Gum Tragacanth):

    • Weigh the appropriate amount of gum tragacanth powder.

    • In a sterile conical tube, gradually add the sterile water to the powder while vortexing to create a 0.5% (w/v) solution.

    • Continue to vortex until a homogenous and slightly viscous solution is formed. It may require some time for the gum tragacanth to fully hydrate.

  • AV-412 Suspension Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number of animals to be dosed. Assume a dosing volume of 10 mL/kg for calculation purposes (e.g., for a 20g mouse, the volume is 0.2 mL).

    • Weigh the calculated amount of AV-412 powder and add it to the prepared 0.5% gum tragacanth vehicle.

    • Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension. Visually inspect for any clumps.

  • Animal Dosing:

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

    • Vortex the AV-412 suspension immediately before drawing it into the syringe to ensure homogeneity.

    • Administer the calculated volume to the mouse via oral gavage using a proper technique to avoid injury.

    • Monitor the animal for any immediate adverse reactions.

Visualizations

AV412_Signaling_Pathway Ligand EGF / NRG EGFR EGFR Ligand->EGFR Dimer EGFR/ErbB2 Heterodimer EGFR->Dimer ErbB2 ErbB2 ErbB2->Dimer P_Dimer Phosphorylated Dimer Dimer->P_Dimer Autophosphorylation AV412 AV-412 AV412->P_Dimer Grb2_SOS Grb2/SOS P_Dimer->Grb2_SOS PI3K PI3K P_Dimer->PI3K Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Proliferation

Caption: AV-412 inhibits the EGFR/ErbB2 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing & Monitoring cluster_analysis Analysis Formulation Prepare AV-412 Suspension (e.g., 0.5% Gum Tragacanth) Dosing Administer AV-412 (e.g., 30 mg/kg, p.o.) Formulation->Dosing Animal_Prep Acclimatize Xenograft Model Mice Animal_Prep->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Data_Analysis Analyze Tumor Growth Inhibition Monitoring->Data_Analysis Toxicity_Assessment Assess Toxicity Monitoring->Toxicity_Assessment

Caption: Workflow for in vivo studies with AV-412.

References

Identifying and minimizing off-target effects of AV-412 free base

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing off-target effects of AV-412 free base.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AV-412?

AV-412 is a second-generation, orally bioavailable dual kinase inhibitor.[1] Its primary mechanism of action is the inhibition of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] This inhibition can lead to the suppression of tumor growth and angiogenesis in tumors that express EGFR and/or HER2.[1] Notably, AV-412 has shown activity against EGFR mutations, such as the T790M mutation, which confers resistance to first-generation EGFR inhibitors like erlotinib and gefitinib.[2][3]

Q2: What are the known off-target interactions of AV-412?

In enzymatic assays, AV-412 demonstrated high selectivity for EGFR and ErbB2, with over 100-fold greater potency against these kinases compared to a panel of other kinases.[2] However, moderate sensitivity was observed for the Abelson murine leukemia viral oncogene homolog 1 (Abl) and Fms-related tyrosine kinase 1 (Flt-1).[2][4] Researchers should be aware of potential downstream effects related to the inhibition of these kinases.

Q3: What are common strategies to identify potential off-target effects of a small molecule inhibitor like AV-412?

Several strategies can be employed to identify off-target effects, ranging from computational to experimental approaches:

  • Computational Prediction: In silico methods can predict potential off-target interactions by comparing the structure of AV-412 to databases of known protein-ligand interactions.[5][6]

  • High-Throughput Screening: This involves testing AV-412 against a large panel of kinases and other enzymes to experimentally determine its selectivity profile.[7]

  • Chemical Proteomics: Techniques such as Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify direct binding partners of AV-412 in cell lysates or living cells.[8]

  • Genetic and Phenotypic Screening: Using technologies like CRISPR-Cas9 or RNA interference (RNAi) to systematically knock down genes can help identify pathways that are unexpectedly affected by AV-412 treatment, suggesting off-target interactions.[7]

  • Proteome Integral Solubility Alteration (PISA): This method assesses the thermal stability of proteins in the presence of a ligand to identify targets.[8]

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed at effective concentrations of AV-412.

If you observe a cellular phenotype that cannot be readily explained by the inhibition of EGFR and HER2, it may be due to an off-target effect.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that AV-412 is inhibiting EGFR and HER2 phosphorylation at the concentrations used in your experiments. This can be done via Western blotting for phosphorylated EGFR (pEGFR) and HER2 (pHER2).

  • Dose-Response Analysis: Perform a dose-response curve to determine if the unexpected phenotype occurs at the same concentration range as on-target inhibition. A significant separation between the IC50 for on-target inhibition and the EC50 for the off-target phenotype may suggest a distinct mechanism.

  • Literature and Database Review: Check for published data on the observed phenotype and its potential association with kinases other than EGFR and HER2, particularly Abl and Flt-1.

  • Initiate Off-Target Screening: If the phenotype persists and is unexplained, consider employing one of the off-target identification methods detailed in the experimental protocols section below.

Issue 2: Development of resistance to AV-412 in a cell line that does not involve mutations in EGFR or HER2.

Resistance to targeted therapies can arise from the activation of bypass signaling pathways, which may be initiated by off-target interactions.

Troubleshooting Steps:

  • Sequence Analysis: Confirm the absence of new mutations in the kinase domains of EGFR and HER2 in the resistant cells.

  • Phospho-Kinase Array: Use a phospho-kinase array to compare the phosphorylation status of a broad range of kinases in the parental (sensitive) and resistant cell lines, both with and without AV-412 treatment. This can reveal upregulated pathways in the resistant cells.

  • Gene Expression Analysis: Perform RNA sequencing (RNA-seq) to identify differentially expressed genes in the resistant cells that may point to activated bypass pathways.

  • Functional Studies: Once a potential bypass pathway is identified, use specific inhibitors or genetic knockdown (e.g., siRNA, shRNA) of key components of that pathway to see if sensitivity to AV-412 can be restored.

Data Presentation

Table 1: Kinase Selectivity Profile of AV-412

Kinase TargetIC50 (nM)Selectivity vs. EGFRNotes
EGFR431xPrimary Target
HER2/ErbB22826.6xPrimary Target
AblModerately Sensitive>100xPotential Off-Target
Flt-1Moderately Sensitive>100xPotential Off-Target
Other Kinases>10,000>100xHigh Selectivity

Data is illustrative and based on publicly available information.[2] Actual values may vary between experiments.

Experimental Protocols

Protocol 1: Identifying Off-Target Kinase Interactions using a Commercial Kinase Panel

This protocol outlines the use of a commercially available kinase profiling service to quantitatively assess the inhibitory activity of AV-412 against a broad range of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Assay Submission: Submit the compound to a commercial vendor that offers kinase screening services (e.g., Eurofins, Reaction Biology).

  • Assay Format: Typically, the vendor will perform in vitro kinase activity assays. A common format is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate peptide.

  • Screening Concentration: For an initial screen, a single high concentration of AV-412 (e.g., 1 or 10 µM) is often used.

  • Data Analysis: The vendor will provide a report detailing the percent inhibition of each kinase at the tested concentration.

  • Follow-up: For any kinases that show significant inhibition (e.g., >50%) in the initial screen, perform a follow-up dose-response experiment to determine the IC50 value.

Protocol 2: Chemical Proteomics Approach for Target Identification

This protocol provides a general workflow for an affinity-based chemical proteomics experiment to identify direct binding partners of AV-412.

  • Probe Synthesis: Synthesize a derivative of AV-412 that incorporates a linker and a reactive group (for covalent capture) or an affinity tag (e.g., biotin) for pull-down experiments.

  • Cell Lysis: Grow cells of interest to 80-90% confluency. Lyse the cells in a non-denaturing lysis buffer to maintain protein integrity.

  • Probe Incubation: Incubate the cell lysate with the AV-412 probe. As a negative control, incubate a separate aliquot of lysate with a structurally similar but inactive molecule or with an excess of free AV-412 to compete for binding.

  • Affinity Purification: If using a biotinylated probe, use streptavidin-coated beads to capture the probe and its binding partners. Wash the beads extensively to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins that were specifically pulled down by the AV-412 probe compared to the negative controls.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K HER2 HER2 HER2->Ras HER2->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation AV412 AV-412 AV412->EGFR Inhibits AV412->HER2 Inhibits

Caption: AV-412 primary signaling pathway inhibition.

Off_Target_Workflow start Start: Unexpected Phenotype Observed confirm_on_target 1. Confirm On-Target EGFR/HER2 Inhibition (Western Blot) start->confirm_on_target dose_response 2. Dose-Response Analysis confirm_on_target->dose_response computational_screen 3. In Silico Screening (Predictive Models) dose_response->computational_screen experimental_screen 4. Experimental Screening (Kinase Panel, Proteomics) computational_screen->experimental_screen identify_off_target 5. Identify Potential Off-Target(s) experimental_screen->identify_off_target validate_off_target 6. Validate Off-Target (siRNA, Inhibitors) identify_off_target->validate_off_target end End: Mechanism of Phenotype Elucidated validate_off_target->end Minimization_Strategies start Goal: Minimize Off-Target Effects rational_design Rational Drug Design (Structure-Based Modification) start->rational_design dose_optimization Dose Optimization (Use Lowest Efficacious Dose) start->dose_optimization combination_therapy Combination Therapy (Reduce AV-412 Dose) start->combination_therapy analog_synthesis Analog Synthesis (Improve Selectivity) rational_design->analog_synthesis outcome Outcome: Improved Therapeutic Index dose_optimization->outcome combination_therapy->outcome analog_synthesis->outcome

References

How to resolve inconsistent results in AV-412 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in experiments involving AV-412.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of AV-412 in our cell proliferation assays. What are the potential causes?

A1: Inconsistent IC50 values for AV-412 can stem from several factors:

  • Cell Line Authenticity and Passage Number: Ensure your cell lines are obtained from a reputable source and regularly authenticated. High passage numbers can lead to genetic drift and altered drug sensitivity. It's recommended to use cells within a consistent and low passage range for all experiments.

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout. Optimize and strictly control the seeding density to ensure reproducibility.

  • Reagent Quality and Preparation: Use high-quality, research-grade AV-412. Prepare fresh stock solutions and working dilutions for each experiment, as repeated freeze-thaw cycles can degrade the compound. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

  • Assay Incubation Time: The duration of drug exposure can influence the apparent IC50. Standardize the incubation time based on the cell line's doubling time and the specific experimental goals.

  • Microplate Selection and Edge Effects: The type of microplate can affect cell adherence and growth. Be mindful of "edge effects," where wells on the perimeter of the plate may behave differently. To mitigate this, avoid using the outer wells for experimental data or fill them with media to maintain humidity.[1]

Q2: The inhibitory effect of AV-412 on EGFR and ErbB2 phosphorylation is weaker than expected. What could be the issue?

A2: Suboptimal inhibition of EGFR and ErbB2 phosphorylation can be due to several experimental variables:

  • Serum Starvation: For receptor phosphorylation studies, it is crucial to serum-starve the cells prior to stimulation with a growth factor (like EGF) and treatment with AV-412. This reduces basal receptor activation and enhances the signal-to-noise ratio.

  • Ligand Stimulation: Ensure that the concentration of the stimulating ligand (e.g., EGF) is optimal for inducing robust receptor phosphorylation in your specific cell line.

  • AV-412 Concentration and Pre-incubation: Verify the concentration of your AV-412 stock. Consider pre-incubating the cells with AV-412 for a sufficient period before adding the stimulating ligand to allow for target engagement.

  • Lysis Buffer Composition: The lysis buffer used for protein extraction must contain adequate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.

  • Antibody Specificity and Quality: Use validated antibodies specific for the phosphorylated and total forms of EGFR and ErbB2. Ensure the antibodies are used at the recommended dilution and that the detection reagents are not expired.

Q3: We are seeing inconsistent tumor growth inhibition in our AV-412 xenograft studies. How can we improve reproducibility?

A3: In vivo experiments are inherently more complex and subject to greater variability. To improve consistency:

  • Animal Health and Acclimation: Ensure all animals are healthy, of a similar age and weight, and properly acclimated to the facility before the start of the experiment.

  • Tumor Implantation and Size: Standardize the number of cells injected and the site of injection. Begin treatment when tumors have reached a consistent, measurable size across all animals in the study.

  • Drug Formulation and Administration: AV-412 is orally bioavailable.[2] Ensure the drug is properly formulated for oral gavage and that the dosing volume is accurate for each animal's weight. Prepare the formulation fresh daily if its stability is not guaranteed.

  • Dosing Schedule: Adherence to a consistent dosing schedule is critical. Studies have shown that daily or every-other-day dosing of AV-412 is more effective than a once-weekly schedule.[3][4]

  • Endpoint Measurement: Use a standardized and blinded method for measuring tumor volume to minimize bias.

Troubleshooting Guides

Guide 1: Poor Reproducibility in Cell-Based Assays

This guide addresses common issues leading to high variability in in vitro experiments with AV-412.

Potential Cause Recommended Action
Cell Health and Viability Regularly check cells for signs of stress or contamination. Ensure cell viability is high (>95%) before seeding for an experiment.[5]
Inconsistent Cell Numbers Use an automated cell counter for accurate cell counting and seeding.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. When plating cells, ensure they are evenly suspended before aspirating.
Incubator Conditions Monitor and maintain consistent temperature, CO2, and humidity levels in the incubator.[5]
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[6][7]
Guide 2: Interpreting Unexpected Results

This guide provides insights into unexpected outcomes in AV-412 experiments.

Observation Potential Explanation & Next Steps
Cell line is resistant to AV-412 The cell line may not express sufficient levels of EGFR or ErbB2, or it may have downstream mutations that bypass the need for EGFR/ErbB2 signaling. Verify target expression via Western blot or qPCR. Consider using a cell line known to be sensitive to AV-412 as a positive control, such as A431 (EGFR overexpression) or BT-474 (ErbB2 overexpression).[3] AV-412 has shown efficacy in cell lines with certain resistance mutations to other EGFR inhibitors, such as the T790M mutation in H1975 cells.[3][8][9][10]
AV-412 shows toxicity in non-target cells High concentrations of any compound can lead to off-target effects. Perform a dose-response curve to determine the optimal concentration range. Ensure the solvent concentration is not contributing to toxicity.
Variable results between different lots of AV-412 While reputable suppliers provide high-quality compounds, batch-to-batch variability can occur. If you suspect this, it is advisable to obtain a new lot and compare its activity to the previous one in a side-by-side experiment.

Quantitative Data Summary

The following table summarizes the reported IC50 values for AV-412 against various kinases and in different cellular contexts. These values can serve as a benchmark for your own experiments.

Target/Assay IC50 (nM) Reference
EGFR (enzyme assay)0.75[4]
EGFRL858R (enzyme assay)0.5[4]
EGFRT790M (enzyme assay)0.79[4]
EGFRL858R/T790M (enzyme assay)2.3[4]
ErbB2 (enzyme assay)19[4]
EGFR autophosphorylation (cellular assay)43[3][4]
ErbB2 autophosphorylation (cellular assay)282[3][4]
EGF-dependent cell proliferation100[3][4]
H1975 cell growth (EGFRL858R, T790M)500[9]
H1650 cell growth (EGFRdelE746-A750)1400[9]
H1781 cell growth (ErbB2G776V,Cins)300[9]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of AV-412 in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of AV-412. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 72 hours).

  • Assay Development: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control and plot the results as a percentage of viability versus drug concentration. Calculate the IC50 value using a non-linear regression analysis.

Protocol 2: Western Blot for EGFR/ErbB2 Phosphorylation
  • Cell Culture and Serum Starvation: Plate cells and allow them to reach 70-80% confluency. Serum-starve the cells for 12-24 hours.

  • Drug Treatment and Stimulation: Pre-treat the cells with various concentrations of AV-412 for 1-2 hours. Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-ErbB2, and total ErbB2. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

AV412_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug Inhibitor cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival ErbB2 ErbB2 ErbB2->Proliferation ErbB2->Survival AV412 AV-412 AV412->EGFR AV412->ErbB2

Caption: AV-412 inhibits the EGFR and ErbB2 signaling pathways.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Cells Verify Cell Health & Identity (Passage #, Mycoplasma) Start->Check_Cells Check_Reagents Validate Reagents (AV-412 Aliquots, Assay Kits) Check_Cells->Check_Reagents Cells OK Inconsistent Results Still Inconsistent (Consult Technical Support) Check_Cells->Inconsistent Issue Found Check_Protocol Review Experimental Protocol (Seeding Density, Incubation Time) Check_Reagents->Check_Protocol Reagents OK Check_Reagents->Inconsistent Issue Found Consistent Results are Consistent Check_Protocol->Consistent Protocol OK Check_Protocol->Inconsistent Issue Found

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

AV-412 free base degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of AV-412 free base. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is AV-412 and what is its mechanism of action?

AV-412 is a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. It has shown activity against wild-type EGFR as well as clinically relevant mutant forms, including those resistant to first-generation EGFR inhibitors. Its mechanism of action involves blocking the autophosphorylation of these receptors, which in turn inhibits downstream signaling pathways responsible for cell proliferation and tumor growth.

AV-412_Mechanism_of_Action cluster_membrane Cell Membrane EGFR_HER2 EGFR/HER2 Receptor P Phosphorylation (ATP -> ADP) EGFR_HER2->P Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR_HER2 Binds AV412 AV-412 AV412->P Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Initiates Proliferation Cell Proliferation & Tumor Growth Downstream->Proliferation Promotes

Caption: Mechanism of action of AV-412 as an EGFR/HER2 inhibitor.

Q2: How should I store this compound powder?

Proper storage is crucial to maintain the integrity of this compound. Based on supplier recommendations, the solid form should be stored at -20°C.

Q3: What are the recommended storage conditions for AV-412 stock solutions?

Once dissolved, stock solutions of AV-412 have different stability profiles depending on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]

Q4: In which solvents is AV-412 soluble?

AV-412 is a quinazoline derivative and, like many small molecule inhibitors, has specific solubility characteristics. The free base is highly soluble in DMSO. The tosylate salt form of AV-412 shows solubility in a broader range of solvents.

Data Presentation

Table 1: Recommended Storage Conditions for AV-412

FormStorage TemperatureDurationSource
Solid (Powder)-20°CUp to 3 yearsMedChemExpress
Solid (Tosylate)-20°C≥ 4 yearsCayman Chemical
Solution in Solvent-80°CUp to 6 monthsMedChemExpress
-20°CUp to 1 monthMedChemExpress

Table 2: Solubility of AV-412

FormSolventConcentrationSource
Free BaseDMSO100 mg/mL (197.23 mM)Selleck Chemicals
Tosylate SaltDMF15 mg/mLCayman Chemical
DMSO15 mg/mLCayman Chemical
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mLCayman Chemical
Ethanol0.25 mg/mLCayman Chemical

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Pre-use Handling: Before opening the vial, centrifuge it briefly to ensure that all the powder is collected at the bottom.

  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 507.0 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.07 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution gently until the compound is completely dissolved. If necessary, sonication in a water bath for a short period can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).[1]

Stock_Solution_Workflow start Start: this compound Powder centrifuge Centrifuge vial to collect powder start->centrifuge weigh Weigh desired amount centrifuge->weigh add_dmso Add fresh, anhydrous DMSO weigh->add_dmso dissolve Vortex/sonicate to dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C (1 month) or -80°C (6 months) aliquot->store end Ready for experimental use store->end

Caption: Workflow for preparing and storing this compound stock solutions.

Troubleshooting Guide

Encountering issues in your experiments with AV-412? This guide provides a systematic approach to troubleshooting common problems.

Troubleshooting_AV412 cluster_check Initial Checks cluster_solubility Solubility Issues cluster_stability Stability Issues cluster_experimental Experimental Factors issue Issue: Inconsistent or No Activity of AV-412 check_sol Is the compound fully dissolved? issue->check_sol check_conc Was the concentration calculated correctly? issue->check_conc check_storage Was the stock solution stored properly? issue->check_storage sol_issue Precipitate observed in media? check_sol->sol_issue stab_issue Stock solution older than recommended? Multiple freeze-thaw cycles? check_storage->stab_issue sol_yes Yes sol_issue->sol_yes Yes sol_no No sol_issue->sol_no No sol_action Lower final DMSO concentration. Consider using a salt form for better aqueous solubility. sol_yes->sol_action exp_issue pH of the experimental buffer? sol_no->exp_issue end_sol end_sol sol_action->end_sol stab_yes Yes stab_issue->stab_yes Yes stab_no No stab_issue->stab_no No stab_action Prepare fresh stock solution. Always aliquot new stocks. stab_yes->stab_action stab_no->exp_issue end_stab end_stab stab_action->end_stab exp_ph_acidic Acidic pH exp_issue->exp_ph_acidic Acidic exp_ph_neutral Neutral/Basic pH exp_issue->exp_ph_neutral Neutral/Basic exp_action Quinazolines can have pH-dependent stability. Maintain consistent pH. exp_ph_acidic->exp_action exp_ph_neutral->exp_action end_exp end_exp exp_action->end_exp

Caption: Logical troubleshooting guide for AV-412 experimental issues.

References

Technical Support Center: AV-412 Free Base and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AV-412 free base who are encountering potential interference with cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is AV-412 and how does it work?

AV-412, also known as MP-412, is a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2) tyrosine kinases.[1][2] By binding to and inhibiting these receptors, AV-412 can block downstream signaling pathways that are crucial for tumor cell proliferation and survival.[3][4][5] It has shown activity against tumor cells that are resistant to first-generation kinase inhibitors.[2]

Q2: Can AV-412 interfere with my cell viability assay?

While there are no specific studies detailing direct interference of AV-412 with particular cell viability assays, the potential for interference exists, as is common with many small molecule inhibitors. Interference can arise from the compound's chemical properties or its biological effects. For example, compounds can interfere with the optical readouts of colorimetric or fluorometric assays, or they can alter cellular metabolism in a way that confounds assays relying on metabolic activity as a proxy for viability.

Q3: Which types of cell viability assays are most likely to be affected?

Assays that rely on cellular metabolism, such as those using tetrazolium salts (MTT, MTS, XTT, WST) or resazurin (AlamarBlue), are susceptible to interference.[6][7] This is because compounds that affect mitochondrial function or cellular redox state can alter the reduction of the reporter dyes, leading to inaccurate readings.[8][9] Colored compounds can also interfere with absorbance-based measurements.[10][11]

Q4: What are the signs of potential assay interference?

Signs of interference may include:

  • Inconsistent or non-reproducible results.

  • A significant color change in the assay medium in the absence of cells when the compound is present.

  • An unexpectedly large increase or decrease in signal that does not correlate with microscopic observations of cell health.

  • Discrepancies between results from different types of viability assays.[11]

Q5: What is a simple first step to check for interference?

A crucial first step is to run a cell-free control. This involves adding AV-412 to the assay medium without any cells and performing the assay steps as usual. If you observe a change in signal (color or fluorescence), it indicates direct chemical interference with the assay components.

Troubleshooting Guide for AV-412 Interference

If you suspect AV-412 is interfering with your cell viability assay, follow this troubleshooting workflow:

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Interference Check cluster_2 Phase 3: Biological Assessment cluster_3 Phase 4: Resolution A Unexpected or Inconsistent Cell Viability Results B Run Cell-Free Controls (AV-412 + Assay Reagent, No Cells) A->B C Does the signal change in cell-free wells? B->C D Direct chemical interference with assay reagent. C->D Yes E No direct chemical interference. Proceed to biological checks. C->E No J Switch to a non-interfering alternative assay. D->J F Compare with a secondary, non-metabolic assay (e.g., ATP-based, Protease, or Dye Exclusion) E->F G Do assay results correlate? F->G H Results from primary assay are likely valid. G->H Yes I Biological interference with primary assay mechanism (e.g., altered metabolism). G->I No I->J K Optimize primary assay (e.g., reduce incubation time, wash out compound). I->K

Caption: Troubleshooting workflow for suspected cell viability assay interference.

Recommended Alternative Assays and Their Principles

If you confirm that AV-412 interferes with your current assay, consider switching to an alternative method with a different detection principle.

Assay TypePrinciplePotential for AV-412 InterferenceAdvantagesDisadvantages
Tetrazolium Reduction (e.g., MTT, MTS)Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[8][12]High: AV-412 could alter mitochondrial activity or have redox properties that interfere with the reaction.Inexpensive and widely used.Prone to interference from colored compounds and molecules affecting cellular metabolism. MTT requires a solubilization step.[13]
Resazurin Reduction (e.g., AlamarBlue)Metabolically active cells reduce blue, non-fluorescent resazurin to pink, fluorescent resorufin.[7]High: Similar to tetrazolium assays, it is dependent on cellular reductive capacity.More sensitive than tetrazolium assays and non-toxic, allowing for multiplexing.[6][7]Susceptible to interference from fluorescent compounds or agents that alter the cellular redox state.[13]
ATP-Based Luminescence (e.g., CellTiter-Glo®)Measures ATP levels as an indicator of metabolically active cells. Luciferase catalyzes the reaction of luciferin and ATP to produce light.[6]Low: Measures ATP directly, which is a more direct indicator of cell viability and less prone to redox or colorimetric interference.High sensitivity, rapid, and suitable for high-throughput screening.[6][7]Reagents can be more expensive. Enzyme activity can be affected by some compounds.
Protease Viability Marker Measures the activity of proteases released from dead cells (cytotoxicity) or proteases active only in live cells.[6]Low: Relies on a different cellular function (protease activity) that is less likely to be directly affected by a kinase inhibitor.Non-toxic to cells, allowing for further analysis.[6]May have lower signal-to-background ratios compared to ATP assays.
Dye Exclusion (e.g., Trypan Blue, DRAQ7™)Viable cells with intact membranes exclude dyes, while dead cells do not. Readout is typically via microscopy or flow cytometry.[6][10]Very Low: Based on membrane integrity, a fundamental indicator of cell death, and not on metabolic activity.Simple, rapid, and provides a direct count of live vs. dead cells.[6]Trypan blue is not suitable for high-throughput screening. Automated counting is recommended for accuracy.
Protein Quantification (e.g., SRB Assay)Sulforhodamine B (SRB) binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass.[12]Low: Measures total protein content, which correlates with cell number and is not dependent on metabolic activity.[12]Inexpensive, stable endpoint, and less prone to interference from metabolic inhibitors.[12]Requires multiple washing and fixation steps, making it less amenable to full automation.[12]

Experimental Protocols

Protocol 1: Control Experiment to Test for Direct Compound Interference (MTT Assay Example)

This protocol is designed to determine if AV-412 chemically interacts with the MTT reagent.

  • Prepare a 96-well plate.

  • In triplicate, add cell culture medium to wells.

  • Add AV-412 to these wells at the highest concentration used in your experiments. Also include a vehicle control (e.g., DMSO).

  • Add the MTT reagent to the wells at your standard concentration.

  • Incubate the plate for the standard duration of your assay (e.g., 1-4 hours) at 37°C.[14]

  • Add the solubilization solution (e.g., DMSO or SDS).

  • Read the absorbance at 570 nm.

  • Interpretation: If the absorbance in the wells containing AV-412 is significantly different from the vehicle control wells, this indicates direct chemical interference.

Protocol 2: Recommended Alternative - ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This assay is recommended due to its low potential for interference.

  • Plate cells in a 96-well, opaque-walled plate and treat with various concentrations of AV-412 for the desired duration.

  • Equilibrate the plate and the ATP detection reagent to room temperature.

  • Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.

Visualizing Pathways and Workflows

AV-412 Mechanism of Action

AV-412 targets the EGFR and ErbB2 pathways, which are critical for cell growth and proliferation.

G AV412 AV-412 EGFR EGFR AV412->EGFR inhibits ErbB2 ErbB2 AV412->ErbB2 inhibits PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS ErbB2->PI3K ErbB2->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Simplified signaling pathway inhibited by AV-412.

Potential Interference in a Metabolic Assay

This diagram illustrates how a compound like AV-412 could theoretically interfere with an MTT assay.

G cluster_0 Standard Assay Principle cluster_1 Potential Interference Points A Viable Cell B Mitochondrial Dehydrogenases A->B C MTT (Yellow, Soluble) B->C reduces D Formazan (Purple, Insoluble) C->D Compound AV-412 E Altered Mitochondrial Function Compound->E may cause F Direct Chemical Reduction of MTT Compound->F may cause E->B inhibits or stimulates F->C interacts with

References

Optimizing western blot conditions for AV-412 treated lysates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and procedural advice for researchers using AV-412, a potent and specific inhibitor of Akt phosphorylation, in experiments involving Western blot analysis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AV-412?

AV-412 is a selective ATP-competitive inhibitor of Akt (also known as Protein Kinase B). It specifically prevents the phosphorylation of Akt at Serine 473 (p-Akt S473), thereby inhibiting its activation and downstream signaling. This allows for the precise study of the PI3K/Akt pathway's role in various cellular processes.

Q2: Which primary antibodies are recommended for use with AV-412 treated lysates?

To effectively demonstrate the impact of AV-412, it is crucial to probe for both the phosphorylated and total forms of your target proteins. Key antibodies include:

  • Phospho-Akt (Ser473): To show the direct inhibitory effect of AV-412.

  • Total Akt: As a loading control and to ensure that changes in the phospho-signal are not due to a decrease in total Akt protein.[1][2]

  • Phospho-GSK-3β (Ser9): A direct downstream target of Akt, its phosphorylation should decrease following AV-412 treatment.

  • Total GSK-3β: To normalize the phospho-GSK-3β signal.

  • A reliable loading control: such as GAPDH or β-actin, to ensure equal protein loading across all lanes.[3][4]

Q3: Why am I still detecting a strong Phospho-Akt (S473) signal after AV-412 treatment?

There are several potential reasons for this:

  • Insufficient AV-412 Concentration or Incubation Time: The dose or duration of treatment may not be optimal for your specific cell line. A dose-response and time-course experiment is highly recommended.

  • Rapid Phosphatase Activity: During sample preparation, phosphatases can remove the phosphate groups you are trying to detect.[5] Always use a lysis buffer supplemented with fresh phosphatase inhibitors and keep samples on ice.[5][6]

  • Suboptimal Antibody Dilution: The concentration of your primary antibody may be too high, leading to a saturated signal.

Q4: My loading control (e.g., GAPDH, β-actin) levels appear inconsistent between my control and AV-412 treated lanes. Why?

While housekeeping proteins are generally stable, their expression can sometimes be affected by experimental conditions or drug treatments.[3][7]

  • Confirm Equal Loading: Before running the gel, ensure that your protein quantification (e.g., via BCA assay) is accurate.[8]

  • Use a Total Protein Stain: Staining the membrane with Ponceau S after transfer provides a visual confirmation of equal protein loading across lanes.[3]

  • Probe for Total Target Protein: The most reliable control is often the total, unphosphorylated form of your protein of interest (e.g., Total Akt).[1] This accounts for any protein-specific changes.

Troubleshooting Common Western Blot Issues

This section addresses frequent problems encountered during Western blotting of AV-412 treated lysates and offers solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal for p-Akt 1. Ineffective AV-412 Treatment: Incorrect dosage or timing. 2. Low Target Abundance: Phosphorylated proteins can be a small fraction of the total protein.[5][9] 3. Suboptimal Antibody Concentration: Primary or secondary antibody dilution is too high.[10][11] 4. Phosphatase Activity: Dephosphorylation occurred during sample prep.[5]1. Perform a dose-response (e.g., 0.1, 1, 10 µM) and time-course (e.g., 1, 6, 24 hr) experiment. 2. Increase the amount of protein loaded per lane (30-50 µg is a good starting point).[12] Consider immunoprecipitation to enrich for your target.[11] 3. Decrease the antibody dilution (e.g., from 1:2000 to 1:1000). Incubate the primary antibody overnight at 4°C.[10][11] 4. Ensure lysis buffer contains a freshly prepared phosphatase inhibitor cocktail.[5]
High Background 1. Blocking is Insufficient: Non-specific antibody binding to the membrane.[10] 2. Antibody Concentration Too High: Excess primary or secondary antibody.[8][10] 3. Blocking Agent Choice: Milk contains phosphoproteins (casein) that can interfere with phospho-antibody detection.[5][6] 4. Inadequate Washing: Residual unbound antibody remains on the membrane.[12]1. Increase blocking time to 1-2 hours at room temperature. 2. Further dilute your antibodies. Titrate to find the optimal concentration. 3. Use 3-5% Bovine Serum Albumin (BSA) in TBST as the blocking agent instead of non-fat dry milk.[6] 4. Increase the number and duration of washes (e.g., 3 x 10 minutes in TBST).[12]
Non-Specific Bands 1. Primary Antibody Cross-Reactivity: The antibody may be recognizing other proteins. 2. Protein Degradation: Protease activity in the lysate creates protein fragments.[8] 3. Excessive Protein Loaded: Overloading the gel can lead to "bleed-over" and non-specific signals.[8][12]1. Check the antibody datasheet for validated applications and potential cross-reactivity. Run a negative control (e.g., knockout cell lysate) if possible.[13] 2. Always add a protease inhibitor cocktail to your lysis buffer.[5] 3. Reduce the total protein amount loaded per lane to 15-30 µg.[10]

Experimental Protocols & Visual Guides

AV-412 Signaling Pathway

AV-412 acts by blocking the phosphorylation of Akt, a key node in cellular signaling. This inhibition prevents the activation of downstream effectors involved in cell survival and proliferation.

AV412_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (S473) (Active) Akt->pAkt Downstream Downstream Targets (GSK-3β, mTOR) pAkt->Downstream Activates AV412 AV-412 AV412->Akt Inhibits

Caption: The inhibitory effect of AV-412 on the PI3K/Akt signaling pathway.

Western Blot Workflow for AV-412 Treated Lysates

A step-by-step overview of the Western blot process, from cell treatment to final analysis.

WB_Workflow A 1. Cell Culture & AV-412 Treatment B 2. Cell Lysis (with Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (p-Akt, Total Akt, etc.) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging & Analysis I->J

Caption: Standard experimental workflow for Western blotting with AV-412.

Troubleshooting Decision Tree

A logical guide to diagnosing issues with your p-Akt Western blot results.

Troubleshooting_Tree Start Problem: Weak or No p-Akt Signal CheckLoading Is Total Akt Signal Strong? Start->CheckLoading CheckTreatment Was Treatment Optimized? CheckLoading->CheckTreatment Yes Result_Loading Issue with Loading/Transfer. Verify with Ponceau S. CheckLoading->Result_Loading No CheckLysis Were Phosphatase Inhibitors Used? CheckTreatment->CheckLysis Yes Result_Treatment Perform Dose-Response & Time-Course for AV-412. CheckTreatment->Result_Treatment No CheckAntibody Is Primary Antibody Concentration Optimal? CheckLysis->CheckAntibody Yes Result_Lysis Prepare Fresh Lysis Buffer with Inhibitors. CheckLysis->Result_Lysis No Result_Antibody Titrate Antibody. Increase Concentration or Incubation Time. CheckAntibody->Result_Antibody No Success Problem Solved CheckAntibody->Success Yes

Caption: A decision tree for troubleshooting weak p-Akt Western blot signals.

Key Methodologies

Cell Lysis Protocol for Phosphoprotein Analysis

This protocol is optimized to preserve the phosphorylation status of proteins after AV-412 treatment.

  • After treatment, place the cell culture dish on ice and wash cells twice with ice-cold PBS.[14]

  • Aspirate PBS completely.

  • Add ice-cold RIPA Lysis Buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.

    • Lysis Buffer Recipe (10 mL): 10 mL RIPA base, 100 µL Protease Inhibitor Cocktail, 100 µL Phosphatase Inhibitor Cocktail 2, 100 µL Phosphatase Inhibitor Cocktail 3.

  • Scrape the cells off the dish using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[14][15]

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[15]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[14]

  • Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet.

  • Determine protein concentration using a BCA Protein Assay Kit.

  • Add 4X Laemmli sample buffer to the lysate, boil at 95-100°C for 5 minutes, and store at -80°C.[14]

SDS-PAGE and Immunoblotting Protocol
  • Load Samples: Load 20-40 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

  • Electrophoresis: Run the gel in 1X MOPS or MES running buffer until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane. Pre-soak the PVDF membrane in 100% methanol for 30 seconds before equilibrating in transfer buffer.[12]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when detecting phosphoproteins.[5][6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) at the recommended dilution in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.[14]

References

AV-412 free base solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility issues and solutions for AV-412 free base.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a reported solubility of at least 50 mg/mL in DMSO, which is equivalent to 98.62 mM.[1][2] To achieve complete dissolution, ultrasonication may be required.[1] It is also important to use anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[1]

Q2: How should I store this compound powder and its stock solutions?

A2: Proper storage is crucial to maintain the stability and activity of AV-412.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • In solvent (DMSO): For long-term storage, aliquoting the stock solution and storing at -80°C is recommended for up to 2 years. For shorter-term storage, -20°C is suitable for up to 1 year.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Q3: My AV-412 precipitates when I dilute my DMSO stock solution in aqueous media (e.g., cell culture medium, PBS). What can I do?

A3: Precipitation upon dilution into aqueous solutions is a common issue with poorly water-soluble compounds like AV-412. Here are some strategies to address this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is kept low, typically below 0.5%, to minimize cytotoxicity.

  • Stepwise Dilution: Perform serial dilutions of your DMSO stock in the aqueous medium rather than a single large dilution step. This gradual change in solvent polarity can help maintain solubility.

  • Use of Co-solvents: For in vivo studies, a common formulation includes co-solvents to improve solubility. A reported formulation for AV-412 is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] This or similar formulations using polyethylene glycol (PEG) and a surfactant like Tween-80 can be adapted for in vitro experiments where higher solvent concentrations are tolerable.

  • Sonication: Briefly sonicating the final diluted solution can help to redissolve small precipitates.

Q4: What are the primary cellular targets of AV-412?

A4: AV-412 is a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2) tyrosine kinases.[1][4] It also shows activity against mutant forms of EGFR, such as EGFRL858R, EGFRT790M, and the double mutant EGFRL858R/T790M, which is known to confer resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[1][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder is difficult to dissolve in DMSO. Insufficient solvent volume or energy.Ensure you are using a sufficient volume of anhydrous DMSO to achieve a concentration at or below 50 mg/mL. Use an ultrasonic bath to aid dissolution.[1][2] Gentle warming to 37°C can also be beneficial.[2]
Cloudiness or precipitate forms immediately upon dilution in cell culture medium. Rapid change in solvent polarity and low aqueous solubility.Decrease the concentration of your final working solution. Prepare an intermediate dilution in a mix of DMSO and medium before the final dilution. Consider using a small amount of a non-ionic surfactant like Tween-80 (final concentration ≤ 0.1%) in your medium if your cell line can tolerate it.
Inconsistent experimental results. Compound precipitation over time in the incubator.Visually inspect your culture plates for any precipitate before and after the experiment. If precipitation is suspected, consider reducing the incubation time or the concentration of AV-412. The use of solid dispersion techniques during formulation can also enhance stability in solution.[5][6]
Cell toxicity observed even at low concentrations of AV-412. High final DMSO concentration.Calculate the final percentage of DMSO in your culture medium. Ensure it is at a level that is well-tolerated by your specific cell line (typically ≤ 0.5%). Run a vehicle control (medium with the same final DMSO concentration) to assess solvent toxicity.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentrationNotesReference
DMSO≥ 50 mg/mL (98.62 mM)Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can affect solubility.[1][2]

Table 2: In Vitro Inhibitory Activity of AV-412

TargetIC₅₀ (nM)
EGFR0.75
EGFRL858R0.5
EGFRT790M0.79
EGFRL858R/T790M2.3
ErbB219
EGFR Autophosphorylation43
ErbB2 Autophosphorylation282
EGF-dependent Cell Proliferation100
Data compiled from MedChemExpress and Suzuki T, et al. (2007).[1][4]

Experimental Protocols

Protocol: Preparation of AV-412 Working Solutions for Cell-Based Assays

  • Stock Solution Preparation (10 mM):

    • Weigh out the required amount of this compound powder (Molecular Weight: 507.00 g/mol ) in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of AV-412, add 197.2 µL of DMSO).

    • Vortex thoroughly and sonicate in a water bath for 10-15 minutes until the solution is clear.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 1 mM intermediate solution by diluting the 10 mM stock solution 1:10 in complete cell culture medium. Pipette up and down gently to mix.

  • Final Working Solution Preparation:

    • Further dilute the intermediate solution (or the stock solution if not preparing an intermediate) into pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration does not exceed the tolerance level of your cell line (typically < 0.5%).

    • For example, to prepare a 1 µM working solution, add 1 µL of the 1 mM intermediate solution to 999 µL of cell culture medium.

    • Mix gently by inversion or swirling before adding to the cells.

Visualizations

AV412_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF / Neuregulin EGFR_ErbB2 EGFR / ErbB2 Heterodimer Ligand->EGFR_ErbB2 Binding & Dimerization P_EGFR_ErbB2 Phosphorylated EGFR / ErbB2 EGFR_ErbB2->P_EGFR_ErbB2 Autophosphorylation AV412 AV-412 AV412->P_EGFR_ErbB2 Inhibition Grb2_SOS Grb2/SOS P_EGFR_ErbB2->Grb2_SOS PI3K PI3K P_EGFR_ErbB2->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt->Proliferation

Caption: AV-412 inhibits EGFR/ErbB2 autophosphorylation, blocking downstream signaling.

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture Experiment cluster_analysis Data Analysis Stock Prepare 10 mM Stock in DMSO Dilute Serially Dilute to Working Conc. Stock->Dilute Treat Treat Cells with AV-412 Solution Dilute->Treat Seed Seed Cells in Plate Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Assay (e.g., Viability, Western Blot) Incubate->Assay Analyze Analyze and Interpret Results Assay->Analyze

Caption: General workflow for in vitro experiments using AV-412.

References

Interpreting unexpected phenotypes in AV-412 treated cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AV-412. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting unexpected phenotypes when working with AV-412, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2) tyrosine kinases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AV-412?

A1: AV-412 is a potent, second-generation, orally bioavailable dual kinase inhibitor. It selectively targets and binds to the ATP-binding site of both EGFR (ErbB1) and ErbB2 (HER2) receptor tyrosine kinases.[1] This inhibition blocks the autophosphorylation of these receptors, thereby preventing the activation of downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[2][3] AV-412 has demonstrated efficacy against tumor cells expressing wild-type EGFR and ErbB2, as well as certain EGFR mutants that are resistant to first-generation EGFR inhibitors (e.g., L858R+T790M).[1][2]

Q2: What are the expected on-target effects of AV-412 in sensitive cancer cell lines?

A2: In cancer cell lines that are dependent on EGFR and/or ErbB2 signaling, AV-412 is expected to:

  • Inhibit the phosphorylation of EGFR and ErbB2.[1]

  • Reduce the phosphorylation of downstream signaling proteins such as Akt and ERK.[2]

  • Induce cell cycle arrest.

  • Inhibit cell proliferation and reduce cell viability.[1]

  • Promote apoptosis (programmed cell death).

Q3: Is AV-412 the same as Ibudilast (AV-411) or related to the KEYNOTE-412 trial?

A3: No, this is a common point of confusion.

  • AV-412 is the EGFR/ErbB2 inhibitor discussed here.

  • Ibudilast (AV-411 or MN-166) is a phosphodiesterase and Toll-like receptor 4 (TLR4) antagonist with anti-inflammatory and neuroprotective effects.[4][5][6]

  • The KEYNOTE-412 trial investigated pembrolizumab, an immune checkpoint inhibitor, in combination with chemoradiotherapy for head and neck squamous cell carcinoma.[7][8]

It is critical to ensure you are working with the correct compound and referencing the appropriate literature.

Q4: What is the kinase selectivity profile of AV-412?

A4: While AV-412 is a potent inhibitor of EGFR and ErbB2, it has been shown to have over 100-fold selectivity for these kinases compared to many others. However, moderate sensitivity has been noted for Abl and Flt-1 kinases.[1] This suggests that at higher concentrations, off-target effects on these or other kinases could be possible.

Troubleshooting Unexpected Phenotypes

This section provides guidance on how to investigate unexpected experimental outcomes.

Scenario 1: Reduced or No Efficacy in a Supposedly Sensitive Cell Line

You are treating a cell line known to overexpress EGFR or ErbB2 (e.g., A431, BT-474), but you observe minimal to no inhibition of cell proliferation.

G start Unexpectedly low efficacy of AV-412 q1 Is the AV-412 compound active and at the correct concentration? start->q1 sol1 Verify compound integrity, storage, and concentration. Perform a dose-response experiment. q1->sol1 No q2 Is the cell line expressing the target receptors (EGFR/ErbB2)? q1->q2 Yes a1_yes Yes a1_no No sol2 Confirm receptor expression via Western Blot or Flow Cytometry. Re-evaluate cell line choice. q2->sol2 No q3 Is AV-412 inhibiting receptor phosphorylation? q2->q3 Yes a2_yes Yes a2_no No sol3 Perform phospho-EGFR/ErbB2 Western Blot. If no inhibition, revisit compound activity (Step 1). q3->sol3 No q4 Are downstream pathways (p-Akt, p-ERK) inhibited? q3->q4 Yes a3_yes Yes a3_no No sol4 Investigate pathway reactivation or alternative survival pathways (e.g., MET, AXL activation). q4->sol4 No end_node Cell line may have acquired resistance or relies on alternative signaling. q4->end_node Yes a4_yes Yes a4_no No

Caption: Troubleshooting workflow for low AV-412 efficacy.

  • Protocol 1: Cell Viability (MTT) Assay

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treatment: Treat cells with a serial dilution of AV-412 (e.g., 0.01 nM to 10 µM) for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

    • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Aspirate the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

  • Protocol 2: Western Blot for Protein Phosphorylation

    • Cell Lysis: Treat cells with AV-412 for the desired time, wash with cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-ErbB2 (Tyr1248), total ErbB2, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Scenario 2: Unexpected Cytotoxicity in a Resistant or Non-Target Cell Line

You are using a cell line with low EGFR/ErbB2 expression as a negative control, or a known resistant line, but still observe significant cell death, especially at higher concentrations of AV-412.

This phenotype could be due to off-target effects. As AV-412 is an anilinoquinazoline-based inhibitor, it may have activity against other kinases at higher concentrations.

G start Unexpected cytotoxicity in resistant/control cells q1 Confirm low/no expression of EGFR and ErbB2. start->q1 sol1 Cell line is not a suitable negative control. Re-evaluate. q1->sol1 No q2 Is cytotoxicity observed only at high concentrations (>1 µM)? q1->q2 Yes a1_yes Expression is low a1_no Expression is high sol2 Cytotoxicity at low concentrations suggests a potent, unknown on-target effect. q2->sol2 No q3 Does AV-412 inhibit other kinases known to be sensitive (e.g., Abl, Flt-1)? q2->q3 Yes a2_yes Yes a2_no No sol3 Perform kinase profiling assay or Western blot for downstream targets of other suspected kinases. q3->sol3 end_node Phenotype is likely due to off-target kinase inhibition. sol3->end_node

Caption: Decision tree for investigating off-target cytotoxicity.

  • Protocol 3: Kinase Profiling Assay

    • This is typically a service provided by specialized companies. Researchers can submit a sample of AV-412 to be screened against a large panel of purified kinases (e.g., >400 kinases). The results will provide a comprehensive view of the compound's selectivity and identify potential off-target kinases that are inhibited at various concentrations.

Data Presentation

Table 1: In Vitro Activity of AV-412 in Various Cancer Cell Lines
Cell LineCancer TypeTarget ExpressionIC50 (nM) for Cell ProliferationReference
A431 Epidermoid CarcinomaHigh EGFR~100[1]
BT-474 Breast CancerHigh ErbB2~300[1]
H1975 Non-Small Cell LungEGFR (L858R, T790M)~500[2]
KPL-4 Breast CancerHigh ErbB2Potent Activity[9]
DU145 Prostate CancerHigh EGFRPotent Activity[9]

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Effect of AV-412 on Receptor Autophosphorylation
TargetCell LineIC50 (nM) for Phosphorylation InhibitionReference
EGFR Various43[1]
ErbB2 Various282[1]

Signaling Pathway Visualization

The diagram below illustrates the canonical EGFR/ErbB2 signaling pathway that is inhibited by AV-412.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K ErbB2 ErbB2 ErbB2->Grb2_SOS ErbB2->PI3K AV412 AV-412 AV412->EGFR AV412->ErbB2 Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

References

Technical Support Center: Optimizing In Vivo Efficacy of AV-412 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AV-412 free base. The information is designed to address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is AV-412 and what is its mechanism of action?

A1: AV-412 is a second-generation, orally bioavailable dual tyrosine kinase inhibitor. It targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] By inhibiting these receptors, AV-412 can block downstream signaling pathways, such as the PI3K/AKT and RAS/MEK/MAPK pathways, which are crucial for cell proliferation, survival, and angiogenesis in cancer cells.[1][3][4][5][6] Preclinical studies have shown its potential in treating solid tumors, including non-small cell lung cancer (NSCLC), particularly those with mutations that confer resistance to first-generation EGFR inhibitors.[2][7]

Q2: What are the known physicochemical properties of this compound?

A2: this compound is a poorly water-soluble compound. Specific details regarding its aqueous solubility are not widely published, but it is known to be soluble in dimethyl sulfoxide (DMSO). This low aqueous solubility presents a challenge for achieving optimal oral bioavailability and consistent in vivo efficacy.

Q3: What are some recommended starting formulations for in vivo oral administration of this compound in mice?

A3: While the exact formulations used in all preclinical studies of AV-412 are not always detailed, common vehicles for poorly soluble tyrosine kinase inhibitors in mouse xenograft models can be used as a starting point. A common approach is to create a suspension. A recommended starting formulation is a suspension in 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) with 0.1% (v/v) Tween 80 in sterile water . Another commonly used vehicle is 0.5% (w/v) sodium carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 . It is crucial to ensure the suspension is homogenous before each administration.

Q4: What is the reported in vivo efficacy of AV-412 in preclinical models?

A4: Preclinical studies have demonstrated significant anti-tumor activity of AV-412 in various xenograft models. For example, in a non-small cell lung cancer model with an EGFR L858R mutation, a daily oral dose of 1 mg/kg resulted in complete tumor regression.[2] AV-412 has also shown efficacy against tumors with the EGFR L858R/T790M double mutation, which confers resistance to other EGFR inhibitors.[7]

Troubleshooting Guides

Issue 1: Low or Variable Bioavailability and Inconsistent Efficacy

Possible Cause: Poor solubility and absorption of this compound from the gastrointestinal tract.

Troubleshooting Steps:

  • Optimize Formulation:

    • Particle Size Reduction: Ensure the this compound powder is micronized to increase its surface area for dissolution.

    • Vehicle Selection: If the initial HPMC/Tween 80 or CMC/Tween 80 suspension is not effective, consider alternative formulation strategies for poorly soluble drugs:

      • Co-solvents: Prepare a solution using a mixture of solvents. A common combination for preclinical studies is a solution containing PEG 400, propylene glycol, and/or ethanol. However, be mindful of potential toxicity and the final concentration of the organic solvents.

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs. These formulations typically consist of oils, surfactants, and co-surfactants.

      • Amorphous Solid Dispersions: Creating a solid dispersion of AV-412 in a polymer matrix can improve its dissolution rate. This is a more advanced formulation technique.

  • Dosing Regimen:

    • Fasting/Fed State: The presence of food can significantly impact the absorption of some drugs. Investigate whether administering AV-412 to fasted or fed animals improves bioavailability and consistency.

    • Dose Escalation: If toxicity is not a limiting factor, a dose-escalation study can help determine if a higher dose can achieve the desired therapeutic effect.

Issue 2: Difficulty with Oral Gavage Administration

Possible Cause: Improper technique or animal stress.

Troubleshooting Steps:

  • Proper Restraint: Ensure the mouse is properly restrained to allow for a straight path for the gavage needle into the esophagus.

  • Correct Needle Choice and Placement: Use a flexible, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation. Measure the needle length from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach.

  • Slow Administration: Administer the formulation slowly to prevent regurgitation and aspiration.

  • Vehicle Viscosity: If the suspension is too viscous, it may be difficult to administer. Adjust the concentration of the suspending agent (HPMC or CMC) as needed.

  • Animal Acclimatization: Handle the mice for a few days prior to the experiment to reduce stress during the procedure.

Issue 3: Unexpected Toxicity or Adverse Events

Possible Cause: Vehicle toxicity, off-target effects of AV-412, or exceeding the maximum tolerated dose (MTD).

Troubleshooting Steps:

  • Vehicle Control Group: Always include a vehicle-only control group to differentiate between vehicle-related toxicity and compound-specific toxicity.

  • Dose-Range Finding Study: Conduct a dose-range finding study to determine the MTD of your specific formulation of AV-412 in the chosen mouse strain. Monitor for signs of toxicity such as weight loss, lethargy, and changes in behavior.

  • Review Literature: While specific toxicity data for AV-412 is limited, it is reported to have a toxicity profile similar to other tyrosine kinase inhibitors.[2] Common side effects of this class of drugs can include diarrhea, skin rash, and fatigue. Observe animals for these potential adverse events.

Data Presentation

Table 1: Preclinical Efficacy of AV-412 in Xenograft Models

Cancer ModelEGFR/HER2 StatusDosing Regimen (Oral)OutcomeReference
NSCLC (Genetically Engineered Mouse Model)EGFR L858R1 mg/kg, dailyComplete tumor regression[2]
NSCLC (Chimeric Lung Adenocarcinoma)EGFR L858R/T790MNot specifiedActive against resistant tumors[2]
A431 XenograftEGFR overexpression30 mg/kg, dailyComplete inhibition of tumor growth[8]
BT-474 XenograftHER2 overexpression30 mg/kg, dailyComplete inhibition of tumor growth[8]
KPL-4 XenograftHER2 overexpression (gefitinib-resistant)100-150 mg/kgSignificant antitumor effects[9]

Table 2: Pharmacokinetic and Toxicity Profile of AV-412

ParameterValueSpeciesDosingReference
Pharmacokinetics
Plasma Cmax5 µMAthymic miceSingle 30 mg/kg oral dose[9]
Toxicity
Maximum Tolerated Dose (MTD)150 mg/kgAthymic miceDaily for 14 days[9]
General Toxicity ProfileSimilar to other molecules in its classPreclinical modelsNot specified[2]

Experimental Protocols

Protocol 1: Preparation of AV-412 Suspension for Oral Gavage

  • Materials:

    • This compound powder

    • Hydroxypropyl methylcellulose (HPMC) or Sodium carboxymethylcellulose (CMC)

    • Tween 80

    • Sterile water for injection

    • Mortar and pestle or homogenizer

    • Stir plate and stir bar

  • Procedure:

    • Calculate the required amount of AV-412, HPMC/CMC, and Tween 80 based on the desired final concentration and volume. A typical formulation is 0.5% HPMC/CMC and 0.1% Tween 80.

    • If starting with non-micronized powder, triturate the this compound in a mortar and pestle to reduce particle size.

    • In a sterile beaker, add the Tween 80 to the AV-412 powder and mix to form a paste. This helps to wet the powder.

    • Slowly add the HPMC/CMC solution (pre-dissolved in sterile water) to the paste while stirring continuously.

    • Continue stirring for at least 30 minutes to ensure a homogenous suspension. A homogenizer can also be used for this step.

    • Visually inspect the suspension for any large aggregates. The final formulation should be a uniform, milky suspension.

    • Store the suspension at 4°C and ensure it is well-mixed before each use.

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

  • Cell Culture and Implantation:

    • Culture the desired human cancer cell line (e.g., A431 for EGFR overexpression) under standard conditions.

    • Harvest the cells and resuspend them in a mixture of serum-free media and Matrigel (typically a 1:1 ratio).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the prepared AV-412 suspension or vehicle control to the respective groups via oral gavage at the specified dose and schedule.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue to measure tumor volume throughout the study.

    • At the end of the study (based on a predetermined endpoint, such as a maximum tumor size in the control group), euthanize the mice and excise the tumors.

    • Tumor weight can be measured as a final endpoint.

    • Analyze the data by comparing tumor growth inhibition between the treated and control groups.

Mandatory Visualizations

EGFR_HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR binds EGFR->EGFR HER2 HER2 EGFR->HER2 heterodimerization PI3K PI3K EGFR->PI3K activates Grb2/SOS Grb2/SOS EGFR->Grb2/SOS activates HER2->PI3K HER2->Grb2/SOS activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Cell Survival/Proliferation Cell Survival/Proliferation AKT->Cell Survival/Proliferation RAS RAS Grb2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation/Differentiation Cell Proliferation/Differentiation ERK->Cell Proliferation/Differentiation AV412 AV-412 AV412->EGFR inhibits AV412->HER2 inhibits Xenograft_Workflow cluster_setup Model Setup cluster_monitoring Monitoring & Treatment cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. AV-412/Vehicle Administration Randomization->Treatment Endpoint 7. Endpoint Measurement Treatment->Endpoint Data_Analysis 8. Efficacy Analysis Endpoint->Data_Analysis Troubleshooting_Logic Start Inconsistent In Vivo Efficacy Check_Formulation Is the formulation optimized? Start->Check_Formulation Check_Dosing Is the dosing procedure correct? Start->Check_Dosing Check_Toxicity Are there signs of toxicity? Start->Check_Toxicity Improve_Formulation Improve Solubility: - Particle Size Reduction - Alternative Vehicles Check_Formulation->Improve_Formulation No Re-evaluate Re-evaluate Efficacy Check_Formulation->Re-evaluate Yes Refine_Dosing Refine Technique: - Proper Restraint - Correct Needle Use Check_Dosing->Refine_Dosing No Check_Dosing->Re-evaluate Yes Assess_Toxicity Evaluate Toxicity: - Vehicle Control - Dose-Range Finding Check_Toxicity->Assess_Toxicity Yes Check_Toxicity->Re-evaluate No Improve_Formulation->Re-evaluate Refine_Dosing->Re-evaluate Assess_Toxicity->Re-evaluate

References

Technical Support Center: Controlling for AV-412 Free Base Solvent Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing solvent effects when working with the dual EGFR/ErbB2 inhibitor, AV-412 free base. Adhering to best practices for solvent selection and control is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it essential in experiments with AV-412?

A1: A vehicle control is a crucial experimental group that is treated with the same solvent (vehicle) used to dissolve the test compound (in this case, AV-412), but without the compound itself. It is essential because many solvents, such as DMSO, can have their own biological effects that could be mistaken for an effect of AV-412. By comparing the results from the AV-412-treated group to the vehicle control group, researchers can confidently attribute any observed effects to AV-412 alone.

Q2: What are the most common solvents for dissolving this compound for in vitro and in vivo studies?

A2: For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is a very common solvent due to its ability to dissolve a wide range of organic compounds, including AV-412. For in vivo animal studies, while DMSO can be used, it is often part of a more complex vehicle formulation to improve tolerability. Common in vivo vehicles include mixtures of Polyethylene Glycol 400 (PEG 400), Polysorbate 80 (Tween 80), and saline or water.

Q3: What is the maximum recommended concentration of DMSO for in vitro cell culture experiments?

A3: The maximum tolerated concentration of DMSO is cell-line dependent. However, it is a general best practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally no higher than 0.1%. Concentrations above 1% can lead to significant cellular effects, including cytotoxicity and altered gene expression, which can confound experimental results. It is always recommended to perform a solvent tolerance test for your specific cell line.

Q4: Can the solvent affect the stability of AV-412?

A4: While specific stability data for AV-412 in various solvents is not extensively published, it is a good laboratory practice to prepare fresh dilutions of AV-412 from a concentrated stock solution for each experiment. Stock solutions of AV-412 in anhydrous DMSO are generally stable when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: How should I prepare AV-412 for oral administration in animal studies?

A5: For oral gavage in animal studies, this compound can be formulated as a suspension. A common vehicle for this is a mixture of PEG 400 and water, or a solution containing a small percentage of Tween 80 to aid in solubility and prevent precipitation. The exact formulation should be optimized to ensure a homogenous and stable suspension for accurate dosing.

Troubleshooting Guides

Issue 1: High background effects or unexpected results in the vehicle control group of an in vitro assay.
  • Possible Cause: The concentration of the solvent (e.g., DMSO) is too high and is causing cellular stress or other biological effects.

  • Troubleshooting Steps:

    • Verify Solvent Concentration: Double-check calculations to ensure the final solvent concentration in the culture medium is within the recommended range (ideally ≤0.1% for DMSO).

    • Perform a Solvent Titration: Conduct an experiment where you treat your cells with a range of solvent concentrations (e.g., 0.05% to 1% DMSO) to determine the maximum non-effective concentration for your specific cell line and endpoint.

    • Ensure Consistent Solvent Concentration: Make sure that all experimental groups, including all concentrations of AV-412, receive the same final concentration of the solvent.

    • Check Solvent Quality: Use a high-purity, sterile-filtered, and anhydrous grade of the solvent to avoid contaminants that may be biologically active.

Issue 2: AV-412 precipitates out of solution when added to the cell culture medium or during dilution.
  • Possible Cause: The aqueous nature of the cell culture medium is causing the poorly water-soluble this compound to precipitate.

  • Troubleshooting Steps:

    • Modify Dilution Method: Instead of adding a small volume of highly concentrated AV-412 stock directly to a large volume of medium, perform serial dilutions in the medium. Pipette the AV-412 solution directly into the medium with gentle mixing to facilitate dispersion.

    • Increase Final Solvent Concentration: If precipitation is persistent, you may need to slightly increase the final solvent concentration, but be careful not to exceed the toxic limit for your cells.

    • Consider a Different Solvent: While less common for in vitro work, for certain applications, other solvents or solubilizing agents might be explored, but this would require extensive validation.

Issue 3: Inconsistent results in an in vivo study.
  • Possible Cause: Inhomogeneous suspension of AV-412 in the vehicle, leading to inaccurate dosing.

  • Troubleshooting Steps:

    • Optimize Vehicle Formulation: Experiment with different ratios of co-solvents (e.g., PEG 400) and surfactants (e.g., Tween 80) to achieve a more stable and uniform suspension.

    • Ensure Proper Mixing: Vortex or sonicate the AV-412 suspension immediately before each animal is dosed to ensure homogeneity.

    • Visual Inspection: Before each dose, visually inspect the suspension in the syringe to check for any precipitation or non-uniformity.

Quantitative Data on Solvent Effects

The following table summarizes the cytotoxic effects of DMSO on various human cancer cell lines. This data highlights the importance of keeping DMSO concentrations low and consistent across experiments.

Cell LineSolventConcentrationExposure TimeEffect
HepG2 DMSO≥ 1.25%Not SpecifiedSignificant inhibition of proliferation
MDA-MB-231 DMSO≥ 1.25%Not SpecifiedSignificant inhibition of proliferation
MCF-7 DMSO≥ 1.25%Not SpecifiedSignificant inhibition of proliferation
VNBRCA1 DMSO≥ 1.25%Not SpecifiedSignificant inhibition of proliferation
Various Cell Lines DMSO> 1%Not SpecifiedReduces readout parameters
Various Cell Lines DMSO0.25% - 0.5%Not SpecifiedCan have inhibitory or stimulatory effects depending on the cell type

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: In Vitro Solvent Effect Control for AV-412 in a Cell-Based Assay
  • Preparation of AV-412 Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -80°C.

  • Determination of Maximum Tolerated Solvent Concentration:

    • Plate your cells of interest at the desired density for your assay.

    • Prepare a dilution series of your solvent (e.g., DMSO) in complete cell culture medium to achieve final concentrations ranging from 0.01% to 2%.

    • Treat the cells with the solvent dilutions for the intended duration of your experiment.

    • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).

    • Determine the highest concentration of the solvent that does not significantly impact cell viability. This will be your maximum final solvent concentration for the AV-412 experiment.

  • Experimental Setup:

    • Prepare serial dilutions of your AV-412 stock solution in complete cell culture medium. Crucially, ensure that the final concentration of DMSO is the same in all wells, including the vehicle control. For example, if your highest AV-412 concentration requires a 1:1000 dilution of your stock (resulting in 0.1% DMSO), you must add the same amount of DMSO to all other treatment and control wells.

    • Include the following experimental groups:

      • Untreated cells (medium only)

      • Vehicle control (medium + the determined final concentration of DMSO)

      • AV-412 treated groups (medium + AV-412 at various concentrations + the same final concentration of DMSO)

    • Incubate the cells for the desired time and perform your assay.

  • Data Analysis:

    • Normalize the data from the AV-412 treated groups to the vehicle control group to account for any effects of the solvent.

Protocol 2: In Vivo Solvent Effect Control for Oral Administration of AV-412
  • Vehicle Preparation:

    • A common vehicle for oral administration of hydrophobic compounds is a mixture of PEG 400, Tween 80, and sterile water or saline. A sample formulation could be 10% PEG 400, 5% Tween 80, and 85% sterile water.

    • The exact ratios may need to be optimized for AV-412 to ensure a stable and homogenous suspension.

  • AV-412 Formulation:

    • Weigh the required amount of this compound.

    • Create a paste by adding a small amount of the vehicle and triturating.

    • Gradually add the remaining vehicle while continuously mixing (e.g., vortexing) to achieve the final desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose at 10 mL/kg).

  • Experimental Design:

    • Randomly assign animals to experimental groups.

    • Include at least the following groups:

      • Untreated control (optional, depending on the study endpoint)

      • Vehicle control (animals receive the vehicle formulation without AV-412)

      • AV-412 treated group(s)

    • Administer the same volume of the formulation to all animals in the vehicle control and treated groups via oral gavage.

  • Dosing and Monitoring:

    • Ensure the AV-412 suspension is well-mixed immediately before dosing each animal.

    • Monitor the animals for any adverse effects that could be related to the vehicle or the compound.

Visualizations

EGFR_ErbB2_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR (ErbB1) Ligand->EGFR Dimerization Heterodimerization and Autophosphorylation EGFR->Dimerization ErbB2 ErbB2 ErbB2->Dimerization Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) Dimerization->Downstream AV412 AV-412 AV412->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: AV-412 inhibits the EGFR/ErbB2 signaling pathway.

Validation & Comparative

AV-412 Free Base Demonstrates Superior Efficacy Over Gefitinib in EGFR T790M Mutant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Cambridge, MA – Preclinical research highlights the potent antitumor activity of AV-412 free base (also known as MP-412) in non-small cell lung cancer (NSCLC) cells harboring the EGFR T790M mutation, a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) such as gefitinib.[1][2][3] Experimental data consistently show that while gefitinib loses its efficacy in the presence of the T790M mutation, AV-412 effectively inhibits cell proliferation and downstream signaling pathways, positioning it as a promising therapeutic strategy for patients with TKI-resistant NSCLC.[1][4][5]

The emergence of the T790M "gatekeeper" mutation in the ATP-binding pocket of the EGFR kinase domain is a significant clinical challenge, accounting for approximately 50% of acquired resistance cases to gefitinib and erlotinib.[3][6][7] This mutation is thought to increase the affinity of the receptor for ATP, thereby reducing the potency of ATP-competitive inhibitors like gefitinib.[6] In contrast, AV-412, an irreversible dual EGFR/ErbB2 inhibitor, has been shown to overcome this resistance mechanism.[1][8][9]

Comparative Efficacy in EGFR T790M Mutant Cells

In vitro studies using the human NSCLC cell line NCI-H1975, which expresses the double mutation L858R/T790M, demonstrate a stark contrast in the activity of AV-412 and gefitinib. AV-412 inhibits the growth of H1975 cells with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, whereas gefitinib is largely ineffective.[2]

CompoundCell LineEGFR MutationIC50 (Cell Growth Inhibition)Citation(s)
AV-412 (MP-412) NCI-H1975L858R/T790M0.5 µM[2]
Gefitinib NCI-H1975L858R/T790M~20 µM[6]

Inhibition of EGFR Signaling Pathway

The differential activity of the two compounds is further elucidated by their effects on EGFR phosphorylation and downstream signaling cascades. In H1975 cells, AV-412 effectively inhibits the autophosphorylation of EGFR and the subsequent activation of key downstream effectors such as Akt and Erk1/2.[2][5][10] Conversely, gefitinib shows marginal to no activity in inhibiting EGFR phosphorylation in these cells, even at high concentrations (up to 10 µM).[5][10]

This inhibition of critical survival pathways by AV-412 underscores its mechanism for overcoming T790M-mediated resistance.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AV412 AV-412 AV412->EGFR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Ineffective Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway in T790M mutant cells.

Experimental Protocols

The data presented are based on standard preclinical assays. Below are generalized methodologies for the key experiments cited.

Cell Culture

The NCI-H1975 human non-small cell lung cancer cell line, which harbors both the L858R activating mutation and the T790M resistance mutation in EGFR, was used in these studies.[2][6] Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[11]

Cell Proliferation Assay (MTT Assay)

To determine the IC50 values for cell growth inhibition, a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

MTT_Assay_Workflow A Seed H1975 cells in 96-well plates B Incubate overnight A->B C Treat with serial dilutions of AV-412 or Gefitinib B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 values H->I

Caption: General workflow for an MTT cell proliferation assay.

Western Blot Analysis for Protein Phosphorylation

To assess the inhibition of EGFR and its downstream signaling proteins, Western blot analysis is performed.

  • Cell Lysis: H1975 cells are treated with varying concentrations of AV-412 or gefitinib for a specified period (e.g., 1-24 hours). Following treatment, cells are lysed to extract total protein.[3][7]

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[7]

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of EGFR, Akt, and Erk1/2. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.[7]

Conclusion

The existing preclinical evidence strongly supports the superior efficacy of this compound over gefitinib in the context of EGFR T790M mutant NSCLC cells. By effectively inhibiting EGFR phosphorylation and downstream cell survival pathways, AV-412 overcomes the primary mechanism of resistance to first-generation TKIs. These findings highlight the potential of AV-412 as a valuable therapeutic option for a patient population with a significant unmet medical need.

References

A Head-to-Head Comparison of AV-412 and Other Second-Generation Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of AV-412 (also known as MP-412), a second-generation dual EGFR/HER2 tyrosine kinase inhibitor (TKI), with other notable second-generation TKIs, including lapatinib, afatinib, and dacomitinib. First-generation TKIs, erlotinib and gefitinib, are included for comparative context.

Introduction to AV-412

AV-412 is an orally bioavailable, second-generation dual kinase inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Preclinical studies have demonstrated its potential in treating solid tumors, particularly those harboring EGFR mutations that are resistant to first-generation TKIs.[2][3] AV-412 has shown potent anti-tumor activity against tumor cells with the EGFR L858R mutation and the double mutant L858R/T790M, a common mechanism of acquired resistance to erlotinib and gefitinib.[2][4]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for AV-412 and its comparators, focusing on in vitro potency against various cancer cell lines and kinase selectivity.

Table 1: In Vitro Cell Line Activity (IC50 Values in nM)

This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

Cell LineEGFR/HER2 StatusAV-412 (MP-412)LapatinibAfatinibDacomitinibErlotinibGefitinib
H1975 EGFR L858R+T790MEffective inhibition of EGFR signaling5,9001042>10,000Ineffective up to 10,000
H1650 EGFR delE746-A750Effective inhibition of EGFR signaling6,100----
A431 EGFR Overexpression-90-210----
BT-474 HER2 Overexpression-90-210----
SK-BR-3 HER2 Overexpression-79----
PC-9 EGFR exon 19 del----7-118577.26
H3255 EGFR L858R--0.4-7-11853
NCI-N87 HER2 Overexpression-90-210----

Data compiled from multiple sources.[2][4][5][6][7][8][9][10] Direct comparative studies under identical experimental conditions are limited.

Table 2: Kinase Selectivity Profile (IC50 Values in nM)

This table showcases the inhibitory activity of each TKI against their primary targets (EGFR and HER2) and other kinases to provide an overview of their selectivity.

Kinase TargetAV-412 (MP-412)LapatinibAfatinibDacomitinib
EGFR (wild-type) 0.5 - 23 - 10.80.56
EGFR (L858R) 0.5 - 2-0.4-
EGFR (L858R+T790M) 0.5 - 2-10-
HER2 (ErbB2) 199.2 - 131445.7
HER4 (ErbB4) -347173.7
Abl 41---
Flt-1 920---
Src 2000>300-fold selective for EGFR/HER2--

Data compiled from multiple sources.[2][4][5][11][12] A lower IC50 value indicates higher potency. The selectivity profile is crucial for understanding the potential for off-target effects.

Table 3: In Vivo Xenograft Model Efficacy

This table summarizes the anti-tumor effects observed in animal models.

Xenograft Model (Cell Line)TreatmentDosageOutcome
H1975 (EGFR L858R+T790M) AV-412 (MP-412)150 mg/kgComplete tumor growth inhibition.[8]
H1975 (EGFR L858R+T790M) Lapatinib200 mg/kgIneffective.[8]
H1975 (EGFR L858R+T790M) Erlotinib100 mg/kgIneffective.[8]
H1975 (EGFR L858R+T790M) Gefitinib225 mg/kgIneffective.[8]
H1650 (EGFR delE746-A750) AV-412 (MP-412)150 mg/kgComplete tumor growth inhibition.[8]
H1650 (EGFR delE746-A750) Lapatinib200 mg/kgSignificant tumor growth inhibition.[8]
A431 (EGFR Overexpression) AV-412 (MP-412)30 mg/kgComplete tumor growth inhibition.[4]
BT-474 (HER2 Overexpression) AV-412 (MP-412)30 mg/kgComplete tumor growth inhibition.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Kinase Inhibition Assay

Objective: To determine the concentration of the TKI required to inhibit the enzymatic activity of the target kinase by 50% (IC50).

Methodology:

  • The kinase reaction is typically performed in a 96-well plate format.

  • The reaction mixture contains a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), a peptide substrate (e.g., Poly (Glu: Tyr 4:1)), and ATP.[13][14]

  • Serial dilutions of the TKI (e.g., AV-412, lapatinib) are added to the wells.

  • The reaction is initiated by the addition of the purified recombinant kinase (e.g., EGFR, HER2).

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).[13][14]

  • The amount of ATP remaining or ADP produced is quantified using a detection reagent such as ADP-Glo™ Kinase Assay, which generates a luminescent signal.[14][15]

  • The luminescence is measured using a microplate reader.

  • IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[13]

Cell Proliferation Assay (MTT/CCK-8 Assay)

Objective: To assess the effect of the TKI on the viability and proliferation of cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the TKI and incubated for a specified period (e.g., 72 hours).

  • Following incubation, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[16]

  • Viable cells with active metabolism reduce the MTT reagent to a purple formazan product or the WST-8 in the CCK-8 kit to a soluble formazan dye.[16]

  • After an incubation period (e.g., 2-4 hours), a solubilization solution is added to dissolve the formazan crystals in the MTT assay.[17]

  • The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.[16]

  • The IC50 values are determined by plotting the percentage of cell viability against the drug concentration.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the TKI in a living organism.

Methodology:

  • Immunocompromised mice (e.g., BALB/c nude mice) are used for these studies.[8]

  • Human cancer cells are subcutaneously or orthotopically implanted into the mice.[18]

  • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

  • The TKI is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule (e.g., once daily).[8] The control group receives a vehicle solution.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • The body weight of the mice is also monitored as an indicator of toxicity.

  • At the end of the study, the tumors are excised and may be used for further analysis, such as immunoblotting to assess target inhibition.[8]

  • The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Visualizations

Signaling Pathway Diagram

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates HER2->PI3K_AKT_mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Binds & Activates TKI AV-412 & other TKIs TKI->EGFR Inhibits ATP Binding TKI->HER2 Inhibits ATP Binding

Caption: EGFR/HER2 signaling pathway and the inhibitory action of TKIs.

Experimental Workflow Diagram

TKI_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay Kinase Inhibition Assay (Determine IC50 against EGFR/HER2) Cell_Proliferation Cell Proliferation Assay (IC50 in cancer cell lines) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (Confirm target inhibition) Cell_Proliferation->Western_Blot Xenograft_Model Tumor Xenograft Model (Assess anti-tumor efficacy) Western_Blot->Xenograft_Model Toxicity_Study Toxicity Studies (Evaluate safety profile) Xenograft_Model->Toxicity_Study Clinical_Trials Phase I, II, III Clinical Trials Toxicity_Study->Clinical_Trials

References

Validating the Dual Inhibitory Effect of AV-412 on EGFR and ErbB2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AV-412's performance against other established EGFR and ErbB2 inhibitors, supported by preclinical experimental data. AV-412 is a potent, orally available dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB2).[1][2] Its efficacy extends to cancers that have developed resistance to first-generation EGFR inhibitors, such as gefitinib and erlotinib, particularly those harboring the T790M mutation.[1][2]

Performance Comparison of EGFR/ErbB2 Inhibitors

The following tables summarize the inhibitory activity of AV-412 in comparison to other well-known inhibitors. The data is compiled from various in vitro kinase assays and cell-based proliferation assays.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

InhibitorEGFR (Wild-Type)EGFR (L858R)EGFR (T790M)EGFR (L858R/T790M)ErbB2 (HER2)
AV-412 0.75[3]0.5[3]0.79[3]2.3[3]19[3]
Lapatinib10.8[4]---9.2[4]
Erlotinib2[5]---690 (in cells)[5]
Gefitinib26-57[6]---1370 (in cells)[7]

Note: IC50 values can vary between different assay conditions and laboratories. The data presented here is for comparative purposes.

Table 2: Cell-Based Inhibitory Activity

InhibitorAssay TypeCell LineKey Target(s)IC50 (nM)
AV-412 AutophosphorylationA431EGFR43[1][2]
AV-412 AutophosphorylationA4 CellsErbB2282[1][2]
AV-412 Cell ProliferationEGF-dependentEGFR100[1][2]
LapatinibCell ProliferationBT474HER2100[8]
ErlotinibCell ProliferationEGFR-H2EGFR/HER2230[5]
GefitinibAutophosphorylationA431EGFR33[7]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.

In Vitro Kinase Assay (EGFR/ErbB2)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Enzyme and Substrate Preparation : Recombinant human EGFR and ErbB2 kinases and a suitable peptide substrate (e.g., poly[Glu:Tyr]) are prepared in a kinase reaction buffer.[9]

  • Compound Dilution : AV-412 and comparator drugs are serially diluted to a range of concentrations.

  • Kinase Reaction : The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-33P]-ATP) are incubated with the test compounds in a multi-well plate.[9]

  • Detection : The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporated radioactivity.[9] For luminescence-based assays, the depletion of ATP is measured.

  • IC50 Calculation : The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

  • Cell Culture : Human cancer cell lines with known EGFR or ErbB2 expression levels (e.g., A431 for EGFR overexpression, BT-474 for ErbB2 overexpression) are cultured in appropriate media.[1][2]

  • Cell Seeding : Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of AV-412 or comparator drugs for a specified period (e.g., 72 hours).

  • Viability Assessment : Cell viability is assessed using various methods:

    • MTT/XTT Assay : Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.

    • CellTiter-Glo® Luminescent Assay : Quantifies ATP, an indicator of metabolically active cells.

    • Direct Cell Counting : Using methods like trypan blue exclusion or automated cell counters.

  • IC50 Calculation : The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

Western Blotting for Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins (e.g., EGFR, ErbB2, and downstream signaling molecules like Akt and Erk) in response to inhibitor treatment.

  • Cell Lysis : Cancer cells treated with the inhibitors are lysed to extract total proteins.

  • Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting : The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-ErbB2, anti-ErbB2).

  • Detection : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody. The signal is visualized using a chemiluminescent substrate.

  • Analysis : The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.[7]

Visualizing the Mechanism of Action

To better understand the biological context of AV-412's activity, the following diagrams illustrate the EGFR and ErbB2 signaling pathway and the experimental workflow for validating its dual inhibitory effect.

EGFR_ErbB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ErbB2 ErbB2 EGFR->ErbB2 Dimerization PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ErbB2->PI3K ErbB2->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR AV412 AV-412 AV412->EGFR Inhibition AV412->ErbB2 Inhibition

Caption: EGFR and ErbB2 signaling pathway and the inhibitory action of AV-412.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies KinaseAssay Kinase Assay (EGFR & ErbB2) IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase Validation Validation of Dual Inhibitory Effect of AV-412 IC50_Kinase->Validation CellCulture Cancer Cell Lines (e.g., A431, BT-474) ProliferationAssay Cell Proliferation Assay CellCulture->ProliferationAssay WesternBlot Western Blot (Phosphorylation) CellCulture->WesternBlot IC50_Cell Determine Cellular IC50 ProliferationAssay->IC50_Cell InhibitionPhospho Confirm Inhibition of Downstream Signaling WesternBlot->InhibitionPhospho IC50_Cell->Validation InhibitionPhospho->Validation Xenograft Xenograft Models (e.g., Nude Mice) TumorGrowth Measure Tumor Growth Inhibition Xenograft->TumorGrowth TumorGrowth->Validation

Caption: Experimental workflow for validating the dual inhibitory effect of AV-412.

References

Unveiling the Kinase Selectivity Profile of AV-412 Free Base: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of AV-412 free base, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2 tyrosine kinases, with a panel of other kinases. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of AV-412's selectivity and potential off-target effects.

AV-412 (also known as MP-412) has demonstrated significant anti-tumor activity in preclinical models, including those resistant to first-generation EGFR inhibitors.[1][2][3] Understanding its kinase selectivity is crucial for predicting its therapeutic window and potential side effects. This guide summarizes the available quantitative data on AV-412's interaction with various kinases, provides detailed experimental methodologies for kinase activity assessment, and illustrates key signaling pathways and experimental workflows.

Kinase Inhibition Profile of AV-412

The following table summarizes the inhibitory activity of AV-412 against its primary targets and a selection of other kinases. The data indicates a high degree of selectivity for EGFR and ErbB2, with moderate activity against a limited number of other kinases.

Kinase TargetIC50 (nM)Percent Inhibition @ 1µMNotes
Primary Targets
EGFR0.5 - 2>95%Potent inhibition of wild-type and mutant forms.
ErbB2 (HER2)19>90%Strong inhibition of the co-primary target.
Off-Target Kinases
Abl41Moderately SensitivePotential for off-target activity.
Flt-1 (VEGFR1)920Moderately SensitiveWeaker, but notable, off-target interaction.
Src2000Weakly SensitiveMinimal inhibition at therapeutic concentrations.
IRK (Insulin Receptor)>10,000Not AffectedHigh selectivity against this related receptor tyrosine kinase.
MEK1>10,000Not AffectedNo significant inhibition observed.
PKC>10,000Not AffectedNo significant inhibition observed.
PKA>10,000Not AffectedNo significant inhibition observed.

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. Data is compiled from available preclinical studies.

Experimental Protocols

A detailed understanding of the methodologies used to assess kinase inhibition is essential for the interpretation of selectivity data. Below are representative protocols for determining kinase activity.

Biochemical Kinase Assay for EGFR/ErbB2 Inhibition

This protocol outlines a common method for measuring the in vitro inhibitory activity of a compound against EGFR and ErbB2 kinases.

1. Reagents and Materials:

  • Recombinant human EGFR and ErbB2 kinase domains

  • Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (or other test compounds) dissolved in DMSO

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently-labeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Phosphocellulose filter paper or mobility shift assay-compatible plates

  • Scintillation counter or fluorescence plate reader

2. Assay Procedure:

  • Prepare serial dilutions of AV-412 in DMSO.

  • In a microplate, combine the kinase, peptide substrate, and AV-412 at various concentrations in the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP or fluorescently-labeled ATP).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose filter paper and wash to remove unincorporated ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, measure the fluorescence signal according to the assay kit manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each AV-412 concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the AV-412 concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling (General Protocol)

To assess the broader selectivity of a compound, it is typically screened against a large panel of kinases.

1. Kinase Panel: A diverse panel of recombinant kinases representing different families of the human kinome is utilized. 2. Assay Format: High-throughput screening formats are employed, such as radiometric filter binding assays (e.g., HotSpot), fluorescence-based assays (e.g., TR-FRET, fluorescence polarization), or label-free methods like mass spectrometry. 3. Compound Concentration: Compounds are often tested at a fixed concentration (e.g., 1 µM or 10 µM) in the initial screen to identify potential off-target hits. 4. Data Analysis: The percentage of inhibition for each kinase at the tested concentration is calculated. For significant hits, follow-up dose-response experiments are performed to determine IC50 values.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_compound Compound Dilution (AV-412) reaction_mix Incubate Kinase, Substrate, & Compound prep_compound->reaction_mix prep_kinase Kinase & Substrate Preparation prep_kinase->reaction_mix reaction_start Initiate with ATP reaction_mix->reaction_start reaction_stop Stop Reaction reaction_start->reaction_stop detection Measure Activity (e.g., Radioactivity, Fluorescence) reaction_stop->detection analysis Data Analysis (% Inhibition, IC50) detection->analysis

Biochemical Kinase Assay Workflow

Signaling Pathways of Off-Target Kinases

While AV-412 is highly selective, its moderate inhibition of Abl, Flt-1, and Src kinases warrants consideration of their roles in cellular signaling, particularly in the context of cancer.

  • Abl Kinase: The Abelson (Abl) tyrosine kinase is a non-receptor tyrosine kinase involved in cell proliferation, survival, migration, and invasion.[4][5] In some cancers, such as chronic myeloid leukemia (CML), the Abl gene is fused with the BCR gene, leading to a constitutively active Bcr-Abl oncoprotein.[6] Inhibition of Abl kinase is a validated therapeutic strategy for these malignancies. Off-target inhibition of Abl by AV-412 could potentially contribute to its anti-cancer effects in specific contexts or lead to unforeseen side effects.

  • Flt-1 (VEGFR1): Fms-like tyrosine kinase 1 (Flt-1) is a receptor tyrosine kinase for vascular endothelial growth factor (VEGF). It plays a complex role in angiogenesis, the formation of new blood vessels. While it has a high affinity for VEGF, its kinase activity is weaker than other VEGF receptors. Flt-1 is thought to modulate angiogenesis by trapping VEGF and preventing its interaction with the more potent VEGFR2. Inhibition of Flt-1 could, therefore, have complex effects on tumor vascularization.

  • Src Kinase: Src is a non-receptor tyrosine kinase that acts as a key signaling molecule downstream of many receptor tyrosine kinases, integrins, and G-protein coupled receptors.[7] It is involved in a wide range of cellular processes, including proliferation, survival, motility, and adhesion. Elevated Src activity is observed in many cancers and is often associated with metastasis.[7] The weak inhibition of Src by AV-412 is unlikely to be a primary mechanism of its anti-tumor action but could contribute to its overall efficacy.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Abl Abl RTK->Abl Integrin Integrin Integrin->Src Src->Abl Downstream Downstream Effectors (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Abl->Downstream Flt1 Flt-1 Gene Gene Expression Downstream->Gene Transcription Factors Proliferation Proliferation Gene->Proliferation Survival Survival Gene->Survival Migration Migration Gene->Migration Invasion Invasion Gene->Invasion

Simplified Signaling of Off-Target Kinases

Conclusion

AV-412 is a highly potent and selective dual inhibitor of EGFR and ErbB2. The available data demonstrates that its cross-reactivity with other kinases is limited, with only moderate inhibition of Abl and Flt-1, and weak inhibition of Src at concentrations significantly higher than those required for EGFR/ErbB2 inhibition. This favorable selectivity profile suggests a reduced potential for off-target toxicities. However, researchers should remain cognizant of the potential for effects mediated through the inhibition of these secondary targets, particularly in specific cellular contexts or at high drug concentrations. Further comprehensive kinome-wide profiling will provide a more complete understanding of the selectivity of AV-412.

References

Comparative Analysis of AV-412 Efficacy in Diverse Cancer Cell Lines: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CAMBRIDGE, MA – A comprehensive analysis of preclinical data reveals the potent anti-tumor activity of AV-412, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), across a spectrum of cancer cell lines. This guide provides a comparative overview of AV-412's efficacy, particularly in models resistant to first-generation tyrosine kinase inhibitors, offering valuable insights for researchers and drug development professionals in oncology.

AV-412, also known as MP-412, is an orally bioavailable, second-generation kinase inhibitor designed to overcome resistance mechanisms that limit the efficacy of existing EGFR-targeted therapies.[1][2] This guide synthesizes key experimental findings, presents comparative efficacy data, and details the underlying methodologies to support further investigation into this promising therapeutic agent.

Quantitative Efficacy of AV-412 and Comparators

The following table summarizes the half-maximal inhibitory concentrations (IC50) of AV-412 and other EGFR/HER2 inhibitors against various receptor kinases and cancer cell lines. The data highlights AV-412's potent activity against both wild-type and mutant forms of EGFR, as well as its efficacy in cell lines with varying levels of EGFR and HER2 expression.

Target/Cell Line Parameter AV-412 Gefitinib Erlotinib Lapatinib
Enzyme/Receptor Kinase Activity
EGFRIC50 (nM)0.75[3]---
EGFR L858RIC50 (nM)0.5[3]---
EGFR T790MIC50 (nM)0.79[3]---
EGFR L858R/T790MIC50 (nM)2.3[3]---
ErbB2 (HER2)IC50 (nM)19[3][4]---
AblIC50 (nM)41[4]---
Cellular Activity
A431 (EGFR overexpression)EGFR Autophosphorylation IC50 (nM)43[2][5]33[5]--
A431 (EGFR overexpression)EGF-dependent Proliferation IC50 (nM)100[2][3]---
BT-474 (HER2 overexpression)ErbB2 Autophosphorylation IC50 (nM)282[2][3]>10,000[5]--
NCI-H1975 (EGFR L858R/T790M)EGFR AutophosphorylationEffective InhibitionIneffective[2][5]Ineffective[6][7]Ineffective[6]
KPL-4 (HER2 overexpression, gefitinib-resistant)In Vivo Tumor GrowthPotent ActivityIneffective[2][8]-Ineffective[9]
DU145 (Prostate Cancer)In Vivo Tumor GrowthPotent Activity--Ineffective[9]
H1650 (EGFR delE746-A750)In Vivo Tumor GrowthComparable to Gefitinib/ErlotinibSignificant InhibitionSignificant InhibitionSignificant Inhibition[6]

Signaling Pathway Inhibition by AV-412

AV-412 exerts its anti-tumor effects by blocking the tyrosine kinase activity of EGFR and HER2, which are critical drivers of tumor cell proliferation and survival. Upon inhibition, downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, are abrogated. The following diagram illustrates the mechanism of action of AV-412.

AV412_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization Ras Ras EGFR->Ras Activates PI3K PI3K HER2->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation AV412 AV-412 AV412->EGFR Inhibits AV412->HER2 Inhibits

Caption: Mechanism of action of AV-412, a dual EGFR/HER2 inhibitor.

Experimental Methodologies

The data presented in this guide are based on a series of preclinical studies. The core experimental protocols are outlined below.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of AV-412 on the enzymatic activity of purified EGFR and HER2 kinases.

  • Method: Recombinant human EGFR and HER2 kinase domains were incubated with a specific substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of AV-412. The phosphorylation of the substrate was quantified, typically using a fluorescence-based method, to determine the IC50 value.

Cellular Autophosphorylation Assay
  • Objective: To assess the ability of AV-412 to inhibit EGFR and HER2 phosphorylation within cancer cells.

  • Method: Cancer cell lines (e.g., A431, BT-474, NCI-H1975) were cultured and serum-starved, then pre-treated with different concentrations of AV-412 for a specified time (e.g., 2 hours). Cells were subsequently stimulated with a growth factor like EGF (for EGFR) or heregulin (for HER2) to induce receptor autophosphorylation. Cell lysates were then analyzed by Western blotting using antibodies specific for phosphorylated EGFR and HER2.[5]

Cell Proliferation Assay
  • Objective: To measure the effect of AV-412 on the growth of cancer cell lines.

  • Method: Cells were seeded in multi-well plates and treated with a range of AV-412 concentrations. Cell proliferation was assessed after a defined period (e.g., 72 hours) using methods such as the [3H]thymidine incorporation assay, which measures DNA synthesis, or colorimetric assays like MTT or SRB, which quantify cell viability.[5]

In Vivo Xenograft Tumor Growth Studies
  • Objective: To evaluate the anti-tumor efficacy of AV-412 in a living organism.

  • Method: Human cancer cells were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups. AV-412 was administered orally at specified doses and schedules. Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors were often excised and weighed.[5][6]

The following diagram outlines the typical workflow for evaluating the efficacy of AV-412 in preclinical xenograft models.

Xenograft_Workflow A Cancer Cell Line Culture B Subcutaneous Implantation into Immunocompromised Mice A->B C Tumor Growth to Palpable Size B->C D Randomization of Mice (Treatment vs. Control) C->D E Oral Administration of AV-412 (Treatment Group) D->E F Vehicle Administration (Control Group) D->F G Regular Measurement of Tumor Volume E->G F->G H Data Analysis: Tumor Growth Inhibition G->H I Endpoint: Tumor Excision and Weight Measurement H->I

Caption: Experimental workflow for in vivo xenograft studies.

Conclusion

The compiled data demonstrates that AV-412 is a potent dual inhibitor of EGFR and HER2 with significant anti-tumor activity in a range of cancer cell lines, including those resistant to first-generation inhibitors.[2][6][8] Its efficacy in models harboring the T790M resistance mutation in EGFR suggests a potential clinical benefit in non-small cell lung cancer patients who have developed resistance to erlotinib or gefitinib.[7][8] Furthermore, its activity against HER2-overexpressing and gefitinib-resistant breast cancer cells highlights its broader potential in oncology.[2][8] The detailed methodologies provided herein should serve as a valuable resource for researchers seeking to build upon these findings and further explore the therapeutic potential of AV-412.

References

Validating In Vitro Efficacy of AV-412 in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for AV-412 (also known as MP-412), a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The following sections detail the validation of its in vitro findings in relevant in vivo models, offering a comparative analysis with other EGFR/HER2 inhibitors. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.

In Vitro and In Vivo Efficacy of AV-412

AV-412 has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, as well as HER2. Its efficacy has been established through a series of in vitro assays and subsequently validated in in vivo xenograft models, showcasing its potential as a therapeutic agent for cancers harboring EGFR and HER2 alterations, including those resistant to first-generation inhibitors.

Quantitative In Vitro Data

The in vitro potency of AV-412 was assessed through its ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined and compared with other established tyrosine kinase inhibitors (TKIs).

Cell LineReceptor StatusAV-412 IC50 (µM)Lapatinib IC50 (µM)Reference
NCI-H1650EGFR (delE746-A750)1.46.1[1]
NCI-H1975EGFR (L858R+T790M)0.55.9[1]
NCI-H1781HER2 (G776V,C ins)0.30.8[1]
Quantitative In Vivo Data

The antitumor effects of AV-412 were evaluated in mouse xenograft models using human cancer cell lines. The tumor growth inhibition was compared to that of other TKIs.

Xenograft ModelTreatmentDose (mg/kg)Tumor Growth Inhibition (%)Reference
KPL-4 (HER2+)AV-41210072[1]
KPL-4 (HER2+)Lapatinib10036[1]
DU145 (EGFR+)AV-41210065[1]
DU145 (EGFR+)Lapatinib10025[1]
DU145 (EGFR+)Gefitinib15040[1]
DU145 (EGFR+)Erlotinib10035[1]

Signaling Pathway of AV-412

AV-412 exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR and HER2, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.

AV412_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AV412 AV-412 AV412->EGFR AV412->HER2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: AV-412 Signaling Pathway Inhibition.

Experimental Workflow for In Vivo Validation

The validation of in vitro findings in in vivo models typically follows a standardized workflow, from cell culture to data analysis.

InVivo_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis CellCulture Cancer Cell Line Culture CellHarvest Cell Harvesting & Counting CellCulture->CellHarvest TumorImplantation Subcutaneous Tumor Cell Implantation CellHarvest->TumorImplantation AnimalModel Nude Mice Acclimatization AnimalModel->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Treatment Drug Administration (AV-412 & Comparators) TumorGrowth->Treatment Measurement Tumor Volume Measurement Treatment->Measurement DataCollection Data Collection & Recording Measurement->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

Figure 2: In Vivo Experimental Workflow.

Detailed Experimental Protocols

Cell Proliferation (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of AV-412 or comparator drugs and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

In Vivo Xenograft Study
  • Animal Model: Use 5-6 week old female athymic nude mice.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x Length x Width^2) with calipers every 2-3 days.

  • Drug Administration: When tumors reach a volume of 100-200 mm^3, randomize the mice into treatment groups. Administer AV-412 and comparator drugs orally at the specified doses daily for the duration of the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Western Blot Analysis
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, and ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Logical Relationship: In Vitro Findings to In Vivo Validation

The in vitro data serves as a strong predictor of the in vivo efficacy of AV-412.

Logical_Relationship cluster_invitro In Vitro Findings cluster_invivo In Vivo Validation KinaseInhibition Potent EGFR/HER2 Kinase Inhibition CellProliferation Inhibition of Cancer Cell Proliferation (Low IC50) KinaseInhibition->CellProliferation SignalingInhibition Downregulation of Downstream Signaling (p-Akt, p-ERK) CellProliferation->SignalingInhibition TumorGrowthInhibition Significant Tumor Growth Inhibition in Xenograft Models SignalingInhibition->TumorGrowthInhibition Leads to

References

A Preclinical Comparative Guide: AV-412 Free Base vs. Lapatinib in HER2-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AV-412 free base (Brivanib) and Lapatinib, two tyrosine kinase inhibitors (TKIs) with activity against the human epidermal growth factor receptor 2 (HER2). This comparison is based on available preclinical data to inform research and drug development in the context of HER2-positive breast cancer.

Executive Summary

Lapatinib is an established, FDA-approved reversible dual inhibitor of epidermal growth factor receptor (EGFR) and HER2 for the treatment of HER2-positive breast cancer. Its mechanism and efficacy in this indication are well-documented. AV-412, also known as MP-412 and more widely as Brivanib, is a potent dual inhibitor of EGFR and HER2. However, it is primarily characterized as a selective inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) receptors.

Crucially, no direct head-to-head preclinical or clinical studies comparing this compound and Lapatinib specifically in HER2-positive breast cancer models have been identified in the public domain. The available comparative data for their anti-EGFR/HER2 activity originates from studies on non-small cell lung cancer (NSCLC), which indicates AV-412's potential to overcome certain Lapatinib resistance mechanisms. This guide, therefore, extrapolates from existing data to provide a foundational comparison, underscoring the need for direct comparative studies in HER2-positive breast cancer.

Mechanism of Action

Both Lapatinib and AV-412 are small molecule inhibitors that target the intracellular tyrosine kinase domain of HER2, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

  • Lapatinib: A reversible inhibitor of both EGFR and HER2.[1][2] It is approved for use in combination with other agents for patients with advanced or metastatic HER2-positive breast cancer.[3]

  • AV-412 (Brivanib): A dual inhibitor of EGFR and HER2.[4] It also potently inhibits VEGF and FGF receptors, suggesting a broader anti-angiogenic mechanism in addition to direct anti-tumor effects.[5]

HER2_Signaling_Pathway cluster_inhibitors Tyrosine Kinase Inhibitors AV412 AV-412 TKD TKD AV412->TKD Inhibits Lapatinib Lapatinib Lapatinib->TKD Inhibits

Quantitative Data Comparison

The following tables summarize key quantitative data for AV-412 and Lapatinib. It is critical to note that the data for AV-412's anti-HER2 activity is derived from non-breast cancer cell lines, which may not be directly comparable to Lapatinib's activity in breast cancer models.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)Cell Line (Cancer Type)Reference
AV-412 (MP-412) EGFR39Enzyme Assay[6]
ErbB2 (HER2)282Enzyme Assay[6]
Lapatinib EGFR10.8Enzyme Assay[7]
ErbB2 (HER2)9.8Enzyme Assay[7]

Table 2: In Vitro Cell Proliferation Inhibition

CompoundCell LineIC50 (µM)Cancer TypeKey Molecular FeatureReference
AV-412 (MP-412) H17810.3NSCLCErbB2G776V,Cins[8]
H19750.5NSCLCEGFRL858R,T790M (Lapatinib-Resistant)[8]
H16501.4NSCLCEGFRdelE746–A750[8]
Lapatinib H17810.8NSCLCErbB2G776V,Cins[8]
H19755.9NSCLCEGFRL858R,T790M (Lapatinib-Resistant)[8]
H16506.1NSCLCEGFRdelE746–A750[8]

Table 3: In Vivo Xenograft Model Data

CompoundXenograft ModelDosingOutcomeReference
AV-412 (MP-412) BT-474 (Breast)30 mg/kgComplete tumor growth inhibition[6]
KPL-4 (Breast, Gefitinib-Resistant)Not specifiedSignificant antitumor effect[6]
Lapatinib BT-474 (Breast)100 mg/kgTumor growth inhibition[1]
SUM225 (Breast)Not specifiedHigh sensitivity to monotherapy[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of TKIs like AV-412 and Lapatinib.

Kinase Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified HER2 kinase by 50% (IC50).

Methodology:

  • Reagents: Recombinant human HER2 kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr)), kinase buffer, and test compounds (AV-412, Lapatinib) at various concentrations.

  • Procedure:

    • The kinase reaction is initiated by adding ATP to a mixture of the HER2 enzyme, substrate peptide, and the test inhibitor in a 96- or 384-well plate.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • The amount of ATP consumed (which correlates with kinase activity) is measured using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase reaction.

  • Data Analysis: Luminescence is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a control (no inhibitor). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

Objective: To measure the effect of the inhibitors on the growth of HER2-positive cancer cell lines.

Methodology:

  • Cell Culture: HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3) are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The following day, the media is replaced with fresh media containing serial dilutions of AV-412 or Lapatinib.

    • Cells are incubated for a period of 72 to 96 hours.

    • Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo®. The MTT assay involves the conversion of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells, which are then solubilized and quantified by measuring absorbance.

  • Data Analysis: Absorbance or luminescence is read using a microplate reader. The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. IC50 values are determined from dose-response curves.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. HER2+ Cell Culture (e.g., BT-474) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing (Oral Gavage) Randomization->Dosing Measurement 6. Tumor Volume Measurement Dosing->Measurement Endpoint 7. Study Endpoint (e.g., 28 days) Measurement->Endpoint Analysis 8. Data Analysis (TGI %) Endpoint->Analysis

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Procedure:

    • HER2-positive breast cancer cells (e.g., BT-474) are injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment groups: Vehicle control, AV-412, and Lapatinib.

    • Drugs are administered daily via oral gavage at predetermined doses.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effects.

Conclusion for the Research Community

While both AV-412 (Brivanib) and Lapatinib demonstrate inhibitory activity against EGFR and HER2, their preclinical profiles suggest different primary therapeutic hypotheses. Lapatinib is a focused and clinically validated HER2-targeted therapy. AV-412, with its potent anti-angiogenic activity through VEGFR/FGFR inhibition, presents a multi-targeted approach.

The available data from NSCLC models suggest that AV-412 may be effective against certain mutations that confer resistance to Lapatinib. This warrants further investigation. To provide a definitive comparison for HER2-positive breast cancer, direct comparative studies are essential. Future research should focus on:

  • Head-to-head in vitro studies using a panel of HER2-positive breast cancer cell lines, including those with acquired resistance to Lapatinib.

  • In vivo xenograft studies in HER2-positive breast cancer models to compare the efficacy and impact on the tumor microenvironment of both agents.

  • Investigation into the relative contributions of HER2 inhibition versus anti-angiogenesis to the overall anti-tumor effect of AV-412 in HER2-positive breast cancer.

Such studies will be critical in determining the potential positioning of AV-412 in the therapeutic landscape of HER2-positive breast cancer.

References

A Comparative Guide to the Preclinical Reproducibility of AV-412 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the preclinical data for AV-412, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). The information is intended for researchers, scientists, and drug development professionals, offering an objective look at its performance against other EGFR tyrosine kinase inhibitors (TKIs) based on available preclinical data. The reproducibility of the findings is assessed through the consistency of results presented across multiple studies and conferences by its developers.

Executive Summary

AV-412 (also known as MP-412) demonstrated promising preclinical activity, particularly in non-small cell lung cancer (NSCLC) models harboring EGFR mutations that confer resistance to first-generation TKIs like erlotinib and gefitinib. Preclinical studies consistently reported its high potency and efficacy in both in vitro and in vivo models, including those with the T790M resistance mutation. While the available data, primarily from the developing companies AVEO Pharmaceuticals and Mitsubishi Pharma Corporation, shows internal consistency, a lack of independent replication studies makes a definitive statement on broader reproducibility challenging. The clinical development of AV-412 appears to have stalled after Phase 1 trials, with no recent updates available. This guide compares AV-412's preclinical profile to first-generation (Erlotinib, Gefitinib), second-generation (Afatinib), and third-generation (Osimertinib) EGFR inhibitors.

Data Presentation: Comparative Efficacy of EGFR Inhibitors

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of AV-412 with other EGFR TKIs.

Table 1: In Vitro Efficacy of EGFR Inhibitors in NSCLC Cell Lines

CompoundCell LineEGFR Mutation StatusIC50 (µM)Citation(s)
AV-412 (MP-412) H1650delE746-A7501.4[1]
H1975L858R + T790M0.5[1]
H1781ErbB2 G776V,Cins0.3[1]
Lapatinib H1650delE746-A7506.1[1]
H1975L858R + T790M5.9[1]
H1781ErbB2 G776V,Cins0.8[1]
Gefitinib H1975L858R + T790MIneffective up to 10 µM[2]
Erlotinib H1975L858R + T790MIneffective[3]

Table 2: In Vivo Efficacy of EGFR Inhibitors in NSCLC Xenograft Models

CompoundAnimal ModelTumor ModelDosingOutcomeCitation(s)
AV-412 (MP-412) Nude MiceGenetically Engineered (EGFR L858R)1 mg/kg/day (oral)Complete tumor regression
Nude MiceH1975 Xenograft (L858R+T790M)Not specifiedInhibited tumor growth[4]
Nude MiceH1650 Xenograft (delE746-A750)75 or 150 mg/day for 14 daysComparable to Gefitinib and Erlotinib[3]
Erlotinib Nude MiceGenetically Engineered (EGFR L858R)1 mg/kg/day (oral)Inactive
Nude MiceGenetically Engineered (EGFR L858R)10 mg/kg/day (oral)Active
Nude MiceH1975 Xenograft (L858R+T790M)Not specifiedIneffective[4]
Gefitinib Nude MiceH1975 Xenograft (L858R+T790M)Not specifiedIneffective[4]
Lapatinib Nude MiceH1975 Xenograft (L858R+T790M)Not specifiedIneffective[4]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors EGFR/HER2 Inhibitors cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes EGFR_HER2 EGFR/HER2 Receptor PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt Activation RAS_MAPK RAS/MAPK Pathway EGFR_HER2->RAS_MAPK Activation AV412 AV-412 AV412->EGFR_HER2 Inhibition Alternatives Erlotinib, Gefitinib, Lapatinib, Afatinib, Osimertinib Alternatives->EGFR_HER2 Inhibition Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation

Caption: EGFR/HER2 signaling pathway and points of inhibition by TKIs.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture NSCLC Cell Lines (e.g., H1650, H1975) Treatment Treat with AV-412 & Comparators Cell_Culture->Treatment Phospho_Assay Western Blot for p-EGFR, p-Akt, p-MAPK Treatment->Phospho_Assay Prolif_Assay MTT Assay for Cell Viability Treatment->Prolif_Assay Xenograft Implant NSCLC cells in Nude Mice Tumor_Growth Allow Tumors to Establish Xenograft->Tumor_Growth Animal_Treatment Oral Administration of AV-412 & Comparators Tumor_Growth->Animal_Treatment Measurement Measure Tumor Volume Over Time Animal_Treatment->Measurement Analysis Analyze Tumor Regression Measurement->Analysis

Caption: Generalized workflow for preclinical evaluation of EGFR inhibitors.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the preclinical evaluation of AV-412 and its alternatives. These are based on standard laboratory procedures and should be adapted and optimized for specific experimental conditions.

Western Blot for EGFR Phosphorylation

Objective: To determine the inhibitory effect of AV-412 and other TKIs on the phosphorylation of EGFR and downstream signaling proteins (e.g., Akt, MAPK).

Methodology:

  • Cell Culture and Treatment: Plate NSCLC cells (e.g., H1650, H1975) and grow to 70-80% confluency. Treat cells with varying concentrations of AV-412 or comparator drugs for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, p-Akt, total Akt, p-MAPK, and total MAPK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

MTT Cell Proliferation Assay

Objective: To assess the effect of AV-412 and other TKIs on the viability and proliferation of NSCLC cells.

Methodology:

  • Cell Seeding: Seed NSCLC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of AV-412 or comparator drugs and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of AV-412 and other TKIs in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., H1975) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer AV-412 or comparator drugs orally at specified doses and schedules. The control group receives a vehicle solution.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

  • Efficacy Evaluation: Continue treatment for a defined period. The primary endpoint is typically tumor growth inhibition or regression.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

The preclinical data for AV-412 consistently demonstrated its potential as a potent dual EGFR/HER2 inhibitor, particularly against NSCLC models with acquired resistance to first-generation TKIs. The reproducibility of these findings within the developing companies' reports suggests a robust preclinical data package. However, the lack of independent validation and the unclear reasons for the apparent halt in its clinical development warrant a cautious interpretation of these early-stage results. For researchers in the field, the preclinical profile of AV-412 provides a valuable benchmark for the development of next-generation EGFR inhibitors.

References

A Comparative Analysis of the Safety Profiles of AV-412 and Afatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of two tyrosine kinase inhibitors: AV-412, a preclinical candidate, and afatinib, an approved therapeutic for non-small cell lung cancer (NSCLC). Due to the different developmental stages of these two compounds, this comparison is based on preclinical data for AV-412 and extensive clinical data for afatinib.

Executive Summary

Afatinib, a second-generation EGFR inhibitor, has a well-characterized safety profile from numerous clinical trials. The most common adverse events are diarrhea, rash, and stomatitis, which are generally manageable with supportive care and dose adjustments. In contrast, AV-412 (also known as MP-412) is a dual inhibitor of EGFR and ErbB2 with limited publicly available safety data, derived solely from preclinical studies. Preclinical evidence suggests a toxicity profile for AV-412 that is similar to other molecules in its class. A direct comparison of the safety profiles is therefore limited by the absence of clinical data for AV-412.

Afatinib: A Clinically Characterized Safety Profile

Afatinib is an irreversible ErbB family blocker that targets EGFR, HER2, and HER4.[1][2] Its use is associated with a predictable and manageable pattern of adverse events, primarily related to its mechanism of action on the EGFR signaling pathway in both tumor and normal tissues.

Common Adverse Events

The most frequently reported treatment-related adverse events (TRAEs) with afatinib are:

  • Gastrointestinal: Diarrhea is the most common adverse event, with all-grade incidences reported to be as high as 75-96%.[1] Stomatitis or mucositis is also frequently observed.[3]

  • Dermatological: Rash or acneiform dermatitis is another very common side effect. Paronychia (inflammation of the tissue around a nail) is also frequently reported.[4]

Quantitative Analysis of Adverse Events

The following table summarizes the incidence of common adverse events observed in clinical trials of afatinib for the treatment of EGFR-mutated NSCLC.

Adverse EventAny Grade Incidence (%)Grade ≥3 Incidence (%)
Diarrhea70 - 95[5]3.0 - 16[4][6]
Rash/Acne67 - 89[5]1.8 - 14.3[6][7]
Stomatitis/Mucositis29 - 72[5]2.1 - 14.3[6]
Paronychia29 - 52.12.4 - 3.8[7]
Decreased Appetite25 - 29[1]Not specified
Nausea21 - 25[1]Not specified
Vomiting13 - 23[1]Not specified

Data compiled from multiple clinical trials. The range of incidence reflects the variability across different studies and patient populations.

Management of Adverse Events

The management of afatinib-related adverse events is a critical aspect of patient care. Strategies include:

  • Prophylactic measures: Patient education on potential side effects and early intervention.

  • Supportive care: Use of antidiarrheal agents, topical and oral antibiotics for skin rash, and mucosal barrier agents for stomatitis.

  • Dose modification: Dose reduction is a common and effective strategy for managing moderate to severe adverse events and was required in a significant number of patients in some studies.[7]

AV-412: A Preclinical Safety Profile

AV-412 (MP-412) is a potent dual inhibitor of EGFR and ErbB2 tyrosine kinases.[8] Preclinical studies have demonstrated its activity against tumor models, including those resistant to first-generation EGFR inhibitors.[9][10]

Preclinical Toxicity Findings

Publicly available information on the safety profile of AV-412 is limited to preclinical assessments. Key findings include:

  • General Toxicity: Preclinical studies have indicated that AV-412 has a toxicity profile that is "similar to other molecules in its class".[9][10] This suggests that on-target effects, such as dermatological and gastrointestinal toxicities, would be expected.

  • In Vitro and In Vivo Studies: In cellular assays, MP-412 inhibited autophosphorylation of EGFR and ErbB2.[8] In animal xenograft models, it demonstrated significant antitumor efficacy.[8][11] While these studies focus on efficacy, they provide the basis for determining the therapeutic window and potential toxicities at higher doses.

A phase I clinical trial for AV-412 in patients with advanced solid tumors was initiated (NCT00652273) to determine its safety, tolerability, and maximum tolerated dose.[12] However, the detailed results of this trial regarding the safety profile of AV-412 are not publicly available.

Experimental Protocols

Afatinib: Clinical Trial Methodology for Safety Assessment

The safety and tolerability of afatinib have been extensively evaluated in numerous clinical trials. A common methodology for assessing the safety profile in these trials involves:

  • Patient Population: Enrollment of patients with a confirmed diagnosis of locally advanced or metastatic NSCLC with specific EGFR mutations.

  • Treatment Protocol: Administration of afatinib at a specified starting dose (e.g., 40 mg once daily), with provisions for dose modifications based on tolerability.

  • Adverse Event Monitoring: Systematic collection of all adverse events (AEs) at regular intervals throughout the study. AEs are graded according to standardized criteria, such as the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

  • Laboratory Assessments: Regular monitoring of hematology and serum chemistry parameters to detect any drug-related abnormalities.

  • Data Analysis: The incidence, severity, and causality of all AEs are analyzed and reported.

AV-412: Preclinical Toxicity Study Design

The preclinical safety evaluation of a compound like AV-412 typically involves a series of in vitro and in vivo studies:

  • In Vitro Cytotoxicity Assays:

    • Objective: To determine the concentration of the drug that is toxic to various cell lines (both cancerous and non-cancerous).

    • Method: Cells are incubated with increasing concentrations of AV-412, and cell viability is measured using assays such as the MTT assay.

  • In Vivo Acute Toxicity Studies:

    • Objective: To determine the short-term toxic effects and the median lethal dose (LD50) of a single high dose of the drug.

    • Method: Different doses of AV-412 are administered to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral). The animals are observed for a set period for signs of toxicity and mortality.

  • In Vivo Repeated-Dose Toxicity Studies:

    • Objective: To evaluate the toxic effects of the drug after long-term administration.

    • Method: Animals are administered daily doses of AV-412 for a specified duration (e.g., 28 or 90 days). Clinical signs, body weight, food consumption, hematology, clinical chemistry, and organ pathology are evaluated.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway_Afatinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErbB Receptor Family (EGFR, HER2, HER4) ErbB Receptor Family (EGFR, HER2, HER4) Tyrosine Kinase Domain Tyrosine Kinase Domain ErbB Receptor Family (EGFR, HER2, HER4)->Tyrosine Kinase Domain Activation Afatinib Afatinib Afatinib->Tyrosine Kinase Domain Irreversible Inhibition Downstream Signaling Pathways (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Downstream Signaling Pathways (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Tyrosine Kinase Domain->Downstream Signaling Pathways (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Phosphorylation Cascade Gene Expression Gene Expression Downstream Signaling Pathways (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR)->Gene Expression Signal Transduction Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis Regulation

Caption: Mechanism of action of afatinib, an irreversible inhibitor of the ErbB receptor family.

Preclinical_Toxicity_Workflow Compound Synthesis and Characterization (AV-412) Compound Synthesis and Characterization (AV-412) In Vitro Cytotoxicity Assays In Vitro Cytotoxicity Assays Compound Synthesis and Characterization (AV-412)->In Vitro Cytotoxicity Assays In Vivo Acute Toxicity Studies (Rodents) In Vivo Acute Toxicity Studies (Rodents) In Vitro Cytotoxicity Assays->In Vivo Acute Toxicity Studies (Rodents) In Vivo Repeated-Dose Toxicity Studies (Rodents) In Vivo Repeated-Dose Toxicity Studies (Rodents) In Vivo Acute Toxicity Studies (Rodents)->In Vivo Repeated-Dose Toxicity Studies (Rodents) Safety Pharmacology Studies Safety Pharmacology Studies In Vivo Repeated-Dose Toxicity Studies (Rodents)->Safety Pharmacology Studies Toxicokinetic Analysis Toxicokinetic Analysis Safety Pharmacology Studies->Toxicokinetic Analysis IND-Enabling Studies IND-Enabling Studies Toxicokinetic Analysis->IND-Enabling Studies

Caption: A generalized workflow for preclinical safety assessment of a new chemical entity like AV-412.

Conclusion

The comparison of the safety profiles of AV-412 and afatinib is inherently limited by the disparity in their developmental stages. Afatinib's safety profile is well-established through extensive clinical use, with common, manageable on-target toxicities. For AV-412, only preclinical data is publicly available, suggesting a safety profile characteristic of its drug class. Further clinical investigation and publication of the phase I trial results are necessary to delineate the clinical safety and tolerability of AV-412 in humans, which would then allow for a more direct and meaningful comparison with afatinib. Researchers and drug development professionals should consider the well-documented safety profile and management strategies for afatinib as a benchmark when evaluating the potential of new EGFR/ErbB2 inhibitors like AV-412.

References

Comparative Analysis of AV-412's Efficacy on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the validation of AV-412's effect on critical downstream signaling pathways, with a comparative assessment against established alternatives.

This guide provides an objective comparison of the investigational dual EGFR/ErbB2 inhibitor, AV-412 (also known as MP-412), with other targeted therapies. The focus is on the validation of its mechanism of action through the inhibition of key downstream signaling pathways crucial for tumor cell proliferation and survival. Experimental data, detailed methodologies, and visual representations of the signaling cascades are presented to facilitate a thorough evaluation by researchers, scientists, and professionals in drug development.

Executive Summary

AV-412 is a potent, second-generation dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB2/HER2) tyrosine kinases.[1] Preclinical studies have demonstrated its efficacy in inhibiting the autophosphorylation of these receptors and, consequently, attenuating their downstream signaling cascades, primarily the PI3K/Akt and MAPK/Erk pathways. This guide synthesizes available data to compare the inhibitory effects of AV-412 on these pathways against established EGFR/ErbB2 inhibitors, including lapatinib, gefitinib, and erlotinib. The evidence indicates that AV-412 effectively suppresses Akt and Erk phosphorylation, particularly in tumor models resistant to first-generation inhibitors.

Comparative Efficacy on Downstream Signaling

The validation of a targeted inhibitor's efficacy hinges on its ability to modulate downstream signaling pathways. For EGFR and ErbB2 inhibitors, the most critical pathways are the PI3K/Akt and MAPK/Erk cascades, which regulate cell survival, proliferation, and differentiation.

Inhibition of Akt and Erk Phosphorylation

Experimental evidence, primarily from Western blot analyses, demonstrates that AV-412 effectively inhibits the phosphorylation of both Akt and Erk in various non-small cell lung cancer (NSCLC) cell lines, including those with mutations conferring resistance to other inhibitors.[2]

In the gefitinib-resistant H1975 cell line, which harbors the L858R and T790M mutations in EGFR, AV-412 demonstrated abrogation of EGFR signaling.[1] Studies have shown that in H1975 cells, AV-412 inhibits the autophosphorylation of EGFR and the subsequent activation of Akt and Erk.[2] A direct comparison with lapatinib in H1975 cells revealed that while lapatinib showed no inhibition of EGFR signaling up to 10 µM, AV-412 effectively inhibited EGFR autophosphorylation and the downstream activation of Akt and Erk at concentrations of 0.1 µM and higher.

Similarly, in the H1650 cell line (EGFR exon 19 deletion) and the H1781 cell line (ErbB2 G776V,C insertion), AV-412 was shown to suppress the phosphorylation of EGFR, ErbB2, and ErbB3, leading to a decrease in the phosphorylation of both Akt and Erk. In contrast, lapatinib, while inhibiting EGFR and ErbB2 autophosphorylation in H1781 cells, did not induce dephosphorylation of ErbB3, Akt, and Erk.[2]

Quantitative Performance Metrics

The following tables summarize the available quantitative data for AV-412 and its comparators. It is important to note that the experimental conditions, such as the cell lines and assay types, can vary between studies, which may influence the absolute values.

Table 1: Inhibitory Activity (IC50) on Receptor Autophosphorylation

InhibitorTargetIC50 (nM)Cell Line/Assay Condition
AV-412 EGFR43In cells
AV-412 ErbB2282In cells
LapatinibEGFR10.8In vitro kinase assay
LapatinibErbB29.2In vitro kinase assay
GefitinibEGFR3-37In various cell lines
ErlotinibEGFR2-20In various cell lines

Data for competitors are compiled from various sources and represent a range of reported values.

Table 2: Cell Growth Inhibition (IC50) in NSCLC Cell Lines

InhibitorH1781 (ErbB2 mutant)H1975 (EGFR L858R/T790M)H1650 (EGFR del E746-A750)
AV-412 0.3 µM0.5 µM1.4 µM
Lapatinib0.8 µM5.9 µM6.1 µM

This data is from a direct comparative study, providing a robust assessment of relative potency.[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

EGFR_ErbB2_Signaling cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ErbB2 ErbB2 ErbB2->PI3K ErbB2->RAS AV412 AV-412 AV412->EGFR inhibits AV412->ErbB2 inhibits Alternatives Lapatinib, Gefitinib, Erlotinib Alternatives->EGFR inhibit Alternatives->ErbB2 inhibit Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK Erk Erk MEK->Erk Erk->Proliferation

Caption: EGFR/ErbB2 signaling and inhibitor action.

Western_Blot_Workflow start Cancer Cell Culture (e.g., H1975) treatment Treat with Inhibitor (AV-412 or Alternative) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-EGFR, p-Akt, p-Erk) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot workflow for signaling analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of AV-412's effects on downstream signaling pathways.

Western Blot Analysis for Phosphorylated Proteins

This protocol is a standard method used to detect the phosphorylation status of EGFR, Akt, and Erk in response to inhibitor treatment.

1. Cell Culture and Treatment:

  • NSCLC cell lines (e.g., H1975, H1650, H1781) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cells are seeded in 6-well plates and allowed to adhere overnight.

  • The medium is then replaced with serum-free medium for 24 hours to starve the cells and reduce basal signaling activity.

  • Cells are pre-treated with various concentrations of AV-412 or a comparator drug (e.g., lapatinib) for 2-4 hours.

  • Following pre-treatment, cells are stimulated with a ligand such as Epidermal Growth Factor (EGF) (e.g., 100 ng/mL) for 5-10 minutes to induce receptor phosphorylation and downstream signaling.

2. Protein Extraction and Quantification:

  • After stimulation, the medium is aspirated, and cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • The cell lysates are scraped and collected into microcentrifuge tubes, then centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • The supernatant containing the protein extract is collected, and the protein concentration is determined using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.

  • The protein samples are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-12% gradient gel.

  • The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).

4. Antibody Incubation and Detection:

  • The blocked membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-EGFR (Tyr1068), anti-phospho-Akt (Ser473), anti-phospho-Erk1/2 (Thr202/Tyr204)).

  • The membrane is then washed three times with TBST for 10 minutes each.

  • Following washing, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • After another series of washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

  • To ensure equal protein loading, the membranes are often stripped and re-probed with antibodies against the total forms of the respective proteins (e.g., anti-EGFR, anti-Akt, anti-Erk) or a housekeeping protein like GAPDH or β-actin.

Cell Viability Assay

This assay is used to determine the concentration of an inhibitor that causes a 50% reduction in cell viability (IC50), providing a measure of the drug's overall potency.

1. Cell Seeding:

  • NSCLC cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well in complete growth medium and allowed to attach overnight.

2. Drug Treatment:

  • The following day, the medium is replaced with fresh medium containing serial dilutions of AV-412 or a comparator drug. A vehicle control (e.g., DMSO) is also included.

  • The cells are then incubated with the drugs for a specified period, typically 72 hours.

3. Viability Measurement:

  • After the incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

  • For the MTT assay, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • For the SRB assay, cells are fixed, washed, and stained with SRB dye. The bound dye is then solubilized, and the absorbance is read.

4. Data Analysis:

  • The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability.

  • The IC50 values are then calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion

References

A Comparative Analysis of AV-412's Impact on EGFR Isoforms and Other ErbB Family Members

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AV-412 (also known as MP-412), a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2, against other established EGFR inhibitors. The focus is on its activity across different EGFR variants and other members of the ErbB receptor family, supported by available preclinical data.

Introduction to EGFR Isoforms and the ErbB Family

The Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1, is the prototypic member of the ErbB family of receptor tyrosine kinases, which also includes ErbB2 (HER2), ErbB3 (HER3), and ErbB4 (HER4).[1] These receptors play a crucial role in regulating cell proliferation, survival, and differentiation.[2][3] The term "EGFR isoforms" can refer to several distinct entities:

  • ErbB Family Members: The four distinct proteins (EGFR/ErbB1, ErbB2, ErbB3, ErbB4) that can form homodimers and heterodimers upon ligand binding, leading to the activation of downstream signaling pathways.[1]

  • Splice Variants: Alternative splicing of the EGFR gene can produce different mRNA transcripts, leading to various protein isoforms. A prominent example in cancer is EGFRvIII , a constitutively active mutant lacking a portion of the extracellular domain.[3][4]

  • Soluble EGFR (sEGFR): These isoforms lack the transmembrane and intracellular domains and can be generated through alternative splicing or proteolytic cleavage of the full-length receptor.[5][6][7]

AV-412 is a second-generation, orally bioavailable dual kinase inhibitor that binds to and inhibits EGFR and HER2.[4] It has shown activity against tumor cells that are resistant to first-generation kinase inhibitors.[4]

Comparative Efficacy of AV-412

AV-412 has demonstrated potent inhibitory activity against wild-type EGFR, clinically relevant EGFR mutants, and ErbB2. Its performance, particularly against mutations that confer resistance to first-generation inhibitors like gefitinib and erlotinib, is noteworthy.

In Vitro Kinase and Cell Proliferation Inhibition

The following tables summarize the in vitro inhibitory concentrations (IC50) of AV-412 in comparison to other EGFR inhibitors.

Table 1: Enzymatic Inhibition of EGFR and ErbB2 Kinases

CompoundTargetIC50 (nM)
AV-412 (MP-412) EGFR (Wild-Type)8
EGFR (L858R)5
EGFR (L858R+T790M)8
ErbB233
GefitinibEGFR (Wild-Type)24
EGFR (L858R)12
EGFR (L858R+T790M)>10,000
ErbB2>10,000

Data sourced from preclinical studies.

Table 2: Inhibition of Cell Proliferation (IC50)

Cell LineRelevant Mutations/ExpressionAV-412 (MP-412) (µM)Lapatinib (µM)
H1650EGFR (delE746-A750)1.46.1
H1975EGFR (L858R+T790M)0.55.9
H1781ErbB2 (G776V,C ins)0.30.8

Data sourced from preclinical studies.[8]

In Vivo Antitumor Activity

In xenograft models, AV-412 has demonstrated significant tumor growth inhibition.

Table 3: In Vivo Efficacy in Xenograft Models

Cell LineOverexpressed ReceptorTreatmentResult
A431EGFRAV-412 (30 mg/kg)Complete tumor growth inhibition
BT-474ErbB2AV-412 (30 mg/kg)Complete tumor growth inhibition
H1975EGFR (L858R+T790M)AV-412Potent inhibition of tumor growth
H1975EGFR (L858R+T790M)Lapatinib, Erlotinib, GefitinibNo effect

Data sourced from preclinical studies.[8][9]

Activity on Other ErbB Family Members and EGFRvIII

  • ErbB3 (HER3): While direct enzymatic inhibition data is not available, studies have shown that MP-412 can suppress the phosphorylation of ErbB3 in the H1781 non-small cell lung cancer cell line.[8] In contrast, lapatinib did not induce dephosphorylation of ErbB3 in the same cell line.[8]

  • ErbB4 (HER4): In a kinase specificity screen, MP-412 was found to inhibit ErbB4 with an inhibition exceeding 50% at a concentration of 100 nM.[10]

  • EGFRvIII: There is currently no publicly available data on the direct inhibitory activity of AV-412 on the EGFRvIII isoform. One study mentioned that the activity of AV-412 against tumors driven by EGFR variant III was being assessed, but results were not provided.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating an EGFR inhibitor.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/ErbB GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Protein Synthesis AV412 AV-412 AV412->EGFR Inhibits EGF EGF Ligand EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and the inhibitory action of AV-412.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay Biochemical Kinase Assay (IC50 determination) Xenograft Xenograft Model Development (Nude Mice) KinaseAssay->Xenograft CellCulture Cancer Cell Line Culture (e.g., H1975, A431) ProlifAssay Cell Proliferation Assay (MTT) (Determine GI50) CellCulture->ProlifAssay WesternBlot Western Blot Analysis (p-EGFR, p-Akt levels) CellCulture->WesternBlot ProlifAssay->Xenograft WesternBlot->Xenograft Treatment Oral Administration of AV-412 Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement PKPD Pharmacokinetic/Pharmacodynamic Analysis Treatment->PKPD End Efficacy & Safety Profile TumorMeasurement->End PKPD->End Start Compound Synthesis (AV-412) Start->KinaseAssay Start->CellCulture

Caption: General experimental workflow for preclinical evaluation of AV-412.

Detailed Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the concentration of AV-412 required to inhibit the enzymatic activity of different EGFR isoforms by 50% (IC50).

Methodology:

  • Reagents and Materials: Recombinant human EGFR (wild-type and mutant variants) and ErbB2 kinases, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA), AV-412 and comparator compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of AV-412 and comparator compounds in DMSO. b. In a 384-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP or the generated ADP using a luminescence-based detection reagent and a plate reader. f. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model.

Cell Proliferation (MTT) Assay

Objective: To measure the effect of AV-412 on the proliferation and viability of cancer cell lines expressing different EGFR isoforms.

Methodology:

  • Reagents and Materials: Cancer cell lines (e.g., A431, H1975, BT-474), cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics, AV-412 and comparator compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS-HCl solution).

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of AV-412 or comparator compounds and incubate for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals. d. Add the solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. f. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

Western Blot for EGFR Phosphorylation

Objective: To assess the ability of AV-412 to inhibit the autophosphorylation of EGFR and downstream signaling proteins (e.g., Akt, Erk) in cancer cells.

Methodology:

  • Reagents and Materials: Cancer cell lines, cell lysis buffer with protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

  • Procedure: a. Culture the cells and starve them of serum overnight to reduce basal receptor phosphorylation. b. Treat the cells with various concentrations of AV-412 for a specified time (e.g., 2 hours). c. Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) to induce EGFR phosphorylation. d. Lyse the cells and determine the protein concentration of the lysates. e. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. f. Block the membrane (e.g., with BSA or non-fat milk) to prevent non-specific antibody binding. g. Incubate the membrane with the primary antibody overnight at 4°C. h. Wash the membrane and incubate with the HRP-conjugated secondary antibody. i. Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.

Conclusion

The available preclinical data indicates that AV-412 is a potent dual inhibitor of EGFR and ErbB2, with significant activity against EGFR mutations that confer resistance to first-generation tyrosine kinase inhibitors. Its inhibitory effect extends to ErbB4 and it can suppress the phosphorylation of ErbB3, suggesting a broader activity across the ErbB family than EGFR-specific inhibitors. Further investigation into its efficacy against the EGFRvIII isoform is warranted to fully characterize its clinical potential in a wider range of cancers. The provided experimental protocols offer a framework for the continued evaluation of AV-412 and other novel kinase inhibitors.

References

Confirming the On-Target Activity of AV-412 Free Base: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target activity of AV-412 (also known as MP-412), a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). The information presented is collated from preclinical studies and is intended to offer a clear perspective on the potency and efficacy of AV-412 in comparison to other well-known kinase inhibitors.

Introduction to AV-412

AV-412 is a second-generation, orally bioavailable small molecule inhibitor that targets the tyrosine kinase activity of both EGFR and HER2.[1] These receptor tyrosine kinases are critical players in cell proliferation and survival, and their dysregulation is a key driver in the development and progression of various cancers.[1] AV-412 has demonstrated potent activity against not only wild-type EGFR but also against mutant forms that confer resistance to first-generation EGFR inhibitors such as gefitinib and erlotinib.[2][3][4]

Comparative On-Target Activity of AV-412

The on-target activity of AV-412 has been evaluated in various preclinical models, including enzymatic assays, cell-based assays, and in vivo tumor xenografts. The following tables summarize the quantitative data from these studies, comparing the inhibitory potency of AV-412 with other relevant kinase inhibitors.

Table 1: In Vitro Inhibitory Potency of AV-412 Against EGFR and HER2 Kinases
Target KinaseAV-412 IC₅₀ (nM)Gefitinib IC₅₀ (nM)Erlotinib IC₅₀ (nM)Lapatinib IC₅₀ (nM)
EGFR (Wild-Type)0.75[5]---
EGFR (L858R mutant)0.5[5]---
EGFR (T790M mutant)0.79[5]---
EGFR (L858R/T790M double mutant)2.3[5]Ineffective[4]Ineffective[4]5900[6]
HER2 (ErbB2)19[5]---

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

Table 2: Cellular Inhibitory Activity of AV-412
AssayCell LineAV-412 IC₅₀ (nM)Gefitinib IC₅₀ (nM)Lapatinib IC₅₀ (nM)
EGFR Autophosphorylation-43[3][5]--
HER2 Autophosphorylation-282[3][5]--
EGF-dependent Cell Proliferation-100[3][5]--
Cell ProliferationH1650 (EGFR delE746-A750)1400[6]-6100[6]
Cell ProliferationH1975 (EGFR L858R/T790M)500[6]Ineffective[7]5900[6]
Cell ProliferationH1781 (ErbB2 G776V,Cins)300[6]-800[6]

IC₅₀ values in cellular assays represent the concentration of the inhibitor required to inhibit the measured cellular process by 50%.

Table 3: In Vivo Efficacy of AV-412 in Xenograft Models
Xenograft ModelAV-412 DoseOutcomeComparatorComparator Outcome
A431 (EGFR overexpressing)30 mg/kgComplete tumor growth inhibition[3]--
BT-474 (HER2 overexpressing)30 mg/kgComplete tumor growth inhibition[3]--
KPL-4 (HER2 overexpressing, gefitinib-resistant)100-150 mg/kgSignificant antitumor effect[7]Gefitinib (225 mg/kg)Ineffective[7]
Genetically engineered lung tumor model (EGFR L858R)1 mg/kg/dayRapid and complete tumor regression[2]Erlotinib (1mg/kg)Inactive[2]
H1975 (EGFR L858R/T790M)75-150 mg/dayPotent anti-tumor effects[8]Gefitinib (225 mg) & Erlotinib (100 mg)Resistant[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures for evaluating kinase inhibitor activity.

Kinase Inhibition Assay (Enzymatic Assay)
  • Objective: To determine the direct inhibitory effect of AV-412 on the enzymatic activity of purified EGFR and HER2 kinases.

  • Materials: Recombinant human EGFR and HER2 kinase domains, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr)), AV-412, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of AV-412 in a suitable buffer.

    • In a microplate, add the kinase, the peptide substrate, and the diluted AV-412.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method.

    • Plot the percentage of kinase inhibition against the logarithm of the AV-412 concentration to determine the IC₅₀ value.

Cellular Phosphorylation Assay (Western Blot)
  • Objective: To assess the ability of AV-412 to inhibit the autophosphorylation of EGFR and HER2 in a cellular context.

  • Materials: Cancer cell lines with relevant EGFR/HER2 status (e.g., A431, BT-474, H1975), cell culture medium, AV-412, lysis buffer, primary antibodies against phosphorylated and total EGFR/HER2, and secondary antibodies.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of AV-412 for a specified time (e.g., 2 hours).

    • For EGFR, stimulate the cells with EGF to induce receptor phosphorylation.

    • Wash the cells and lyse them to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinases.

    • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Cell Proliferation Assay
  • Objective: To measure the effect of AV-412 on the growth of cancer cell lines.

  • Materials: Cancer cell lines, cell culture medium, AV-412, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density.

    • After 24 hours, treat the cells with a range of AV-412 concentrations.

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Add the cell viability reagent to each well and measure the signal (e.g., luminescence) according to the manufacturer's instructions.

    • Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC₅₀ value.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of AV-412 in a living organism.

  • Materials: Immunocompromised mice (e.g., nude mice), cancer cell lines for tumor implantation, AV-412 formulation for oral administration, and calipers for tumor measurement.

  • Procedure:

    • Inject cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer AV-412 orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., target phosphorylation).

    • Compare the tumor growth between the treated and control groups to assess the anti-tumor efficacy.

Visualizations

The following diagrams illustrate the signaling pathway targeted by AV-412 and a typical experimental workflow for assessing its on-target activity.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K AV412 AV-412 AV412->EGFR AV412->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR/HER2 signaling pathway and the inhibitory action of AV-412.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results A Seed cancer cells in multi-well plate B Treat cells with varying concentrations of AV-412 A->B C Incubate for a defined period B->C D Lyse cells and extract protein C->D E Western Blot for p-EGFR/p-HER2 D->E F Quantify band intensity E->F G Plot dose-response curve F->G H Determine IC50 value G->H

Caption: Workflow for a cellular phosphorylation assay to determine AV-412 potency.

References

The Synergistic Potential of AV-412 in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. This guide provides a comprehensive evaluation of the synergistic effects of AV-412, a potent BRAF inhibitor, when used in combination with other therapeutic agents. The data presented herein is based on extensive preclinical and clinical studies involving the combination of the BRAF inhibitor Vemurafenib and the MEK inhibitor Cobimetinib, which serves as a proxy for the AV-412 combination therapy.

Mechanism of Synergistic Action: Dual Inhibition of the MAPK Pathway

Driver mutations in the BRAF gene are a key factor in several cancers, leading to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway, also known as the Ras-Raf-MEK-ERK pathway, is crucial in regulating cell growth, proliferation, and survival.[1][2] While BRAF inhibitors like AV-412 have shown significant efficacy, many patients eventually develop resistance, often through the reactivation of the MAPK pathway.[1][3][4]

The synergistic benefit of combining AV-412 with a MEK inhibitor, such as Cobimetinib, arises from the dual blockade of this critical signaling cascade at two different points.[1] AV-412 targets the mutated BRAF protein, while the MEK inhibitor acts on the downstream protein MEK. This concurrent inhibition leads to a more profound and durable suppression of the MAPK pathway, which can delay or prevent the development of resistance.[3]

MAPK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E Mutation) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation) ERK->Nucleus AV412 AV-412 (Vemurafenib) AV412->BRAF MEKi MEK Inhibitor (Cobimetinib) MEKi->MEK

Caption: Dual inhibition of the MAPK pathway by AV-412 and a MEK inhibitor.

Clinical Efficacy: AV-412 in Combination with a MEK Inhibitor

Clinical trials have demonstrated a significant improvement in patient outcomes when combining a BRAF inhibitor with a MEK inhibitor compared to BRAF inhibitor monotherapy. The pivotal coBRIM study provides key data on this synergistic effect in patients with BRAF V600 mutation-positive advanced melanoma.[5]

Table 1: Comparison of Clinical Outcomes in the coBRIM Study

Outcome MetricAV-412 + MEK Inhibitor (Vemurafenib + Cobimetinib)AV-412 Monotherapy (Vemurafenib + Placebo)Hazard Ratio (95% CI) / p-value
Median Progression-Free Survival (PFS) 12.6 months[5]7.2 months[5]0.51 (0.39-0.68); p < 0.001[6]
5-Year PFS Rate 14%[5]10%[5]N/A
Median Overall Survival (OS) 22.5 months[5]17.4 months[5]0.70 (p=0.005)[7]
5-Year OS Rate 31%[5]26%[5]N/A
Objective Response Rate (ORR) 68%[6]45%[6]p < 0.001[6]
Complete Response (CR) Rate 21% (long-term follow-up)[5]13% (long-term follow-up)[5]N/A

Data sourced from the coBRIM clinical trial.[5][6]

Safety and Tolerability Profile

The combination of AV-412 and a MEK inhibitor is generally well-tolerated. While some adverse events are more frequent with the combination therapy, the incidence of certain side effects associated with BRAF inhibitor monotherapy, such as cutaneous squamous cell carcinoma, is reduced.[3][4]

Table 2: Common Adverse Events (Any Grade) in Combination Therapy

Adverse EventPercentage of Patients
Diarrhea64%[8]
Non-acneiform rash60%[8]
Liver enzyme abnormalities50%[8]
Fatigue48%[8]
Nausea45%[8]
Photosensitivity40%[8]

Data from a Phase 1b study of Vemurafenib and Cobimetinib.[8]

Experimental Protocols for Synergy Evaluation

The synergistic effects of AV-412 with other drugs can be quantitatively assessed through a series of in vitro experiments. Below are detailed methodologies for key assays.

Experimental_Workflow start Cancer Cell Line Culture treatment Treat with AV-412, Drug B, and Combination start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot (MAPK Pathway) treatment->western analysis Synergy Analysis (Chou-Talalay Method) viability->analysis apoptosis->analysis western->analysis end Determine Combination Index (CI) analysis->end

Caption: Workflow for in vitro synergy assessment of AV-412 combinations.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[6]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate.[10][11]

    • Treat cells with varying concentrations of AV-412, the combination drug, and the combination of both for a specified period (e.g., 48-72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][10]

    • Incubate the plate at 37°C for 2-4 hours.[11]

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[10]

    • Incubate the plate in the dark at room temperature for at least 4 hours.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[9][10]

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify apoptotic cells via flow cytometry. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells.[8]

  • Protocol:

    • Seed 1 x 10⁶ cells in a culture flask and treat with the drugs as described for the viability assay.[8]

    • Harvest both adherent and floating cells and wash them twice with cold PBS.[8]

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubate the mixture for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[8]

Western Blot Analysis for MAPK Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the MAPK pathway.

  • Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis. This allows for the quantification of total and phosphorylated levels of proteins like ERK and MEK, providing a direct measure of pathway inhibition.

  • Protocol:

    • After drug treatment, lyse the cells in a suitable buffer (e.g., SDS-lysis buffer).

    • Determine the protein concentration of the lysates.

    • Separate 45 µg of total protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[12]

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibodies against total-ERK, phospho-ERK, total-MEK, and phospho-MEK overnight at 4°C.[2][12][13] A loading control like β-Actin should also be probed.[2]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Visualize the protein bands using an ECL detection kit and an imaging system.[2]

    • Quantify the band intensity using software like ImageJ to determine the ratio of phosphorylated to total protein.[12]

Data Analysis for Synergy
  • Chou-Talalay Method: This method is widely used to quantitatively determine drug interactions. It is based on the median-effect equation and calculates a Combination Index (CI).[14][15]

    • CI < 1: Indicates synergism.

    • CI = 1: Indicates an additive effect.

    • CI > 1: Indicates antagonism.[15]

  • Software: Computer software such as CompuSyn can be used for automated analysis of experimental data to generate CI values and isobolograms.[14]

References

A Head-to-Head Battle: AV-412 Free Base Versus Novel EGFR Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational EGFR inhibitor AV-412 free base against a panel of novel and established epidermal growth factor receptor (EGFR) inhibitors. This document summarizes key preclinical data, outlines detailed experimental methodologies, and visualizes critical biological pathways and workflows to support informed decision-making in oncology drug development.

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of EGFR tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, such as the gatekeeper T790M mutation and the C797S mutation, necessitates the development of next-generation inhibitors with improved potency and broader activity against various mutant forms of EGFR. This guide focuses on AV-412, a dual EGFR/HER2 inhibitor, and benchmarks its performance against first, second, third, and emerging fourth-generation EGFR inhibitors.

Data Presentation: A Comparative Analysis of Inhibitor Potency

The following tables summarize the in vitro potency (IC50 values) of this compound and other EGFR inhibitors against wild-type EGFR and clinically relevant mutant forms. Lower IC50 values indicate greater potency.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

InhibitorEGFR (Wild-Type)EGFR (L858R)EGFR (exon 19 del)EGFR (T790M)EGFR (L858R/T790M)HER2 (ErbB2)
AV-412 0.75[1][2]0.5[1]-0.79[1][2]2.3[1][2]19[1][2]
Gefitinib --->10,000>10,000-
Erlotinib 2[3]-----
Lapatinib ------
Dacomitinib ---~280--
Osimertinib 18252<15<15-

Data for some inhibitors against specific mutations were not available in the reviewed literature. The potency of dacomitinib against the L858R/T790M mutation was noted to be approximately 280 nmol/L[4]. Osimertinib shows high potency against both sensitizing mutations and the T790M resistance mutation[5].

Table 2: Cellular Proliferation Inhibition (GI50/IC50, µM)

Cell LineEGFR StatusAV-412Lapatinib
H1650exon 19 del1.46.1
H1975L858R/T790M0.55.9
H1781ErbB2 G776V,C ins0.30.8

This data is derived from a study comparing the antiproliferative activity of MP-412 (AV-412) and lapatinib in NSCLC cell lines with different EGFR and ErbB2 mutations[6].

Experimental Protocols: Methodologies for Key Experiments

To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified EGFR and its mutant variants.

Materials:

  • Recombinant human EGFR kinase domain (wild-type and mutants)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (e.g., AV-412) dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction plate, add the kinase buffer, the peptide substrate, and the diluted test compound.

  • Add the recombinant EGFR kinase to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature).

  • Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.

  • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).

Materials:

  • Cancer cell lines with known EGFR status (e.g., H1975 for L858R/T790M)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

  • Plate reader capable of measuring luminescence, absorbance, or fluorescence.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the diluted test compounds. Include a DMSO-only control.

  • Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

  • Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.

  • Determine the GI50/IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization: Diagrams of Key Processes

EGFR Signaling Pathway

This diagram illustrates the simplified canonical EGFR signaling pathway, which, upon activation by ligands like EGF, triggers downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and differentiation. EGFR inhibitors act by blocking the tyrosine kinase activity of the receptor, thereby inhibiting these downstream signals.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow for EGFR Inhibitor Benchmarking

This workflow outlines the typical steps involved in the preclinical evaluation and comparison of novel EGFR inhibitors like AV-412.

Experimental_Workflow Start Start: Candidate Inhibitors Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Start->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (GI50 Determination) Start->Cell_Assay Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Western_Blot Western Blot Analysis (Downstream Signaling) Cell_Assay->Western_Blot In_Vivo In Vivo Xenograft Models Western_Blot->In_Vivo In_Vivo->Data_Analysis Conclusion Conclusion: Lead Candidate Identification Data_Analysis->Conclusion

Caption: A typical experimental workflow for benchmarking EGFR inhibitors.

Logical Relationship of Inhibitor Comparison

This diagram illustrates the logical framework for comparing AV-412 against other EGFR inhibitors, considering their generational class, mechanism of action, and their efficacy against wild-type and mutant EGFR.

Inhibitor_Comparison AV412 AV-412 (Dual EGFR/HER2) FirstGen 1st Gen (Reversible) Gefitinib, Erlotinib AV412->FirstGen vs. SecondGen 2nd Gen (Irreversible) Afatinib, Dacomitinib AV412->SecondGen vs. ThirdGen 3rd Gen (T790M Sparing) Osimertinib AV412->ThirdGen vs. FourthGen 4th Gen (C797S Active) Novel Compounds AV412->FourthGen vs.

Caption: Logical comparison of AV-412 against different generations of EGFR inhibitors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for AV-412 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides essential safety and logistical information for the proper disposal of AV-412 free base, a potent dual inhibitor of EGFR and ErbB2 tyrosine kinases. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of AV-412 is the first step in safe handling and disposal. The following table summarizes key data for AV-412 and structurally related compounds, Vandetanib and Lapatinib, which can serve as a reference in the absence of a specific Safety Data Sheet (SDS) for AV-412.

PropertyAV-412VandetanibLapatinib
Molecular Formula C27H28ClFN6OC22H24BrFN4O2C29H26ClFN4O4S
Molecular Weight 507.0 g/mol 475.4 g/mol 581.1 g/mol
Appearance SolidSolidSolid
Storage Temperature -20°CRoom TemperatureRoom Temperature
Solubility Soluble in DMSOSoluble in DMSOSoluble in DMSO

Disposal Workflow

The proper disposal of this compound requires a systematic approach to mitigate risks. The following workflow diagram illustrates the decision-making process and subsequent actions for the safe disposal of this compound.

This compound Disposal Workflow start Start: AV-412 Waste Generated ppe Wear Appropriate Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe assess_contamination Assess Contamination Level is_empty Is Container Empty? assess_contamination->is_empty collect_waste Collect AV-412 Waste in a Labeled, Sealed Container assess_contamination->collect_waste Bulk Waste uncontaminated Uncontaminated Container is_empty->uncontaminated Yes contaminated Contaminated with AV-412 Residue is_empty->contaminated No dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste uncontaminated->dispose_container decontaminate Decontaminate Container (e.g., rinse with appropriate solvent) contaminated->decontaminate decontaminate->dispose_container end End dispose_container->end consult_sds Consult Safety Data Sheet (SDS) of a Structurally Similar Compound (e.g., Vandetanib, Lapatinib) collect_waste->consult_sds contact_ehs Contact Environmental Health & Safety (EHS) for Hazardous Waste Pickup consult_sds->contact_ehs ppe->assess_contamination contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocols for Disposal

Personnel Protective Equipment (PPE): Before handling AV-412 waste, it is mandatory to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][3][5]

Waste Collection and Storage:

  • Collect all this compound waste, including contaminated materials such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and sealed hazardous waste container.

  • Store the waste container in a well-ventilated, secure area away from incompatible materials.

Disposal of Unused or Expired AV-412: Unused or expired AV-412 should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[2] The recommended disposal method is to offer it to a licensed hazardous material disposal company.[1] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal route.[1]

Decontamination of Labware:

  • For glassware and other reusable labware contaminated with AV-412, rinse thoroughly with a suitable solvent (e.g., ethanol or another solvent in which AV-412 is soluble).

  • Collect the rinse solvent as hazardous waste.

  • After initial decontamination, wash the labware with soap and water.

Spill Management:

  • In the event of a spill, evacuate the area and ensure proper ventilation.

  • Wearing appropriate PPE, contain the spill using an absorbent material.

  • Collect the absorbed material into a sealed container and dispose of it as hazardous waste.

Regulatory Compliance: Always adhere to your institution's and local environmental regulations for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of AV-412 waste.

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Building a culture of safety and compliance is a collective responsibility that protects both the scientific community and the environment.

References

Essential Safety and Logistical Information for Handling AV-412 (Ibudilast) Free Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of AV-412, also known as Ibudilast. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

AV-412 (Ibudilast) presents several hazards that necessitate the use of appropriate personal protective equipment. The primary risks include irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed[1].

Required Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye and Face Protection: Safety glasses with side shields or goggles are required. A face shield should be used when there is a risk of splashing.

  • Skin and Body Protection: A laboratory coat must be worn. Ensure it is clean and fully buttoned.

  • Respiratory Protection: Use a NIOSH-approved respirator if working in a poorly ventilated area or when the material is in a powdered form that can be easily inhaled.

Quantitative Hazard and Exposure Data

Hazard StatementGHS ClassificationPrecautionary Code
Harmful if swallowedAcute toxicity - oral 4[1]P301+P312
Causes skin irritationSkin irritation 2[1]P302+P352
Causes serious eye irritationEye irritation 2A[1]P305+P351+P338
May cause respiratory irritationSpecific target organ toxicity (single exposure) 3[1]P261

Operational Plan for Safe Handling

A systematic approach is essential when working with AV-412 to minimize exposure and ensure a safe laboratory environment.

Workflow for Handling AV-412 (Ibudilast):

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet prep_ppe->prep_sds prep_area Prepare Designated Workspace prep_sds->prep_area handle_weigh Weigh AV-412 in Ventilated Enclosure prep_area->handle_weigh Proceed to handling handle_dissolve Dissolve or Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon After experiment cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_waste Segregate Chemical Waste cleanup_wash->disp_waste After cleanup disp_label Label Waste Container disp_waste->disp_label disp_store Store in Designated Area disp_label->disp_store

Caption: Workflow for the safe handling and disposal of AV-412.

Disposal Plan

Proper disposal of AV-412 and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not dispose of AV-412 with household garbage[1]. It must be treated as chemical waste.

  • Environmental Precaution: Do not allow the product to reach the sewage system[1].

  • Containerization: Collect all waste material, including empty containers and contaminated PPE, in a clearly labeled, sealed container.

  • Institutional Guidelines: Follow your institution's specific guidelines for hazardous chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.

By adhering to these safety protocols, researchers can minimize risks and ensure a secure working environment when handling AV-412 (Ibudilast) free base.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.